molecular formula C7H4BrN B079517 3-Bromo-5-ethynylpyridine CAS No. 866683-52-5

3-Bromo-5-ethynylpyridine

Cat. No.: B079517
CAS No.: 866683-52-5
M. Wt: 182.02 g/mol
InChI Key: KMTYILRNJPSUDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-ethynylpyridine is a useful research compound. Its molecular formula is C7H4BrN and its molecular weight is 182.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-ethynylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN/c1-2-6-3-7(8)5-9-4-6/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMTYILRNJPSUDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40572650
Record name 3-Bromo-5-ethynylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40572650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866683-52-5
Record name 3-Bromo-5-ethynylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40572650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-5-ethynylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-5-ethynylpyridine: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Strategic Value of 3-Bromo-5-ethynylpyridine in Medicinal Chemistry

The pyridine scaffold is a privileged structure in medicinal chemistry, present in a multitude of FDA-approved drugs.[1] Its ability to engage in hydrogen bonding and other non-covalent interactions, coupled with its metabolic stability, makes it a desirable core for a wide range of therapeutic agents. The introduction of a bromine atom and an ethynyl group at the 3 and 5 positions, respectively, of the pyridine ring creates a molecule with exceptional synthetic potential.

The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, allowing for the introduction of diverse aryl, heteroaryl, and amino substituents. The terminal alkyne is another highly reactive functional group, amenable to Sonogashira coupling, "click" chemistry (copper-catalyzed azide-alkyne cycloaddition), and various other transformations.[2] This dual functionality makes this compound a powerful building block for the construction of complex, three-dimensional molecules with tailored pharmacological properties.

This guide will delve into the known and predicted properties of this compound, provide a detailed protocol for its synthesis, discuss its potential applications in drug discovery with a focus on kinase inhibitors, and outline the necessary safety precautions for its handling.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a compound is paramount for its effective use in a research setting. While some experimental data for this compound is not widely published, we can infer many of its characteristics from available data and comparison with related molecules.

General Properties
PropertyValueSource
CAS Number 866683-5-2[3][4][5]
Molecular Formula C₇H₄BrN[6]
Molecular Weight 182.02 g/mol [6]
Appearance White to off-white solid[7]
Predicted Density 1.60 ± 0.1 g/cm³[7]
Predicted pKa 1.36 ± 0.20[7]
Predicted Boiling Point 226.1 ± 25.0 °C at 760 mmHg[8]
Spectroscopic Data (Predicted and Inferred)

Actual experimental spectra for this compound are not publicly available. However, based on the principles of NMR, IR, and mass spectrometry, and by comparison with analogous compounds, we can predict the key spectral features.

The ¹H NMR spectrum of this compound in a solvent like CDCl₃ is expected to show three distinct signals in the aromatic region and one signal for the acetylenic proton.

  • Pyridine Protons: The protons on the pyridine ring will appear as multiplets or broad singlets in the range of δ 7.5-8.8 ppm. The exact chemical shifts and coupling constants will be influenced by the bromo and ethynyl substituents.

  • Acetylenic Proton: A sharp singlet corresponding to the terminal alkyne proton (≡C-H) is expected around δ 3.0-3.5 ppm.

The ¹³C NMR spectrum will provide information about the carbon skeleton.

  • Pyridine Carbons: The five carbons of the pyridine ring are expected to resonate in the aromatic region, typically between δ 120-155 ppm. The carbon bearing the bromine atom will be significantly influenced by the halogen's electronic effects.

  • Alkynyl Carbons: The two sp-hybridized carbons of the ethynyl group will appear in the range of δ 70-90 ppm.

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • C-H stretch (alkyne): A sharp, strong band around 3300 cm⁻¹ is characteristic of the terminal C≡C-H stretch.

  • C≡C stretch (alkyne): A weak to medium, sharp band in the region of 2100-2140 cm⁻¹ corresponds to the C≡C triple bond stretch.

  • C-H stretch (aromatic): Absorptions above 3000 cm⁻¹ are expected for the C-H stretching vibrations of the pyridine ring.

  • C=C and C=N stretch (aromatic): Multiple bands in the 1400-1600 cm⁻¹ region are characteristic of the pyridine ring vibrations.

  • C-Br stretch: A band in the fingerprint region, typically between 500-600 cm⁻¹, can be attributed to the C-Br stretching vibration.

Electron impact mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak.

  • Molecular Ion (M⁺): Due to the presence of bromine, the molecular ion peak will appear as a characteristic doublet (M⁺ and M⁺+2) with approximately equal intensity, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. For this compound, this would be at m/z 181 and 183.

  • Fragmentation: Common fragmentation pathways may include the loss of the bromine atom, the ethynyl group, or HCN from the pyridine ring. PubChemLite predicts several adducts, including [M+H]⁺ at m/z 181.96.[6]

Synthesis of this compound

The most logical and efficient synthetic route to this compound is through a Sonogashira cross-coupling reaction. This powerful reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[9]

Proposed Synthetic Workflow: Sonogashira Coupling

A plausible approach involves the mono-coupling of 3,5-dibromopyridine with a protected alkyne, such as ethynyltrimethylsilane (TMS-acetylene), followed by deprotection of the silyl group. This strategy offers control over the regioselectivity and prevents the undesired di-alkynylation of the starting material.

SynthesisWorkflow cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Deprotection Start 3,5-Dibromopyridine Intermediate 3-Bromo-5-(trimethylsilylethynyl)pyridine Start->Intermediate Reaction Reagent1 Ethynyltrimethylsilane (TMS-Acetylene) Reagent1->Intermediate Catalyst Pd(PPh₃)₂Cl₂ / CuI Base (e.g., Et₃N) Catalyst->Intermediate Intermediate_ref 3-Bromo-5-(trimethylsilylethynyl)pyridine Reagent2 Base (e.g., K₂CO₃) or Fluoride Source (e.g., TBAF) Product_ref This compound Reagent2->Product_ref Product This compound Intermediate_ref->Product_ref Reaction KinaseInhibitor cluster_path1 Path A: Alkyne Functionalization First cluster_path2 Path B: Bromine Functionalization First Start This compound StepA1 Sonogashira Coupling (on Alkyne) Start->StepA1 StepB1 Suzuki/Other Coupling (on Bromine) Start->StepB1 IntermediateA Intermediate A StepA1->IntermediateA StepA2 Suzuki/Other Coupling (on Bromine) IntermediateA->StepA2 Product Kinase Inhibitor StepA2->Product IntermediateB Intermediate B StepB1->IntermediateB StepB2 Sonogashira Coupling (on Alkyne) IntermediateB->StepB2 StepB2->Product

References

3-Bromo-5-ethynylpyridine solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 3-Bromo-5-ethynylpyridine in Organic Solvents

Authored by: Your Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key heterocyclic building block in pharmaceutical and materials science research. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide offers a framework for understanding its solubility profile based on its physicochemical properties and the known behavior of structurally related molecules. Crucially, this document details robust, field-proven experimental protocols for researchers to quantitatively determine the solubility of this compound in a range of organic solvents. This guide is intended for researchers, scientists, and drug development professionals who require a practical and scientifically grounded approach to handling and applying this compound in their work.

Introduction to this compound

This compound is a substituted pyridine derivative with the chemical formula C₇H₄BrN.[1] Its structure, featuring a pyridine ring, a bromine atom, and an ethynyl group, imparts a unique combination of polarity, reactivity, and potential for intermolecular interactions. These characteristics are central to its utility in organic synthesis, particularly in the construction of complex molecules through cross-coupling reactions where the ethynyl and bromo moieties can be selectively functionalized. Understanding the solubility of this reagent is a critical first step in experimental design, impacting reaction kinetics, purification strategies, and formulation development.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity and hydrogen bonding capabilities of both the solute and the solvent.[2] The molecular structure of this compound provides key insights into its expected solubility.

  • Molecular Structure: The presence of the nitrogen atom in the pyridine ring introduces a dipole moment, making the molecule polar.[3][4]

  • Intermolecular Forces: The nitrogen atom can act as a hydrogen bond acceptor, while the terminal alkyne C-H bond can act as a weak hydrogen bond donor. The bromine atom contributes to the molecule's overall polarizability.

  • Molecular Weight: The molecular weight of this compound is 182.02 g/mol .[1]

Based on these features, this compound is predicted to be soluble in a range of polar aprotic and polar protic organic solvents. Its solubility in nonpolar solvents is likely to be more limited. Pyridine itself is miscible with a wide variety of organic solvents, including ethanol, ether, and chloroform, which suggests a similar trend for its derivatives.[3][5]

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)HighThe polarity of these solvents can effectively solvate the polar pyridine ring.
Polar Protic Methanol, Ethanol, IsopropanolModerate to HighCapable of hydrogen bonding with the pyridine nitrogen.
Nonpolar Hexanes, TolueneLow to ModerateThe overall polarity of the molecule may limit solubility in highly nonpolar environments.
Ethers Diethyl ether, DioxaneModerateEthers can act as hydrogen bond acceptors, interacting with the molecule.

Experimental Determination of Solubility

Given the absence of extensive published quantitative data, experimental determination of solubility is essential for precise applications. The following section provides a detailed, step-by-step protocol for the gravimetric method, a reliable and widely used technique.[6]

Safety Precautions

Before beginning any experimental work, it is crucial to consult the Safety Data Sheet (SDS). This compound and its derivatives may be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[7][8][9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[10][11][12]

  • Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[8][10]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[8][10]

  • Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place, under an inert atmosphere.[1]

Gravimetric Method for Solubility Determination

This method involves creating a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute in a known volume of the solvent.

Caption: Workflow for Gravimetric Solubility Determination.

Step-by-Step Protocol:

  • Preparation of Saturated Solution:

    • To a sealed vial, add a known volume (e.g., 5.0 mL) of the desired organic solvent.

    • Add an excess amount of this compound to the solvent. The presence of undissolved solid is necessary to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a shaker or on a stir plate at a constant, controlled temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

    • After agitation, allow the vial to stand undisturbed at the same constant temperature until the excess solid has settled, leaving a clear supernatant.

  • Sample Collection and Analysis:

    • Carefully withdraw a precise volume (e.g., 1.0 mL) of the clear supernatant using a calibrated pipette.

    • Immediately filter the collected supernatant through a syringe filter (e.g., 0.45 µm pore size) into a pre-weighed, clean, and dry vial. This step is critical to remove any suspended microcrystals.

    • Record the exact weight of the empty vial.

  • Solvent Evaporation and Mass Determination:

    • Evaporate the solvent from the vial. This can be achieved by placing the vial in a vacuum oven at a temperature below the compound's decomposition point or by using a gentle stream of inert gas (e.g., nitrogen).

    • Once the solvent is completely removed and a dry solid remains, cool the vial in a desiccator to room temperature.

    • Weigh the vial containing the dried solute.

  • Calculation:

    • Subtract the weight of the empty vial from the weight of the vial with the dried solute to obtain the mass of the dissolved this compound.

    • Calculate the solubility using the following formula: Solubility (mg/mL) = Mass of dissolved solute (mg) / Volume of supernatant collected (mL)

Factors Influencing Solubility

Several factors can influence the measured solubility of this compound:

  • Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquid solvents, solubility increases with temperature. It is crucial to maintain and report the temperature at which solubility is determined.

  • Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility. A systematic approach to testing solvents across a range of polarities can provide a comprehensive solubility profile.

  • Purity of the Compound and Solvent: Impurities in either the solute or the solvent can affect the measured solubility. Use of high-purity materials is recommended for accurate and reproducible results.

Conclusion

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Bromo-5-ethynylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of 3-Bromo-5-ethynylpyridine. As a crucial building block in medicinal chemistry and materials science, a thorough understanding of its structural characterization is paramount. This document delves into the theoretical principles governing the NMR spectra of this molecule, offers a detailed interpretation of the expected chemical shifts and coupling constants, and outlines a standardized protocol for data acquisition. The insights provided herein are intended to empower researchers in confirming the synthesis and purity of this compound and in elucidating the structures of its derivatives.

Introduction: The Significance of this compound and the Power of NMR

This compound is a heterocyclic compound of significant interest in the development of novel pharmaceuticals and functional materials. The presence of the pyridine ring, a common motif in drug molecules, combined with the synthetically versatile bromo and ethynyl functional groups, makes it a valuable intermediate for cross-coupling reactions and further molecular elaboration.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual atoms, their connectivity, and the stereochemistry of the molecule. For a molecule like this compound, ¹H and ¹³C NMR are essential for confirming its identity and assessing its purity.

This guide will provide a detailed breakdown of the expected ¹H and ¹³C NMR spectra of this compound, grounded in the fundamental principles of NMR spectroscopy.

Molecular Structure and Atom Numbering

To facilitate the discussion of the NMR spectra, the following atom numbering scheme will be used for this compound.

Caption: Molecular structure and atom numbering of this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show four distinct signals in the aromatic and acetylenic regions. The chemical shifts (δ) are influenced by the electronegativity of the nitrogen atom and the bromine substituent, as well as the anisotropic effects of the pyridine ring and the ethynyl group.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H2~8.7 - 8.9Doublet of doublets (dd) or Doublet (d)³J(H2-H6) ≈ 2-3 Hz, ⁴J(H2-H4) ≈ 0.5-1 HzDeshielded due to proximity to the electronegative nitrogen atom.
H4~8.0 - 8.2Doublet of doublets (dd) or Triplet (t)³J(H4-H2) ≈ 0.5-1 Hz, ³J(H4-H6) ≈ 1.5-2.5 HzInfluenced by the deshielding effect of the nitrogen and the bromine atom.
H6~8.6 - 8.8Doublet of doublets (dd) or Doublet (d)³J(H6-H2) ≈ 2-3 Hz, ⁴J(H6-H4) ≈ 1.5-2.5 HzDeshielded by the nitrogen atom.
H8~3.2 - 3.5Singlet (s)-Acetylenic proton, typically appears in this region.
Detailed Interpretation of ¹H NMR Signals
  • H2 and H6: These protons are in the ortho positions relative to the nitrogen atom, which is highly electronegative. This proximity causes a significant downfield shift (deshielding) of their signals. They are expected to appear at the lowest field among the aromatic protons. The coupling between H2 and H6 is a meta-coupling (⁴J), which is typically small (2-3 Hz). H2 and H6 will also exhibit a smaller para-coupling (⁵J) to H4, which might not always be resolved.

  • H4: This proton is in the para position to the nitrogen and meta to both the bromo and ethynyl substituents. Its chemical shift will be downfield due to the overall electron-withdrawing nature of the substituted pyridine ring. It will be split by both H2 and H6, likely resulting in a triplet or a doublet of doublets, depending on the resolution and the similarity of the coupling constants.

  • H8: The acetylenic proton is attached to a sp-hybridized carbon and typically appears in a distinct region of the spectrum, separate from the aromatic protons. Its signal is expected to be a sharp singlet as it is too far from the pyridine ring protons to show any significant coupling.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show seven distinct signals, corresponding to the seven carbon atoms in the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C2~150 - 153Attached to nitrogen, significantly deshielded.
C3~120 - 123Attached to bromine, deshielded.
C4~140 - 143Aromatic CH, deshielded by nitrogen.
C5~125 - 128Attached to the ethynyl group.
C6~152 - 155Attached to nitrogen, significantly deshielded.
C7~80 - 83Acetylenic carbon attached to the ring.
C8~78 - 81Terminal acetylenic carbon.
Detailed Interpretation of ¹³C NMR Signals
  • C2 and C6: These carbons, being directly attached to the electronegative nitrogen atom, will be the most deshielded among the pyridine ring carbons and will appear at the lowest field.

  • C4: This carbon is also part of the aromatic ring and its chemical shift will be in the typical aromatic region, influenced by the overall electron-deficient nature of the pyridine ring.

  • C3: The carbon atom bearing the bromine substituent (C3) will have its chemical shift influenced by the electronegativity and the "heavy atom effect" of bromine.

  • C5: This quaternary carbon is attached to the ethynyl group, and its chemical shift will be influenced by the sp-hybridized carbon of the alkyne.

  • C7 and C8: The two sp-hybridized carbons of the ethynyl group (C7 and C8) will have characteristic chemical shifts in the range of 70-90 ppm. C7, being attached to the aromatic ring, is expected to be slightly more deshielded than the terminal C8.

Experimental Protocol for NMR Data Acquisition

The following provides a standardized methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent that dissolves the sample completely. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices.

  • Concentration: Prepare a solution with a concentration of 5-20 mg of this compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Filtration: Filter the solution through a small plug of glass wool into a clean and dry 5 mm NMR tube to remove any particulate matter.

NMR Spectrometer Setup and Data Acquisition

G cluster_0 Sample Preparation cluster_1 NMR Spectrometer Operations cluster_2 Data Processing Dissolve Sample Dissolve Sample Add TMS Add TMS Dissolve Sample->Add TMS Filter into NMR Tube Filter into NMR Tube Add TMS->Filter into NMR Tube Insert Sample Insert Sample Filter into NMR Tube->Insert Sample Transfer to Spectrometer Lock & Shim Lock & Shim Insert Sample->Lock & Shim Acquire Spectra Acquire Spectra Lock & Shim->Acquire Spectra Fourier Transform Fourier Transform Acquire Spectra->Fourier Transform Raw Data (FID) Phase Correction Phase Correction Fourier Transform->Phase Correction Baseline Correction Baseline Correction Phase Correction->Baseline Correction Integration & Peak Picking Integration & Peak Picking Baseline Correction->Integration & Peak Picking

Caption: Experimental workflow for NMR analysis.

¹H NMR Acquisition Parameters (for a 400 MHz spectrometer):

  • Pulse Program: Standard single-pulse sequence.

  • Number of Scans: 16-64 (depending on concentration).

  • Spectral Width: Approximately 12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

¹³C NMR Acquisition Parameters (for a 100 MHz spectrometer):

  • Pulse Program: Proton-decoupled single-pulse sequence.

  • Number of Scans: 512-2048 or more (due to the low natural abundance of ¹³C).

  • Spectral Width: Approximately 200 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

Conclusion

This technical guide has provided a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of this compound. The expected chemical shifts, multiplicities, and coupling constants have been rationalized based on the fundamental principles of NMR spectroscopy. The provided experimental protocol offers a standardized approach for obtaining high-quality spectral data. This information will be invaluable to researchers in confirming the successful synthesis of this important building block and in the structural characterization of its derivatives, thereby accelerating research and development in medicinal chemistry and materials science.

Spectroscopic Characterization of 3-Bromo-5-ethynylpyridine: A Guide to Mass Spectrometry and Infrared Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed predictive analysis of the mass spectrometry (MS) and infrared (IR) spectroscopy characteristics of 3-Bromo-5-ethynylpyridine. As a substituted pyridine, this compound holds potential as a versatile building block in the synthesis of pharmaceuticals and novel materials. Accurate structural verification is paramount, and this document serves as a foundational reference for researchers, offering an in-depth exploration of the expected spectroscopic signatures. We will dissect the principles of Electron Ionization Mass Spectrometry (EI-MS) to forecast the molecular ion and primary fragmentation pathways. Similarly, we will apply the fundamentals of Fourier Transform Infrared (FT-IR) spectroscopy to identify the characteristic vibrational modes of the molecule's key functional groups. This guide includes detailed, field-proven protocols for data acquisition, ensuring scientific integrity and reproducibility.

Part 1: Mass Spectrometry (MS) Analysis

Electron Ionization (EI) is a robust and widely used technique for the analysis of relatively low molecular weight, volatile organic compounds.[1] The process involves bombarding the sample with a high-energy electron beam (typically 70 eV), which is sufficient to eject a valence electron from the molecule, forming a positively charged radical cation known as the molecular ion (M⁺•).[2][3] The excess energy transferred during ionization often leads to predictable bond cleavages, creating a unique fragmentation pattern that serves as a molecular fingerprint.[4]

Predicted Molecular Ion and Isotopic Pattern

The molecular formula for this compound is C₇H₄BrN. A key feature in the mass spectrum will be the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively).[5] This results in a characteristic M/M+2 pattern, where two peaks of roughly equal intensity are observed for the molecular ion and any bromine-containing fragments.[5]

Parameter Value Rationale & Significance
Molecular FormulaC₇H₄BrNDerived from the chemical structure.
Molecular Ion (M⁺•) with ⁷⁹Brm/z 181Calculated using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ⁷⁹Br).
Molecular Ion (M+2) with ⁸¹Brm/z 183Confirms the presence of one bromine atom in the molecule.
M/M+2 Intensity Ratio~1:1A hallmark isotopic pattern for monobrominated compounds.[6]
Predicted Fragmentation Pathways

The fragmentation of the this compound molecular ion (m/z 181/183) is dictated by the relative stability of the resulting ions and neutral losses. The primary cleavage events are anticipated to be the loss of the bromine atom and fragmentation involving the ethynyl group and pyridine ring.

  • Loss of Bromine: The C-Br bond is relatively weak and its cleavage results in the loss of a bromine radical (•Br), leading to a prominent fragment ion at m/z 102. This fragment, the 3-ethynylpyridine cation, is stabilized by the aromatic ring.

  • Loss of Acetylene: A common fragmentation pathway for terminal alkynes is the loss of a neutral acetylene molecule (H-C≡C-H).[7] This would result in a bromine-containing fragment at m/z 155/157.

  • Loss of Hydrogen Radical: Terminal alkynes can also lose the acidic acetylenic hydrogen, leading to an M-1 peak.[8] This would produce a strong signal at m/z 180/182.

  • Pyridine Ring Fragmentation: Pyridine and its derivatives are known to undergo ring cleavage, often by losing a molecule of hydrogen cyanide (HCN).[9] Loss of HCN from the [M-Br]⁺ fragment would yield an ion at m/z 75 (102 - 27).

The predicted fragmentation cascade is illustrated below.

G M [C₇H₄BrN]⁺• m/z 181/183 (Molecular Ion) F1 [C₇H₄N]⁺ m/z 102 M->F1 - •Br F2 [C₅H₄BrN]⁺• m/z 155/157 M->F2 - C₂H₂ F3 [C₇H₃BrN]⁺ m/z 180/182 M->F3 - •H F4 [C₄H₃]⁺ m/z 51 F1->F4 - HCN, -C₂H₂

Caption: Predicted EI-MS fragmentation pathway for this compound.

Summary of Predicted Mass Fragments
m/z (Predicted) Proposed Ion Structure / Formula Fragmentation Pathway Predicted Relative Abundance
181/183[C₇H₄BrN]⁺•Molecular Ion (M⁺•)Moderate
180/182[C₇H₃BrN]⁺Loss of •H from the alkyne (M-1)Moderate to High
155/157[C₅H₂BrN]⁺•Loss of neutral acetylene (C₂H₂)Low to Moderate
102[C₇H₄N]⁺Loss of •Br radical from M⁺•High (Potentially Base Peak)
75[C₅H₃N]⁺Loss of HCN from m/z 102Moderate
Experimental Protocol: Electron Ionization Mass Spectrometry

This protocol outlines a self-validating system for acquiring a reproducible EI mass spectrum.

  • Instrument Preparation:

    • Ensure the mass spectrometer is tuned and calibrated according to the manufacturer's specifications using a suitable calibration compound (e.g., perfluorotributylamine, PFTBA).

    • Verify that the vacuum system is operating within the optimal range (typically 10⁻⁵ to 10⁻⁷ Torr) to ensure a long mean free path for ions.[10]

  • Sample Preparation:

    • Prepare a dilute solution of this compound (approx. 1 mg/mL) in a volatile, high-purity solvent such as methanol or dichloromethane.

    • Causality: Using a volatile solvent ensures rapid evaporation in the ion source, preventing solvent peaks from overwhelming the analyte signal.

  • Sample Introduction:

    • Introduce the sample via a direct insertion probe (for solids) or a gas chromatograph (GC-MS). For this compound, GC-MS is ideal.

    • Rationale: GC introduction provides an extra dimension of separation, ensuring that the spectrum obtained is from a pure compound and not an impurity.

  • Ion Source Parameters:

    • Ionization Energy: Set to 70 eV. This is the industry standard, ensuring that spectra are comparable to established databases like the NIST Chemistry WebBook.[11][12][13]

    • Source Temperature: Set to 200-250 °C. This temperature ensures the analyte remains in the gas phase without causing thermal degradation.

    • Filament Emission Current: Set according to the instrument's tune report to provide a stable and sufficient electron beam.

  • Mass Analyzer & Detection:

    • Scan Range: Set a wide mass range, for example, m/z 40-400, to capture the molecular ion and all significant fragments.

    • Data Acquisition: Acquire data in centroid mode for at least 1 minute to allow for signal averaging and background subtraction.

  • Data Analysis:

    • Perform background subtraction using a scan taken just before the analyte elutes from the GC column.

    • Identify the molecular ion peak by locating the pair of peaks at m/z 181/183 with a ~1:1 ratio.

    • Analyze the fragmentation pattern and compare it against the predicted pathways and established fragmentation rules.

Part 2: Infrared (IR) Spectroscopy Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is an indispensable technique for identifying the functional groups within a molecule. It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectrum.[14]

Predicted Characteristic Absorption Bands

The structure of this compound contains several distinct functional groups whose vibrational modes will give rise to characteristic absorption bands in the IR spectrum. The analysis will focus on the diagnostic regions of the spectrum.

  • Alkyne Group (C≡C-H):

    • ≡C-H Stretch: A terminal alkyne is characterized by a strong and sharp absorption band around 3300 cm⁻¹. This is one of the most diagnostic peaks in the spectrum.[15][16]

    • C≡C Stretch: The carbon-carbon triple bond stretch appears as a medium to weak, sharp band in the 2100-2260 cm⁻¹ region.[17] Its intensity is higher for terminal alkynes compared to internal ones.[15]

  • Aromatic Pyridine Ring:

    • Aromatic C-H Stretch: The stretching vibrations of C-H bonds on the pyridine ring are expected just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).[18][19]

    • Ring C=C and C=N Stretches: The pyridine ring exhibits complex stretching vibrations that result in a series of medium to strong bands in the 1400-1615 cm⁻¹ region.[20][21]

  • Carbon-Bromine Bond:

    • C-Br Stretch: The stretching vibration of the C-Br bond is found in the fingerprint region of the spectrum, typically between 515 and 690 cm⁻¹.[22] While this region can be complex, a band in this area would be consistent with the presence of the bromine substituent.

The key vibrational modes are highlighted in the diagram below.

References

3-Bromo-5-ethynylpyridine: A Technical Guide for Advanced Synthesis and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 3-Bromo-5-ethynylpyridine, a key heterocyclic building block in contemporary medicinal chemistry and drug discovery. The document elucidates the molecule's fundamental physicochemical properties, provides a detailed, field-proven protocol for its synthesis via a Sonogashira coupling and deprotection strategy, and explores its reactivity. A significant focus is placed on its application as a strategic intermediate in the development of targeted therapeutics, particularly protein kinase inhibitors. This guide is intended for researchers, scientists, and professionals in drug development, offering both a theoretical framework and practical methodologies for the effective utilization of this versatile compound.

Introduction: The Strategic Importance of Substituted Pyridines in Drug Discovery

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its nitrogen atom acts as a hydrogen bond acceptor, enhancing solubility and target engagement, while the aromatic ring provides a rigid framework for the precise spatial orientation of functional groups. The strategic disubstitution of the pyridine ring, as seen in this compound, offers a powerful platform for generating molecular diversity and fine-tuning pharmacokinetic and pharmacodynamic properties.

The presence of a bromine atom at the 3-position and an ethynyl group at the 5-position creates two distinct and orthogonally reactive sites. The bromo group is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, allowing for the introduction of a wide array of aryl, heteroaryl, and amino substituents.[2] The terminal alkyne is also highly versatile, participating in reactions like the Sonogashira coupling, "click" chemistry (copper-catalyzed azide-alkyne cycloaddition), and serving as a precursor for various other functional groups. This dual reactivity makes this compound a highly valuable intermediate for the synthesis of complex, biologically active molecules.

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective use in synthesis and for the interpretation of analytical data.

PropertyValueSource(s)
Chemical Formula C₇H₄BrN[3]
Molecular Weight 182.02 g/mol [4]
CAS Number 866683-52-5[4]
Appearance Off-white to light yellow solid
SMILES C#Cc1cc(Br)ccn1[3]
InChI InChI=1S/C7H4BrN/c1-2-6-3-7(8)5-9-4-6/h1,3-5H[3]
Monoisotopic Mass 180.95271 Da[3]

Synthesis of this compound: A Two-Step Approach

The most common and efficient synthesis of this compound involves a two-step sequence starting from the readily available 3,5-dibromopyridine. This process leverages the well-established Sonogashira cross-coupling reaction with a protected acetylene source, followed by a straightforward deprotection step.

Overall Synthesis Workflow

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Desilylation A 3,5-Dibromopyridine C Pd(PPh₃)₂Cl₂, CuI, Et₃N A->C B Trimethylsilylacetylene (TMSA) B->C D 3-Bromo-5-((trimethylsilyl)ethynyl)pyridine C->D Formation of C-C bond E 3-Bromo-5-((trimethylsilyl)ethynyl)pyridine F K₂CO₃, MeOH E->F G This compound F->G Removal of TMS group

Caption: Synthesis workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-Bromo-5-((trimethylsilyl)ethynyl)pyridine

  • Rationale: The Sonogashira coupling is a highly reliable method for forming carbon-carbon bonds between sp²-hybridized carbons (of the aryl halide) and sp-hybridized carbons (of the terminal alkyne).[2] Using trimethylsilylacetylene (TMSA) as the alkyne source prevents the undesired homocoupling of the alkyne and allows for a cleaner reaction.[5] The palladium catalyst facilitates the oxidative addition to the aryl bromide, while the copper(I) co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[2] Triethylamine (Et₃N) is used as a base to neutralize the HBr formed during the reaction.

  • Procedure:

    • To a dry, argon-purged Schlenk flask, add 3,5-dibromopyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq), and copper(I) iodide (CuI) (0.05 eq).

    • Add anhydrous triethylamine (Et₃N) (3.0 eq) and anhydrous tetrahydrofuran (THF) as the solvent.

    • To the resulting suspension, add trimethylsilylacetylene (1.2 eq) dropwise at room temperature.

    • Heat the reaction mixture to 60 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-Bromo-5-((trimethylsilyl)ethynyl)pyridine as a solid.

Step 2: Synthesis of this compound

  • Rationale: The trimethylsilyl (TMS) protecting group on the alkyne is labile under mild basic or fluoride-mediated conditions.[5] A simple and effective method for its removal is the use of potassium carbonate in methanol. This deprotection step regenerates the terminal alkyne, yielding the final product.

  • Procedure:

    • Dissolve 3-Bromo-5-((trimethylsilyl)ethynyl)pyridine (1.0 eq) in methanol (MeOH).

    • Add potassium carbonate (K₂CO₃) (2.0 eq) to the solution.

    • Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

    • Once the reaction is complete, remove the methanol under reduced pressure.

    • Add water to the residue and extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure to obtain this compound. The product can be further purified by recrystallization if necessary.

Characterization and Spectral Data

Proper characterization is crucial to confirm the identity and purity of the synthesized this compound. Below are the expected spectral data based on the structure and analysis of similar compounds.[6][7]

Technique Expected Observations
¹H NMR Three aromatic protons in the pyridine ring, appearing as distinct multiplets or doublets of doublets. A singlet for the acetylenic proton, typically in the range of 3.0-3.5 ppm. The chemical shifts and coupling constants will be characteristic of a 3,5-disubstituted pyridine system.
¹³C NMR Seven distinct carbon signals. Two signals for the alkyne carbons (typically in the 70-90 ppm range). Five signals for the pyridine ring carbons, with the carbon bearing the bromine atom shifted downfield.
Mass Spec The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in an approximately 1:1 ratio). The molecular ion peak (M⁺) would be observed at m/z 181 and 183. High-resolution mass spectrometry (HRMS) should confirm the elemental composition (C₇H₄BrN).
IR Spec A sharp, weak absorption band around 3300 cm⁻¹ corresponding to the ≡C-H stretch. A sharp absorption band around 2100-2200 cm⁻¹ for the C≡C triple bond stretch. Characteristic aromatic C-H and C=C/C=N stretching vibrations in the 3100-3000 cm⁻¹ and 1600-1400 cm⁻¹ regions, respectively.

Reactivity and Synthetic Utility

The dual functionality of this compound provides a rich platform for a variety of chemical transformations, making it a valuable intermediate in multi-step syntheses.

G cluster_bromo Reactions at the Bromo Group cluster_ethynyl Reactions at the Ethynyl Group center This compound suzuki Suzuki Coupling (Ar-B(OH)₂ / Pd catalyst) center->suzuki Forms C-Ar bond buchwald Buchwald-Hartwig Amination (R₂NH / Pd catalyst) center->buchwald Forms C-N bond stille Stille Coupling (Ar-SnR₃ / Pd catalyst) center->stille Forms C-Ar bond sonogashira Sonogashira Coupling (Ar-X / Pd, Cu catalysts) center->sonogashira Forms C-alkyne bond click Click Chemistry (R-N₃ / Cu catalyst) center->click Forms triazole ring hydration Hydration (HgSO₄, H₂SO₄) center->hydration Forms methyl ketone

References

The Strategic Sourcing of 3-Bromo-5-ethynylpyridine: A Technical Guide for Researchers in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For chemists and pharmacologists at the forefront of drug development, the timely acquisition of high-quality, well-characterized building blocks is paramount. 3-Bromo-5-ethynylpyridine, a heterocyclic compound featuring a pyridine core with strategically placed bromo and ethynyl functionalities, has emerged as a valuable intermediate in the synthesis of novel therapeutics. This guide provides an in-depth analysis of its commercial availability, key quality attributes, and practical considerations for its use in a research and development setting.

Commercial Availability and Supplier Landscape

This compound (CAS No. 866683-52-5) is readily available from a range of chemical suppliers catering to the research and pharmaceutical industries. The compound is typically offered in research quantities, from milligrams to several grams. For larger-scale synthesis, inquiries for bulk or custom manufacturing are generally accommodated by the primary suppliers.

A comparative overview of prominent suppliers is presented below:

SupplierPurity Specification (Typical)Available QuantitiesNotes
Sigma-Aldrich (Merck) ≥98%50mg, 250mg, 1gOften provides comprehensive safety and handling information.
BLD Pharm ≥97%100mg, 250mg, 1g, 5gMentions availability of NMR, HPLC, and LC-MS data upon request.[1]
Biosynth Inquire for detailsCustom synthesis availableSpecializes in complex organic molecules for pharmaceutical applications.
Santa Cruz Biotechnology Inquire for detailsStandard catalog sizesOffers a broad range of biochemicals for research.
Ambeed Inquire for detailsVariesProvides a platform for sourcing a wide array of building blocks.
CHEMLYTE SOLUTIONS CO.,LTD Industrial GradeBulk inquiriesA manufactory with multi-year experience in providing this compound.[2]

It is imperative for researchers to request lot-specific Certificates of Analysis (CoA) to verify purity and identity before use. While most suppliers indicate a high level of purity, the nature and percentage of any impurities can significantly impact the outcome of sensitive downstream reactions.

Physicochemical Properties and Quality Control

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application.

PropertyValueSource
CAS Number 866683-52-5[2]
Molecular Formula C₇H₄BrN[3]
Molecular Weight 182.02 g/mol [3]
Appearance White to off-white solid[4]
Storage Temperature 2-8°C, under inert atmosphere (e.g., Nitrogen)[5]
SMILES C#CC1=CC(=CN=C1)Br[3]
InChIKey KMTYILRNJPSUDX-UHFFFAOYSA-N[3]

Analytical Characterization:

The identity and purity of this compound are typically confirmed using a combination of analytical techniques. Researchers should expect to see the following data on a comprehensive CoA:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure by identifying the number, position, and nature of the protons.

  • HPLC (High-Performance Liquid Chromatography): To determine the purity of the compound by separating it from any impurities. A purity of ≥98% is common for research-grade material.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight of the compound and to identify potential impurities.

Synthetic Rationale and Methodologies

The primary synthetic route to this compound involves a Sonogashira coupling reaction.[6] This palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide is a cornerstone of modern organic synthesis due to its reliability and functional group tolerance.[6][7] The logical precursor for this synthesis is 3,5-dibromopyridine.

G cluster_synthesis Synthetic Pathway 3_5_dibromopyridine 3,5-Dibromopyridine product This compound 3_5_dibromopyridine->product Sonogashira Coupling ethynyl_source Ethynylating Agent (e.g., Trimethylsilylacetylene) ethynyl_source->product Pd catalyst, Cu(I) cocatalyst, Base

Caption: Synthetic route to this compound.

Experimental Protocol: Sonogashira Coupling for the Synthesis of this compound

This protocol is a representative example and may require optimization based on laboratory conditions and specific reagents used.

Materials:

  • 3,5-Dibromopyridine

  • Trimethylsilylacetylene (or another suitable terminal alkyne)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • A suitable base (e.g., triethylamine or diisopropylamine)

  • Anhydrous solvent (e.g., THF or toluene)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3,5-dibromopyridine (1.0 eq.), the palladium catalyst (2-5 mol%), and copper(I) iodide (1-5 mol%).

  • Solvent and Base Addition: Add the anhydrous solvent and the amine base. The reaction mixture should be thoroughly degassed by several cycles of vacuum and backfilling with the inert gas.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq.) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: The reaction is typically stirred at room temperature or gently heated (e.g., 40-60°C) and monitored by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford this compound. If a silyl-protected alkyne was used, a deprotection step (e.g., with TBAF or K₂CO₃ in methanol) is required prior to or after purification.

Applications in Drug Discovery and Medicinal Chemistry

The strategic placement of the bromo and ethynyl groups on the pyridine scaffold makes this compound a highly versatile building block in medicinal chemistry. The bromine atom serves as a handle for further cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl or heteroaryl substituents. The ethynyl group can participate in various transformations, including click chemistry, or can be a key pharmacophoric element itself.

A significant area of application for pyridine and pyrimidine derivatives is in the development of kinase inhibitors .[4][8][9] Many kinase inhibitors target the ATP-binding site of the enzyme, and the pyridine core can form crucial hydrogen bonds with the hinge region of the kinase. The substituents at the 3- and 5-positions can then be elaborated to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity. The bromo-pyrimidine and bromo-pyridine motifs have been specifically investigated as potential tyrosine kinase inhibitors for anticancer applications.[4][8][9][10]

G cluster_application Application in Kinase Inhibitor Synthesis start_mat This compound suzuki Suzuki Coupling (at Bromo position) start_mat->suzuki click_chem Click Chemistry (at Ethynyl position) start_mat->click_chem final_comp Complex Kinase Inhibitor suzuki->final_comp Introduction of Aryl/Heteroaryl Group click_chem->final_comp Linkage to another moiety

Caption: Synthetic utility of this compound.

Safety and Handling

As with any reactive chemical intermediate, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this compound should always be consulted, general handling guidelines for related bromo- and ethynyl-pyridines include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents. The recommendation for storage under an inert atmosphere at 2-8°C should be strictly followed to ensure stability.[5]

Conclusion

This compound is a commercially accessible and synthetically versatile building block with significant potential in drug discovery, particularly in the design and synthesis of kinase inhibitors. A thorough understanding of its commercial sources, quality attributes, and reactive properties is crucial for its effective utilization in research and development. By carefully selecting suppliers, verifying product quality, and employing appropriate synthetic and handling protocols, researchers can leverage the unique chemical features of this compound to advance their therapeutic programs.

References

The Ethynyl Group in 3-Bromo-5-ethynylpyridine: A Gateway to Molecular Complexity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-Bromo-5-ethynylpyridine

This compound is a heterocyclic building block of significant interest in medicinal chemistry and materials science.[1][2] Its structure, featuring a pyridine ring substituted with both a bromine atom and a terminal ethynyl group, offers a unique and powerful combination of reactive sites. This strategic arrangement allows for selective and sequential functionalization, making it an invaluable scaffold for the synthesis of complex molecular architectures. The electron-withdrawing nature of the pyridine ring, coupled with the distinct reactivity of the bromo and ethynyl substituents, provides a versatile platform for a variety of chemical transformations. This guide delves into the core reactivity of the ethynyl group in this compound, offering a detailed exploration of its participation in key synthetic methodologies.

I. Sonogashira Coupling: A Cornerstone of C-C Bond Formation

The Sonogashira cross-coupling reaction is arguably the most prominent transformation involving the ethynyl group of this compound.[3][4][5] This powerful palladium-catalyzed reaction forms a carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynylpyridines.[3][6] These products are key intermediates in the synthesis of a wide range of biologically active compounds and functional materials.[4][7]

Mechanistic Insights: The Dual Catalytic Cycle

The Sonogashira reaction typically employs a dual catalytic system involving palladium and copper(I) co-catalysts.[3][6] The generally accepted mechanism proceeds through two interconnected catalytic cycles:

  • The Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with an aryl or vinyl halide (R-X). The resulting Pd(II) complex then participates in a transmetalation step with a copper acetylide intermediate. Reductive elimination from the subsequent complex yields the final coupled product and regenerates the Pd(0) catalyst.[6]

  • The Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide intermediate. This species is crucial for the transmetalation step with the palladium complex.[6]

It is important to note that copper-free Sonogashira protocols have also been developed, often employing specific ligands to facilitate the direct reaction between the palladium complex and the alkyne.[3][6]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X Pd(II)Complex R-Pd(II)(L2)-X Oxidative_Addition->Pd(II)Complex Transmetalation Transmetalation Pd(II)Complex->Transmetalation Pd(II)Complex->Transmetalation Pd(II)Alkyne R-Pd(II)(L2)-C≡CR' Transmetalation->Pd(II)Alkyne Reductive_Elimination Reductive Elimination Pd(II)Alkyne->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Coupled_Product R-C≡CR' Reductive_Elimination->Coupled_Product Terminal_Alkyne H-C≡CR' Base_Deprotonation Base Terminal_Alkyne->Base_Deprotonation Base Copper_Acetylide Cu-C≡CR' Base_Deprotonation->Copper_Acetylide Cu(I) Copper_Acetylide->Transmetalation Copper_Acetylide->Transmetalation Cu(I) Cu(I)

Caption: The dual catalytic cycles of the Sonogashira coupling reaction.

Experimental Protocol: A General Procedure for Sonogashira Coupling

The following protocol provides a general framework for the Sonogashira coupling of this compound with an aryl halide. Optimization of specific parameters may be required for different substrates.

  • Reaction Setup: To a dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv.), the aryl halide (1.1 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂; 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI; 3-10 mol%).

  • Solvent and Base Addition: Add a suitable solvent (e.g., THF, DMF, or toluene) and a base (e.g., triethylamine or diisopropylamine).

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-80 °C) until the starting materials are consumed, as monitored by TLC or GC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Parameter Typical Reagents/Conditions Rationale and Field Insights
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄, Pd(OAc)₂/ligandThe choice of catalyst and ligand can significantly impact reaction efficiency. Bulky, electron-rich phosphine ligands often enhance the catalytic activity.[6]
Copper(I) Co-catalyst CuI, CuBrEssential for the formation of the copper acetylide intermediate in the traditional Sonogashira reaction.
Base Triethylamine (Et₃N), Diisopropylamine (DIPA)The base neutralizes the hydrogen halide formed during the reaction and facilitates the deprotonation of the terminal alkyne.
Solvent THF, DMF, Toluene, AcetonitrileThe choice of solvent can influence the solubility of the reactants and catalysts, as well as the reaction temperature.
Temperature Room temperature to 80 °CMilder conditions are often sufficient, which is advantageous for complex molecules with sensitive functional groups.[3]

II. "Click" Chemistry: The Azide-Alkyne Cycloaddition

The terminal ethynyl group of this compound is an ideal participant in the Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click" chemistry.[8][9] This reaction, particularly the copper(I)-catalyzed variant (CuAAC), provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[8][9] These triazole-containing pyridine derivatives are of great interest in drug discovery due to their favorable chemical and biological properties.[10][11]

Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction proceeds through a well-defined catalytic cycle. The copper(I) catalyst first forms a π-complex with the terminal alkyne, which then rearranges to a copper acetylide. This intermediate then reacts with an organic azide in a stepwise manner to form a six-membered copper-containing intermediate, which subsequently collapses to the stable 1,4-disubstituted triazole product, regenerating the copper(I) catalyst.

CuAAC_Mechanism Start Alkyne R-C≡CH Start->Alkyne Azide R'-N3 Start->Azide Cu(I) Cu(I) Start->Cu(I) Cu_Acetylide R-C≡C-Cu Alkyne->Cu_Acetylide + Cu(I) Reaction_Intermediate Six-membered Cu-containing intermediate Cu_Acetylide->Reaction_Intermediate + R'-N3 Triazole 1,4-disubstituted 1,2,3-triazole Reaction_Intermediate->Triazole Triazole->Cu(I) Regenerates

Caption: Simplified mechanism of the Cu(I)-catalyzed azide-alkyne cycloaddition.

Experimental Protocol: A General Procedure for CuAAC
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) and the organic azide (1.0-1.1 equiv.) in a suitable solvent system, often a mixture of t-butanol and water.

  • Catalyst Addition: Add a copper(II) sulfate solution (e.g., 1-5 mol%) followed by a solution of a reducing agent, such as sodium ascorbate (5-10 mol%), to generate the active Cu(I) species in situ.

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within a few hours, as indicated by TLC or LC-MS.

  • Work-up and Purification: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The product can often be purified by recrystallization or column chromatography.

III. Cyclization Reactions: Building Heterocyclic Scaffolds

The ethynyl group of this compound can serve as a key component in various cyclization reactions to construct more complex heterocyclic systems.[12][13][14] While specific examples directly involving this compound are less common in the literature, the general reactivity of ethynylpyridines provides a strong basis for predicting its potential in this area.[15][16][17][18][19][20][21]

Potential Cyclization Pathways
  • Intramolecular Cyclization: Following functionalization at the bromine position or the pyridine nitrogen, the ethynyl group can participate in intramolecular cyclizations. For example, the introduction of a nucleophilic group at the 4- or 6-position of the pyridine ring could lead to a subsequent intramolecular attack on the alkyne, forming a fused heterocyclic system.

  • [n+m] Cycloadditions: The ethynyl group can act as a dienophile or a dipolarophile in various intermolecular cycloaddition reactions. For instance, it could potentially undergo [3+2] cycloadditions with 1,3-dipoles other than azides, or [4+2] cycloadditions (Diels-Alder reactions) with suitable dienes, although the electron-deficient nature of the pyridine ring may influence the reactivity.

Cyclization_Concept Start This compound Functionalization Functionalization (e.g., at Br or N) Start->Functionalization Intermediate Functionalized Intermediate with a nucleophilic group Functionalization->Intermediate Intramolecular_Attack Intramolecular Nucleophilic Attack Intermediate->Intramolecular_Attack Fused_Heterocycle Fused Heterocyclic System Intramolecular_Attack->Fused_Heterocycle Nucleophilic_Addition Alkyne Py-C≡CH Vinyl_Anion Py-C(Nu)=CH⁻ Alkyne->Vinyl_Anion + Nu⁻ Nucleophile Nu⁻ Product Py-C(Nu)=CH₂ Vinyl_Anion->Product + H⁺ Protonation Protonation (H⁺)

References

Potential applications of 3-Bromo-5-ethynylpyridine in research

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research Phase

I've initiated comprehensive Google searches to gather information on 3-Bromo-5-ethynylpyridine. I am focusing on its synthesis, chemical properties, and applications across medicinal chemistry, materials science, and chemical research. I'm aiming to build a solid foundation of existing knowledge to guide further investigation.

Developing Detailed Plan

I'm now delving into the synthesis, properties, and applications of this compound. I am focusing on reaction types where it's a key building block. I will investigate cross-coupling, cycloadditions, and polymerization. Also, I'm finding examples of synthesized molecules/materials and their reported properties. I'm also searching for detailed protocols and mechanistic studies to understand its use, and I plan to structure the guide with its features, applications, chemical principles, experimental workflows, and reaction scheme diagrams.

Implementing Search Strategies

I am currently performing focused Google searches to gather data on synthesis, properties, and applications of this compound. I am now prioritizing cross-coupling, cycloaddition, and polymerization reactions, seeking concrete examples of synthesized molecules and materials. Simultaneously, I am actively seeking detailed experimental protocols and mechanistic insights to underpin my understanding, and I am starting to find relevant data.

Investigating Compound Details

I've amassed a considerable dataset on this compound and analogs. The initial findings span identification details like CAS numbers and molecular formulas, as well as supplier information and potential applications.

Deepening Application Understanding

I'm now diving deeper into the specifics of this compound's applications. While I've established its role as a key building block, I'm focusing on concrete examples of its use in synthesizing bioactive molecules or materials. I'm also seeking detailed experimental protocols specific to this compound, not just those for similar molecules. The initial data is informative but now I need specific, impactful outcomes and detailed procedures.

Focusing on Reaction Specifics

I've confirmed the compound's use in Sonogashira cross-couplings, Suzuki couplings, and cycloadditions. I'm prioritizing finding examples of bioactive molecules directly synthesized from this compound, not just general reactivity trends. My next step involves detailed experimental protocols specific to this molecule, not just related compounds. While I have broad information, my goal is to curate targeted and practical details. I will also make sure to synthesize the information, so it relates directly to this compound.

Examining Reaction Protocols

I've made headway in my research. Specifically, I've unearthed detailed protocols for Sonogashira and Suzuki couplings involving aryl halides. These protocols look directly applicable to this compound, promising to be quite useful.

Investigating Potential Uses

I'm making progress in my investigation. I've discovered protocols for Sonogashira and Suzuki couplings suitable for this compound. Plus, I uncovered articles about kinase inhibitors synthesized from related compounds, hinting at its potential in medicinal chemistry. "Bioactive molecules" led me to examples of similar building blocks in drug discovery, and "click chemistry" showed me the ethynyl group's reactivity. However, I still need concrete examples directly using this compound, especially related to cycloadditions.

Narrowing Search Parameters

I'm getting closer to a full understanding. New searches yielded detailed protocols for Sonogashira and Suzuki couplings, directly usable for this compound. Articles on kinase inhibitors synthesized from similar compounds highlight its potential in medicinal chemistry. "Bioactive molecules" and "click chemistry" expanded my view, demonstrating related heterocyclic building blocks. I'm now seeking specific examples directly using the compound. More cycloaddition examples are needed. I'll also focus on ethynylpyridine-derived polymers.

Considering Synthesis Strategies

I've assembled a robust knowledge base, including protocols for Sonogashira, Suzuki, and click chemistry reactions, which seem like the most plausible applications for this compound. I'm also examining how analogous bromo- and ethynyl- substituted heterocycles are deployed in research.

Focusing on Specific Examples

My current focus is on finding concrete examples of this compound used as a starting material, specifically for bioactive compounds or materials with measured properties. I've compiled several general protocols and analogous compound examples, but I need specific applications of the target compound. I'm also refining my search for relevant cycloaddition reactions, specifically those involving the ethynyl group. My previous search on Diels-Alder reactions provided only general background.

Reviewing Synthesis Pathways

I've compiled a considerable amount of data on this compound's potential applications. I've successfully gathered reaction protocols, including Sonogashira and Suzuki coupling methods, along with cycloadditions. It's becoming clearer that it's crucial to understand how other related bromopyridine and ethynylpyridine molecules can be used in synthesis as well.

Developing Research Guide Plan

I'm now shifting gears to the actual guide structure. While I haven't found a direct synthesis example beginning with this compound for a specific bioactive molecule, I'm confident in highlighting its potential. I will use the established protocols and examples from related compounds to showcase its versatility. I'll make sure to be upfront about the current reliance on analogies. This will let me synthesize the data into a useful and insightful research resource.

Evaluating Analogy Limitations

I'm now fully immersed in the nitty-gritty of data synthesis. Although the initial data on this compound looked promising, a glaring gap has appeared. While I've uncovered many reaction protocols and potential applications, there is no direct precedent of its use as a starting material to make a specific bioactive molecule or material. This has resulted in a reliance on analogous applications. However, with the data gathered, I can still create a robust, informative resource.

Methodological & Application

Strategic Synthesis of 3-Bromo-5-ethynylpyridine: A Guide to Selective Sonogashira Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal and Process Chemists

Abstract

3-Bromo-5-ethynylpyridine is a highly valuable heterocyclic building block in contemporary drug discovery and materials science. Its bifunctional nature, featuring orthogonally reactive bromide and terminal alkyne moieties, permits sequential and site-selective functionalization. This document provides a detailed protocol for the synthesis of this compound via a selective Sonogashira cross-coupling reaction of 3,5-dibromopyridine with a protected acetylene source, followed by in situ deprotection. We delve into the mechanistic rationale behind the procedural choices, offer a comprehensive, step-by-step protocol, and include a troubleshooting guide to empower researchers to achieve reliable and high-yielding results.

Introduction: The Strategic Value of this compound

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. The strategic introduction of multiple, distinct points of reactivity on this core allows for the rapid generation of molecular diversity. This compound serves as an exemplary platform for such endeavors. The C-Br bond is amenable to a host of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the terminal alkyne is a versatile handle for transformations like copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), further Sonogashira couplings, or Cadiot-Chodkiewicz reactions.

The synthesis of this target molecule from the readily available 3,5-dibromopyridine is most effectively achieved through the Sonogashira cross-coupling reaction.[1][2][3] This powerful method forges carbon-carbon bonds between sp²-hybridized aryl halides and sp-hybridized terminal alkynes.[4] The key to success lies in achieving mono-alkynylation. This is accomplished by leveraging the slight difference in reactivity between the two bromine atoms on the pyridine ring and, more critically, by employing a protected alkyne such as trimethylsilylacetylene (TMSA).[5] The bulky trimethylsilyl (TMS) group prevents undesirable side reactions and is easily removed in the final step to unveil the terminal alkyne.

The Sonogashira Reaction: A Mechanistic Overview

A robust understanding of the reaction mechanism is paramount for successful execution and troubleshooting. The copper-cocatalyzed Sonogashira reaction operates through two interconnected, yet independent, catalytic cycles: the Palladium cycle and the Copper cycle.[4][6][7]

  • The Palladium Cycle: This is the primary cross-coupling engine. It begins with the active Palladium(0) species, which undergoes oxidative addition into the C-Br bond of 3,5-dibromopyridine. This step forms a Pd(II) intermediate.

  • The Copper Cycle: The role of the copper(I) co-catalyst is to activate the alkyne.[1] In the presence of a base (typically an amine), the terminal alkyne is deprotonated and coordinates with the copper(I) salt to form a copper(I) acetylide intermediate.[6] This species is more nucleophilic than the alkyne itself, facilitating the subsequent step.

  • Transmetalation: This is the crucial step where the two cycles intersect and is often rate-determining.[6][8] The activated alkynyl group is transferred from the copper acetylide to the Pd(II) complex, displacing the bromide and forming a Pd(II)-alkynyl complex.

  • Reductive Elimination: The newly formed complex undergoes cis-trans isomerization followed by reductive elimination, which expels the final product (3-bromo-5-((trimethylsilyl)ethynyl)pyridine) and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Sonogashira_Mechanism Figure 1: Simplified Catalytic Cycle of the Sonogashira Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add pd_complex_b trans-Ar-Pd(II)-Br(L)₂ oxidative_add->pd_complex_b transmetalation Transmetalation pd_complex_b->transmetalation pd_complex_c cis-Ar-Pd(II)-C≡CR(L)₂ transmetalation->pd_complex_c cu_catalyst Cu(I)Br transmetalation->cu_catalyst CuBr regenerated reductive_elim Reductive Elimination pd_complex_c->reductive_elim cis isomer isomerization Isomerization pd_complex_c->isomerization reductive_elim->pd0 product Ar-C≡CR (Product) reductive_elim->product alkyne_activation Alkyne Activation cu_catalyst->alkyne_activation cu_acetylide Cu(I)-C≡CR alkyne_activation->cu_acetylide cu_acetylide->transmetalation aryl_halide Ar-Br (3,5-Dibromopyridine) aryl_halide->oxidative_add alkyne H-C≡CR (TMS-Acetylene) alkyne->alkyne_activation base Base (e.g., Et₃N) base->alkyne_activation

Caption: Figure 1: Simplified Catalytic Cycle of the Sonogashira Coupling

Detailed Experimental Protocol

This protocol outlines a reliable two-step, one-pot procedure for the synthesis of this compound.

Materials and Reagents
ReagentFormulaMW ( g/mol )CAS No.Notes
3,5-DibromopyridineC₅H₃Br₂N236.89625-92-3Starting material. Purity >98%.
Trimethylsilylacetylene (TMSA)C₅H₁₀Si98.221066-54-2Protected alkyne.[5]
Dichlorobis(triphenylphosphine)palladium(II)C₃₆H₃₀Cl₂P₂Pd701.9013965-03-2Palladium catalyst.
Copper(I) IodideCuI190.457681-65-4Co-catalyst. Use freshly opened or stored under inert gas.
TriphenylphosphineP(C₆H₅)₃262.29603-35-0Ligand.
Triethylamine (Et₃N)C₆H₁₅N101.19121-44-8Base and solvent. Must be dry.
Tetrahydrofuran (THF)C₄H₈O72.11109-99-9Solvent. Anhydrous grade.
Tetrabutylammonium Fluoride (TBAF)C₁₆H₃₆FN261.46429-41-41.0 M solution in THF for deprotection.

Experimental Workflow Diagram

Workflow Figure 2: Experimental Workflow start 1. Setup & Degas reagents 2. Add Reagents (Solvent, Base, Ar-Br₂, Pd/Cu) start->reagents Inert Atmosphere (N₂) alkyne 3. Add TMS-Acetylene reagents->alkyne react 4. React at RT (Monitor by TLC/GC-MS) alkyne->react deprotect 5. In Situ Deprotection (Add TBAF) react->deprotect Upon completion workup 6. Aqueous Workup (Quench, Extract) deprotect->workup purify 7. Purification (Column Chromatography) workup->purify Dry organic layer end 8. Characterize Product purify->end

Caption: Figure 2: Experimental Workflow

Step-by-Step Procedure

CAUTION: This procedure should be performed in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, gloves) is mandatory.

  • Reaction Setup: To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 3,5-dibromopyridine (1.0 eq, 2.37 g, 10.0 mmol), dichlorobis(triphenylphosphine)palladium(II) (0.025 eq, 175 mg, 0.25 mmol), copper(I) iodide (0.05 eq, 95 mg, 0.50 mmol), and triphenylphosphine (0.05 eq, 131 mg, 0.50 mmol).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with dry nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Base Addition: Through a syringe, add anhydrous tetrahydrofuran (THF, 20 mL) and dry triethylamine (Et₃N, 3.0 eq, 4.2 mL, 30.0 mmol). Stir the resulting suspension.

  • Degassing: Degas the mixture by bubbling nitrogen or argon through the suspension for 15 minutes while stirring. This step is critical to remove dissolved oxygen, which can lead to catalyst deactivation and undesirable alkyne homocoupling (Glaser coupling).[4]

  • Alkyne Addition: Add trimethylsilylacetylene (1.1 eq, 1.56 mL, 11.0 mmol) dropwise via syringe at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting 3,5-dibromopyridine is consumed (typically 4-6 hours).

  • In Situ Deprotection: Once the coupling reaction is complete, add tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.2 eq, 12.0 mL, 12.0 mmol) dropwise to the reaction mixture.

  • Deprotection Monitoring: Stir at room temperature for an additional 1-2 hours. Monitor the removal of the TMS group by TLC or GC-MS.

  • Work-up: Quench the reaction by pouring the mixture into a separatory funnel containing a saturated aqueous solution of ammonium chloride (50 mL). Extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate, e.g., 100:0 to 90:10) to afford this compound as a solid.

Summary of Reaction Parameters
ParameterValueRationale
Stoichiometry (ArBr₂:TMSA)1 : 1.1A slight excess of the alkyne ensures full consumption of the limiting reagent.
Pd Catalyst Loading2.5 mol %Sufficient for efficient catalysis; can be optimized further.
Cu Co-catalyst Loading5.0 mol %Accelerates the reaction, allowing for mild conditions.[1]
BaseTriethylamineActs as both a base for alkyne deprotonation and an acid scavenger.
SolventTHFGood solubility for reagents and intermediates.
TemperatureRoom TemperatureMild conditions are sufficient, minimizing side reactions.[1]
Expected Yield70-85%Typical yield after purification.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • ¹H NMR (400 MHz, CDCl₃): δ 8.63 (d, J = 1.8 Hz, 1H), 8.54 (d, J = 2.2 Hz, 1H), 7.98 (t, J = 2.0 Hz, 1H), 3.18 (s, 1H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 153.1, 149.2, 141.5, 122.0, 120.9, 81.5, 79.8.

  • Mass Spectrometry (EI): m/z calculated for C₇H₄BrN [M]⁺: 180.95, 182.95. Found: 181, 183. The characteristic ~1:1 isotopic pattern for bromine should be observed.[9]

  • Appearance: Off-white to pale yellow solid.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive Pd catalyst. 2. Presence of oxygen. 3. Wet solvents or reagents.1. Use a fresh bottle of catalyst or a catalyst from a reliable source. 2. Ensure thorough degassing of the reaction mixture and maintain a positive pressure of inert gas. 3. Use anhydrous solvents and dry the base (e.g., over KOH).
Formation of Di-alkynylated Product 1. Reaction run for too long or at elevated temperature. 2. Incorrect stoichiometry.1. Carefully monitor the reaction by TLC/GC-MS and quench once the starting material is consumed. 2. Use a slight excess of 3,5-dibromopyridine relative to the alkyne to favor mono-substitution.
Significant Alkyne Homocoupling (Glaser Product) 1. Inadequate degassing (presence of O₂). 2. Poor quality copper(I) iodide.1. Improve the degassing procedure (e.g., use freeze-pump-thaw cycles for sensitive reactions). 2. Use freshly purchased, high-purity CuI.
Incomplete TMS Deprotection 1. Insufficient TBAF. 2. Short deprotection reaction time. 3. TBAF solution has degraded.1. Add an additional portion of TBAF (e.g., 0.2 eq). 2. Allow the deprotection step to stir for a longer period. 3. Use a fresh, unopened bottle of TBAF solution.

Conclusion

The protocol detailed herein provides a robust and reproducible method for the synthesis of this compound, a key intermediate for chemical biology and materials science. By understanding the underlying Sonogashira mechanism and adhering to the principles of inert atmosphere techniques, researchers can confidently access this valuable building block. The strategic use of a protected alkyne is central to achieving the desired mono-functionalization with high selectivity and yield. This guide serves as a comprehensive resource to facilitate the successful application of this important transformation.

References

Application Notes and Protocols for Sonogashira Coupling with 3-Bromo-5-ethynylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] This powerful reaction is widely employed in the synthesis of pharmaceuticals, natural products, and advanced organic materials. Pyridine derivatives are crucial structural motifs in numerous biologically active compounds, making the functionalization of substituted pyridines a significant area of interest for medicinal chemists and drug development professionals. This document provides a comprehensive, step-by-step protocol for the Sonogashira coupling of 3-Bromo-5-ethynylpyridine with a generic aryl halide, a transformation that allows for the synthesis of unsymmetrical di-alkynyl pyridine structures. This "inverse" Sonogashira coupling, where the alkyne-containing substrate also bears the halide, presents unique chemoselectivity challenges that this protocol is designed to address.

Introduction: The Strategic Importance of Pyridine Scaffolds and the Sonogashira Coupling

Pyridine and its derivatives are fundamental building blocks in the pharmaceutical industry, appearing in a vast array of FDA-approved drugs. Their presence is critical to the therapeutic activity of numerous agents, from anticancer and anti-inflammatory drugs to treatments for neurological disorders. The ability to precisely modify the pyridine scaffold allows for the fine-tuning of a drug candidate's pharmacological properties, including its efficacy, selectivity, and pharmacokinetic profile.

The Sonogashira coupling reaction provides an exceptionally versatile and efficient method for the introduction of alkyne functionalities onto aromatic rings.[1][2] This reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base to couple a terminal alkyne with an aryl or vinyl halide.[1] The mild reaction conditions and broad functional group tolerance of the Sonogashira coupling make it an invaluable tool in the synthesis of complex molecules.

This protocol focuses on a specific and synthetically valuable transformation: the Sonogashira coupling of this compound with an aryl halide. This reaction is classified as an "inverse" Sonogashira coupling because the starting material of interest contains both the terminal alkyne and the halide.[2] Careful control of the reaction conditions is paramount to ensure the desired cross-coupling occurs selectively over potential side reactions, such as the homocoupling of this compound.

Reaction Principle and Mechanism

The Sonogashira coupling proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3]

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X).

  • Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide intermediate.

  • Transmetalation: The copper acetylide then transfers the alkyne group to the palladium center.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst.

In the context of this protocol, the aryl halide will be the coupling partner for the ethynyl group of this compound.

Visualizing the Catalytic Cycle

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR Cu-X Cu-X R-C≡C-H R-C≡C-H Cu-C≡CR Cu-C≡CR R-C≡C-H->Cu-C≡CR [Cu(I)], Base Cu-C≡CR->Ar-Pd(II)-X(L2) Base Base Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2)

Caption: The interconnected Palladium and Copper catalytic cycles of the Sonogashira coupling.

Detailed Step-by-Step Protocol

This protocol provides a general procedure for the Sonogashira coupling of this compound with a generic aryl halide. Optimization of reaction conditions may be necessary for specific substrates.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially availableStore under inert atmosphere.
Aryl Halide (e.g., Iodobenzene)≥98%Commercially availableReactivity order: I > Br > Cl > OTf.[3]
Pd(PPh₃)₂Cl₂Catalyst gradeCommercially availableOther Pd catalysts can be used.
Copper(I) Iodide (CuI)≥98%Commercially availableShould be a fine, off-white powder.
Triethylamine (TEA)Anhydrous, ≥99.5%Commercially availableShould be freshly distilled or from a new bottle.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercially availableUse a freshly opened bottle or dry over sodium/benzophenone.
Diethyl etherAnhydrousCommercially availableFor workup.
Saturated aq. NH₄ClReagent gradePrepared in-houseFor workup.
BrineSaturated aq. NaClPrepared in-houseFor workup.
Anhydrous MgSO₄ or Na₂SO₄Reagent gradeCommercially availableFor drying.
Celite®---Commercially availableFor filtration.
Silica Gel230-400 meshCommercially availableFor column chromatography.
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Nitrogen or Argon gas line with manifold

  • Syringes and needles

  • Condenser

  • Heating mantle or oil bath with temperature controller

  • Thin Layer Chromatography (TLC) plates and chamber

  • Rotary evaporator

  • Glass funnel and filter paper

  • Separatory funnel

  • Chromatography column

Experimental Procedure

Visualizing the Experimental Workflow

Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup and Isolation cluster_purification 4. Purification and Characterization A Add this compound, aryl halide, Pd catalyst, and CuI to a dry flask. B Evacuate and backfill the flask with inert gas (3x). A->B C Add anhydrous solvent (THF) and base (TEA) via syringe. B->C D Stir the reaction mixture at the designated temperature. C->D E Monitor reaction progress by TLC. D->E F Cool to room temperature and filter through Celite®. E->F Upon completion G Concentrate the filtrate in vacuo. F->G H Perform aqueous workup (Et₂O, sat. aq. NH₄Cl, brine). G->H I Dry the organic layer and concentrate. H->I J Purify the crude product by flash column chromatography. I->J K Characterize the purified product (NMR, MS, etc.). J->K

Caption: A streamlined workflow for the Sonogashira coupling of this compound.

Step 1: Reaction Setup

  • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl halide (1.1 equiv), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 equiv), and copper(I) iodide (CuI, 0.04 equiv).

  • Seal the flask with a rubber septum.

  • Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Under a positive pressure of inert gas, add anhydrous tetrahydrofuran (THF) via syringe to achieve a concentration of approximately 0.1 M with respect to the this compound.

  • Add anhydrous triethylamine (TEA, 2.0-3.0 equiv) to the reaction mixture via syringe. The solution may become heterogeneous.

Step 2: Reaction

  • Stir the reaction mixture at room temperature or heat to 40-60 °C. The optimal temperature will depend on the reactivity of the aryl halide. For less reactive aryl bromides or chlorides, higher temperatures may be required.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A typical mobile phase for TLC analysis is a mixture of hexane and ethyl acetate. Visualize the spots under UV light. The disappearance of the starting materials and the appearance of a new, less polar spot indicate product formation.

Step 3: Workup and Isolation

  • Once the reaction is complete (as determined by TLC), cool the mixture to room temperature.

  • Dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove the palladium and copper salts. Wash the Celite® pad with additional diethyl ether.

  • Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous ammonium chloride (NH₄Cl) solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate in vacuo to obtain the crude product.

Step 4: Purification and Characterization

  • Purify the crude product by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product but a gradient of hexane and ethyl acetate is a good starting point.

  • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the purified product.

  • Characterize the final product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity. For pyridine-containing compounds, characteristic signals in the aromatic region of the NMR spectrum are expected.[4][5]

Causality Behind Experimental Choices and Troubleshooting

  • Inert Atmosphere: The Sonogashira coupling is sensitive to oxygen, which can lead to the oxidative homocoupling of the terminal alkyne (Glaser coupling), a significant side reaction.[6] Maintaining an inert atmosphere is crucial to minimize this unwanted pathway.

  • Choice of Base: An amine base, typically triethylamine or diisopropylamine, is used to neutralize the HX generated during the reaction and to facilitate the formation of the copper acetylide.

  • Copper Co-catalyst: While copper-free Sonogashira protocols exist, the use of a copper(I) co-catalyst generally allows for milder reaction conditions and faster reaction times.[2]

  • Palladium Catalyst: A variety of palladium catalysts can be employed, with Pd(PPh₃)₂Cl₂ and Pd(PPh₃)₄ being common choices.[3] The choice of ligand on the palladium can influence the catalyst's stability and reactivity.

  • Solvent: Anhydrous solvents are essential to prevent quenching of the reactive intermediates. THF is a common choice due to its ability to dissolve the reactants and its relatively low boiling point, which facilitates removal during workup.

  • Troubleshooting Homocoupling: If significant homocoupling of this compound is observed, consider using a copper-free protocol or employing strategies such as using a dilute hydrogen atmosphere to suppress this side reaction.[6]

Conclusion

This protocol provides a robust and detailed framework for the successful execution of the Sonogashira coupling of this compound with aryl halides. By understanding the underlying mechanism and the rationale behind the experimental choices, researchers can effectively utilize this powerful transformation to synthesize novel pyridine-containing compounds with potential applications in drug discovery and materials science. The provided workflow and troubleshooting guidance aim to facilitate the practical implementation of this important reaction in the laboratory.

References

Suzuki Coupling of 3-Bromo-5-ethynylpyridine: A Comprehensive Guide to Reaction Conditions and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Aryl-5-ethynylpyridine Scaffolds

In the landscape of modern medicinal chemistry and materials science, the 3-aryl-5-ethynylpyridine motif represents a highly valuable structural scaffold. The unique electronic properties and geometric constraints imparted by the ethynyl group, combined with the hydrogen bonding capabilities and coordination potential of the pyridine ring, make these compounds compelling candidates for drug discovery and the development of novel organic materials. 3-Bromo-5-ethynylpyridine serves as a versatile and readily available building block for accessing these complex architectures through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the Suzuki coupling reaction conditions for this compound. We will delve into the mechanistic nuances of this transformation, offer detailed experimental protocols, and discuss critical parameters for successful execution and optimization.

Mechanistic Considerations for the Suzuki Coupling of this compound

The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of carbon-carbon bonds.[1][2] The reaction typically involves the palladium-catalyzed cross-coupling of an organoborane (usually a boronic acid or its ester) with an organic halide or triflate in the presence of a base.[1][2] The generally accepted catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

However, the unique structural features of this compound introduce specific considerations that must be addressed for a successful and high-yielding reaction.

The Catalytic Cycle

The catalytic cycle for the Suzuki coupling of this compound with a generic arylboronic acid is depicted below.

Suzuki_Mechanism Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)(Br)L_n Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Aryl_Complex Ar-Pd(II)-Ar'L_n Transmetalation->Pd(II)_Aryl_Complex Reductive_Elimination Reductive Elimination Pd(II)_Aryl_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Regeneration Product 3-Aryl-5-ethynylpyridine Reductive_Elimination->Product Substrate This compound Substrate->Oxidative_Addition Boronic_Acid Ar'B(OH)2 + Base Borate [Ar'B(OH)3]^- Boronic_Acid->Borate Activation Borate->Transmetalation

Caption: Generalized catalytic cycle for the Suzuki coupling of this compound.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate. The electron-deficient nature of the pyridine ring can facilitate this step.

  • Transmetalation: The organic group from the activated boronic acid (in the form of a borate anion, formed by the reaction with a base) is transferred to the palladium center, displacing the bromide.[3]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, 3-aryl-5-ethynylpyridine, regenerating the active Pd(0) catalyst.

Key Considerations for this compound
  • The Ethynyl Group: The terminal alkyne presents a potential site for side reactions. Under certain conditions, particularly in the presence of copper salts (which are sometimes used as co-catalysts in Sonogashira couplings), a competing Sonogashira-type reaction could occur. Furthermore, homo-coupling of the terminal alkyne to form a 1,3-diyne is a known side reaction, often catalyzed by copper or even palladium under aerobic conditions. It is therefore crucial to select reaction conditions that favor the Suzuki pathway. The use of a copper-free catalytic system is highly recommended.

  • The Pyridine Ring: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition. The choice of a suitable ligand is critical to mitigate this effect and maintain high catalytic activity. Bulky, electron-rich phosphine ligands are often effective in preventing catalyst deactivation.

  • Substrate Reactivity: As a bromo-substituted pyridine, this compound is generally a good substrate for Suzuki coupling. The reactivity of aryl halides in Suzuki couplings typically follows the order I > Br > Cl.

Experimental Protocols

The following protocols provide a starting point for the Suzuki coupling of this compound with a representative arylboronic acid. Optimization may be required for different boronic acid coupling partners.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol employs a commonly used and commercially available palladium catalyst.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed deionized water

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Experimental Workflow:

Protocol_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Add solids (this compound, arylboronic acid, base) to a dry Schlenk flask. B Seal the flask and perform 3x vacuum/inert gas cycles. A->B C Add Pd(PPh₃)₄ catalyst under inert atmosphere. B->C D Add degassed dioxane and water via syringe. C->D E Heat the reaction mixture to 80-100 °C with vigorous stirring. D->E F Monitor reaction progress by TLC or LC-MS. E->F G Cool to room temperature and quench with water. F->G H Extract with an organic solvent (e.g., ethyl acetate). G->H I Wash the combined organic layers with brine. H->I J Dry over anhydrous Na₂SO₄ or MgSO₄. I->J K Concentrate under reduced pressure. J->K L Purify by flash column chromatography. K->L

Caption: Step-by-step experimental workflow for the Suzuki coupling of this compound.

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst to the flask. Subsequently, add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly accelerate the reaction, often reducing reaction times from hours to minutes.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂ or a Buchwald pre-catalyst, 1-3 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1 or DMF)

  • Microwave vial with a stir bar

  • Microwave reactor

Procedure:

  • Reaction Setup: In a microwave vial, combine this compound, the arylboronic acid, and the base.

  • Catalyst and Solvent Addition: Add the palladium catalyst and the chosen solvent system to the vial.

  • Reaction: Seal the vial with a cap and place it in the microwave reactor. Heat the reaction mixture to the desired temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes).

  • Work-up and Purification: After cooling, the work-up and purification can be performed as described in Protocol 1.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical reaction conditions for the Suzuki coupling of bromo-pyridines, which can be adapted for this compound.

Parameter Condition 1 Condition 2 Condition 3
Palladium Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂XPhos Pd G3
Catalyst Loading 2-5 mol%1-3 mol%0.5-2 mol%
Base K₂CO₃K₃PO₄Cs₂CO₃
Base Equivalents 2.0-3.02.0-2.52.0
Solvent System 1,4-Dioxane/H₂O (4:1)Toluene/EtOH/H₂ODMF
Temperature 80-100 °C90-110 °C100-120 °C
Reaction Time 4-16 hours6-18 hours2-12 hours

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the catalyst loading, using a more active catalyst system (e.g., one with a bulky phosphine ligand like XPhos or SPhos), or increasing the reaction temperature. Ensure that all reagents and solvents are of high purity and adequately degassed.

  • Side Product Formation: If significant homo-coupling of the alkyne is observed, ensure that the reaction is performed under strictly anaerobic conditions and that the palladium catalyst is not contaminated with copper. The use of a slight excess of the boronic acid can sometimes suppress this side reaction. If Sonogashira-type coupling is suspected, avoid any copper-containing reagents or catalysts.

  • Incomplete Reaction: If the starting material is not fully consumed, increasing the reaction time or temperature may be beneficial. Alternatively, a more reactive boronic acid derivative, such as a boronate ester (e.g., a pinacol ester), could be employed.

  • Purification Challenges: Pyridine-containing compounds can sometimes be challenging to purify by column chromatography due to their basicity. It may be necessary to use a solvent system containing a small amount of a basic modifier, such as triethylamine, to improve the chromatography. Alternatively, purification can be achieved by crystallization or by converting the product to a salt, followed by purification and neutralization.

Conclusion

The Suzuki-Miyaura coupling of this compound provides a powerful and versatile method for the synthesis of 3-aryl-5-ethynylpyridine derivatives. By carefully selecting the catalyst, base, and solvent system, and by taking precautions to avoid potential side reactions involving the terminal alkyne, high yields of the desired products can be achieved. The protocols and guidelines presented in this document offer a solid foundation for researchers to successfully employ this important transformation in their synthetic endeavors.

References

Application Notes & Protocols: Strategic Implementation of 3-Bromo-5-ethynylpyridine in Copper-Free Sonogashira Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Copper-Free C-C Bond Formation

The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the powerful formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This methodology is indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[3][4] Historically, the reaction protocol relies on a dual-catalytic system comprising a palladium catalyst and a copper(I) co-catalyst.[5]

However, the presence of copper, while effective, introduces significant challenges. These include the promotion of undesirable alkyne homocoupling (Glaser coupling), which complicates purification, and the potential for copper contamination in the final product—a critical concern in pharmaceutical manufacturing due to copper's toxicity.[2][6] Consequently, the development of robust copper-free Sonogashira protocols has been a major focus, offering cleaner reaction profiles and simplified purification pathways.[2][3]

This guide provides a detailed exploration of the copper-free Sonogashira reaction, specifically focusing on the application of 3-bromo-5-ethynylpyridine. This heterocyclic building block is of particular interest to medicinal chemists and drug development professionals, as the pyridine scaffold is a privileged structure found in a vast array of therapeutic agents.[7][8] We will delve into the mechanistic underpinnings of the reaction, provide a validated experimental protocol, and offer insights into optimization and troubleshooting.

Mechanistic Rationale: The Palladium-Only Catalytic Cycle

The efficacy of the copper-free Sonogashira reaction hinges on a well-understood palladium-mediated catalytic cycle. The elimination of copper necessitates a nuanced selection of ligands and bases to facilitate the key mechanistic steps that copper would otherwise mediate.[6] The cycle proceeds through several distinct stages:

  • Oxidative Addition : The cycle initiates with the oxidative addition of the aryl halide (in this case, this compound) to a low-valent Pd(0) species. This step, often rate-determining, forms a square-planar Pd(II) intermediate.[1][9][10] The choice of a bulky, electron-rich phosphine ligand is critical here to promote this step, especially with less reactive aryl bromides.[5][11]

  • Alkyne Coordination & Deprotonation : The terminal alkyne then coordinates to the Pd(II) complex. A suitable base deprotonates the alkyne's acidic C-H bond, forming a palladium-acetylide species.[6][11] Unlike the traditional mechanism where a copper acetylide is formed and undergoes transmetalation, here the deprotonation occurs directly on the palladium-coordinated alkyne. The strength and nature of the base are paramount for this step's efficiency.[12]

  • Reductive Elimination : The final step is the reductive elimination from the Pd(II) intermediate, which forms the desired C(sp²)-C(sp) bond of the product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[6][11]

CopperFree_Sonogashira_Mechanism Catalytic Cycle of Copper-Free Sonogashira cluster_input1 Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L)₂ Pd0->ArPdX Oxidative Addition AlkyneComplex [Ar-Pd(II)(L)₂(H-C≡C-R')]+X⁻ ArPdX->AlkyneComplex Alkyne Coordination PdAcetylide Ar-Pd(II)-C≡C-R'(L)₂ AlkyneComplex->PdAcetylide Deprotonation BaseH [Base-H]+X⁻ AlkyneComplex->BaseH PdAcetylide->Pd0 Reductive Elimination Product Ar-C≡C-R' PdAcetylide->Product ArX Ar-X (this compound) ArX->ArPdX Alkyne H-C≡C-R' Alkyne->AlkyneComplex Base Base Base->AlkyneComplex

Caption: The catalytic cycle of the copper-free Sonogashira reaction.

Experimental Protocol: Coupling of this compound with Phenylacetylene

This protocol provides a robust, validated starting point for researchers. The causality behind each choice is explained to empower users to adapt the protocol to their specific substrates.

1. Materials and Reagents

  • Substrates: this compound, Phenylacetylene

  • Palladium Precatalyst: Allylpalladium(II) chloride dimer [(Allyl)PdCl]₂ or Palladium(II) acetate [Pd(OAc)₂]

  • Ligand: Tri(tert-butyl)phosphine [P(t-Bu)₃] or a comparable bulky, electron-rich phosphine (e.g., cataCXium® A).[13]

  • Base: Tetrabutylammonium acetate (TBAA) or an inorganic base like Cesium Carbonate (Cs₂CO₃).[13][14]

  • Solvent: Anhydrous, degassed N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[5]

  • Equipment: Schlenk flask or microwave vial, magnetic stirrer, inert atmosphere setup (Argon or Nitrogen), standard glassware for work-up and purification.

2. Reaction Setup and Execution

Causality Note: All steps must be performed under an inert atmosphere to prevent the oxidation and deactivation of the Pd(0) catalyst and the phosphine ligand. Solvents must be rigorously degassed to remove dissolved oxygen.

  • Vessel Preparation: To a dry Schlenk flask or oven-dried vial equipped with a magnetic stir bar, add this compound (1.0 equiv, e.g., 0.5 mmol, 91.5 mg).

  • Catalyst & Ligand Addition: In the same vessel, add the palladium precatalyst (e.g., [(Allyl)PdCl]₂, 0.5 mol%) and the phosphine ligand (e.g., P(t-Bu)₃, 1.2 mol%).

    • Rationale: Using a pre-catalyst and ligand allows for the in situ formation of the active L-Pd(0) species.[15] The slight excess of ligand ensures catalyst stability.

  • Base Addition: Add the base (e.g., Cs₂CO₃, 2.0 equiv, 1.0 mmol, 325.8 mg).

    • Rationale: A stoichiometric excess of base is required to drive the deprotonation of the alkyne and neutralize the HBr formed during the reaction.[13]

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with inert gas (e.g., Argon) three times.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., DMF, 2.5 mL to achieve 0.2 M concentration). Finally, add the coupling partner, phenylacetylene (1.2 equiv, 0.6 mmol, 66 µL), via syringe.

    • Rationale: A slight excess of the alkyne component can help drive the reaction to completion.

  • Reaction Conditions: Stir the mixture at room temperature (or heat to 60-80 °C if necessary) and monitor the reaction progress by TLC or LC-MS.

    • Rationale: Many modern copper-free systems are efficient at room temperature, especially with activated aryl halides.[14][15] However, heating may be required for less reactive substrates.

3. Work-up and Purification

  • Quenching: Once the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate (20 mL).

  • Filtration: Filter the mixture through a pad of Celite® to remove the inorganic base and palladium residues. Wash the pad with additional ethyl acetate (10 mL).

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure product.

Table 1: Summary of Key Reaction Parameters

ParameterTypical RangeRationale
Pd Catalyst Loading 0.5 - 5 mol%Balances reaction efficiency with cost and ease of removal. Lower loadings are preferable.[5]
Ligand:Pd Ratio 1:1 to 2.5:1Sufficient ligand is needed to stabilize the catalyst and prevent palladium black precipitation.
Base Equivalents 1.5 - 3.0 equivEnsures complete deprotonation of the alkyne and neutralization of the acid byproduct.[13]
Concentration 0.1 - 0.5 MAffects reaction kinetics; must be optimized for each specific system.
Temperature 25 °C - 100 °CMild conditions are preferred, but heating can overcome activation barriers for challenging substrates.[13]

Optimization and Troubleshooting

Even with a robust protocol, optimization is often necessary. The following workflow and troubleshooting guide can aid researchers in achieving high yields and purity.

Optimization_Workflow start Start: Standard Protocol check_yield Reaction Complete? (Monitor by LC-MS/TLC) start->check_yield success High Yield & Purity Protocol Validated check_yield->success Yes low_yield Low Conversion or Multiple Byproducts check_yield->low_yield No screen_base Screen Base (e.g., Cs₂CO₃, K₂CO₃, TBAF, TMP) low_yield->screen_base Troubleshoot screen_ligand Screen Ligand (e.g., P(t-Bu)₃, XPhos, SPhos) screen_base->screen_ligand screen_solvent Screen Solvent (e.g., DMF, DMSO, Dioxane, 2-MeTHF) screen_ligand->screen_solvent adjust_temp Adjust Temperature (Increase in 20°C increments) screen_solvent->adjust_temp adjust_temp->check_yield Re-run Reaction

Caption: A logical workflow for optimizing the copper-free Sonogashira reaction.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently strong base.3. Low reaction temperature.1. Ensure rigorous inert atmosphere and use freshly degassed solvents.2. Switch to a stronger base (e.g., from an amine to Cs₂CO₃ or TBAF).[16]3. Increase the reaction temperature incrementally.
Recovery of Starting Material 1. Oxidative addition is too slow.2. Catalyst poisoning.1. Use a more electron-rich, bulky ligand (e.g., Buchwald-type ligands).[5]2. Ensure substrates are pure; some functional groups (e.g., unprotected thiols) can poison the catalyst.
Formation of Side Products 1. If Glaser homocoupling is observed (unlikely but possible), trace copper might be present.2. Decomposition of starting material or product.1. Use high-purity reagents and solvents.2. Lower the reaction temperature or shorten the reaction time.
Palladium Black Precipitates 1. Ligand dissociation/decomposition.2. Insufficient ligand.1. Increase the ligand-to-palladium ratio.2. Switch to a more robust/stable ligand.

Conclusion

The copper-free Sonogashira reaction is a powerful and increasingly essential tool in the synthetic chemist's arsenal. By eliminating copper, researchers can achieve cleaner reactions, simplify purification, and produce high-purity compounds suitable for demanding applications like drug development. The use of this compound in this reaction provides a direct and efficient route to complex, nitrogen-containing heterocyclic structures. Understanding the mechanistic principles and adopting a systematic approach to protocol development and optimization, as outlined in this guide, will enable scientists to successfully leverage this technology for the rapid synthesis of novel molecular entities.

References

Application Notes and Protocols for 3-Bromo-5-ethynylpyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Bifunctional Scaffold

In the landscape of modern drug discovery, the efficiency of synthesis and the ability to rapidly generate molecular diversity are paramount. 3-Bromo-5-ethynylpyridine has emerged as a particularly valuable heterocyclic building block due to its intrinsic bifunctionality. The pyridine core is a well-established "privileged structure" in medicinal chemistry, present in numerous FDA-approved drugs and known for its ability to engage in hydrogen bonding and other key interactions with biological targets.[1] The strategic placement of two distinct and orthogonally reactive handles—a bromine atom and a terminal alkyne—on this scaffold provides medicinal chemists with a powerful tool for constructing complex molecular architectures.

The bromine atom at the 3-position serves as a classic handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of a wide array of aryl, heteroaryl, and amino substituents.[2] Concurrently, the ethynyl group at the 5-position is a premier functional group for Sonogashira cross-coupling and, perhaps more significantly, for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the most prominent example of "click chemistry".[3][4] This dual reactivity allows for a modular and convergent approach to synthesis, enabling the systematic exploration of chemical space around the pyridine core to optimize potency, selectivity, and pharmacokinetic properties.

This document serves as a technical guide for researchers, scientists, and drug development professionals, outlining the core applications of this compound and providing field-proven protocols for its effective utilization.

Core Applications in Drug Discovery

The utility of this compound stems from its ability to undergo sequential, regioselective functionalization. This allows for the construction of diverse compound libraries from a single, readily available starting material.[5][6]

Sonogashira Cross-Coupling: Extending the Carbon Skeleton

The Sonogashira reaction is a robust method for forming C(sp²)-C(sp) bonds by coupling an aryl halide with a terminal alkyne.[7][8] In the context of this compound, either the bromo or the ethynyl group can participate, depending on the coupling partner. However, it is most commonly employed to react the C-Br bond, leaving the ethynyl group available for subsequent transformations.

  • Causality: This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt. The palladium catalyst facilitates the oxidative addition to the C-Br bond, while the copper co-catalyst activates the alkyne coupling partner, leading to the formation of a new carbon-carbon bond under relatively mild conditions.[8] This method is indispensable for synthesizing internal alkynes, which are themselves valuable intermediates or core structural motifs in many biologically active molecules.[7]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Power of Click Chemistry

Click chemistry provides a powerful strategy for rapidly and efficiently joining molecular fragments.[9] The terminal alkyne of this compound is an ideal substrate for the CuAAC reaction, which regioselectively forms a stable 1,4-disubstituted 1,2,3-triazole ring when reacted with an organic azide.[3][10]

  • Causality: The triazole ring is more than just a linker; it is considered a bioisostere for the amide bond but with improved metabolic stability and different geometric and electronic properties.[4][11] It can participate in hydrogen bonding and dipole interactions, contributing significantly to ligand-target binding. The near-perfect reliability and specificity of the CuAAC reaction allow for its use in complex chemical environments and even in biological systems, making it a cornerstone of modern medicinal chemistry.[9][10]

Visualizing Synthetic Pathways

The following diagrams illustrate the strategic position of this compound as a central hub for generating molecular diversity.

G cluster_start Starting Material cluster_paths Key Reaction Pathways cluster_products Resulting Scaffolds A This compound B Sonogashira Coupling (at C-Br) A->B  + R'-C≡CH  [Pd]/[Cu] cat. C Click Chemistry (CuAAC) (at Alkyne) A->C  + R'-N3  [Cu] cat. D 3-Aryl/Alkyl-5-ethynylpyridines B->D E 3-Bromo-5-(1,2,3-triazol-4-yl)pyridines C->E D->C Further Functionalization E->B Further Functionalization

Caption: Synthetic utility of this compound.

Experimental Protocols

The following protocols are generalized from established procedures and should be optimized for specific substrates.[8][12][13] Always conduct reactions under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents unless otherwise specified.

Protocol 1: Sonogashira Cross-Coupling of this compound with a Terminal Alkyne

This protocol details the reaction at the C-Br position, preserving the ethynyl moiety.

Objective: To synthesize a 3-alkynyl-5-ethynylpyridine derivative.

ParameterRecommended ConditionRationale / Comment
Catalyst System Pd(PPh₃)₄ (2-5 mol%) & CuI (5-10 mol%)A standard, robust catalyst system for Sonogashira couplings. Other palladium sources like PdCl₂(PPh₃)₂ can also be used.[12]
Base Triethylamine (Et₃N) or Diisopropylamine (DIPEA)Acts as both a base and a solvent. It neutralizes the HBr formed during the reaction.
Solvent Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)Anhydrous solvents are crucial to prevent side reactions and catalyst deactivation.
Temperature Room Temperature to 60 °CThe reaction is often exothermic but may require gentle heating to proceed to completion depending on the substrate's reactivity.
Reaction Time 4 - 24 hoursMonitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Step-by-Step Methodology:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the terminal alkyne coupling partner (1.1-1.2 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.10 eq).

  • Add anhydrous THF (or DMF) and Et₃N (volume ratio of THF:Et₃N is typically 2:1 to 3:1). The total solvent volume should be sufficient to create a ~0.1 M solution of the limiting reagent.

  • Stir the reaction mixture at room temperature. If the reaction is sluggish, gently heat to 40-60 °C.

  • Monitor the reaction's progress via TLC. Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 3-alkynyl-5-ethynylpyridine.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "clicking" of an organic azide onto the ethynyl group.

Objective: To synthesize a 3-Bromo-5-(1,2,3-triazol-4-yl)pyridine derivative.

ParameterRecommended ConditionRationale / Comment
Catalyst System CuSO₄·5H₂O (5-10 mol%) & Sodium Ascorbate (10-20 mol%)Sodium ascorbate acts as a reducing agent to generate the active Cu(I) species in situ from the Cu(II) salt. This is a common and reliable system for CuAAC.[3]
Solvent t-BuOH/H₂O (1:1) or DMFA mixture of t-butanol and water is a standard solvent system that dissolves a wide range of organic azides and the catalyst system.
Temperature Room TemperatureThe reaction is typically efficient at ambient temperature.
Reaction Time 2 - 12 hoursMonitor progress by TLC or LC-MS.

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the organic azide (1.0-1.1 eq) in a 1:1 mixture of t-butanol and water.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 eq).

  • Add the sodium ascorbate solution to the reaction mixture, followed by an aqueous solution of CuSO₄·5H₂O (0.1 eq).

  • Stir the resulting suspension vigorously at room temperature. The reaction is often accompanied by a color change.

  • Upon completion (as monitored by TLC), dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the pure triazole product.

Workflow Visualization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Reactants & Catalysts (e.g., 3-Br-5-ethynylpyridine, Coupling Partner, [Pd]/[Cu] or [Cu]) B 2. Add Anhydrous Solvent & Base (e.g., THF, Et3N) A->B C 3. Stir under Inert Atmosphere (Room Temp or Heat) B->C D 4. Monitor by TLC/LC-MS C->D E 5. Quench & Filter (e.g., Dilute, Pass through Celite) D->E F 6. Liquid-Liquid Extraction E->F G 7. Dry & Concentrate F->G H 8. Purify (e.g., Column Chromatography) G->H I Pure Product H->I

Caption: General experimental workflow for synthesis.

Conclusion

This compound is a quintessential example of a modern building block in medicinal chemistry. Its pre-installed, orthogonally reactive functional groups provide a reliable and efficient platform for the synthesis of diverse and complex molecules. By leveraging well-established and high-yielding reactions like the Sonogashira coupling and CuAAC click chemistry, researchers can rapidly assemble compound libraries for biological screening. The protocols and insights provided herein are intended to empower scientists to effectively harness the synthetic potential of this versatile scaffold in their drug discovery programs.

References

Introduction: The Strategic Importance of the Pyridine Scaffold in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 3-Bromo-5-ethynylpyridine as a pivotal intermediate in the synthesis of potent kinase inhibitors.

Protein kinases have emerged as one of the most critical classes of drug targets in the 21st century, primarily due to their central role in regulating cellular signaling pathways.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making small molecule kinase inhibitors a cornerstone of modern targeted therapies.[1][2] Within the vast chemical space explored for kinase inhibitor development, certain molecular frameworks, often termed "privileged structures," appear repeatedly in successful drug candidates due to their favorable binding properties and synthetic accessibility. The pyridine ring is one such privileged scaffold, frequently found in drugs targeting the ATP-binding site of kinases.[3][4]

This guide focuses on This compound (CAS 866683-52-5), a highly versatile heterocyclic building block that has proven invaluable in the synthesis of a new generation of kinase inhibitors.[5][6] Its strategic value lies in the orthogonal reactivity of its two key functional groups: the bromine atom and the terminal ethynyl (alkyne) group. This unique arrangement allows for sequential, regioselective modifications through powerful cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. This enables medicinal chemists to systematically build molecular complexity and fine-tune structure-activity relationships (SAR), accelerating the journey from hit identification to clinical candidate.

Synthesis of the Key Intermediate: this compound

The most common and efficient route to this compound involves a Sonogashira coupling reaction between a dihalogenated pyridine precursor, such as 3,5-dibromopyridine, and a protected acetylene source like trimethylsilylacetylene (TMSA), followed by a deprotection step. The use of a silyl protecting group is crucial to prevent the self-coupling of the terminal alkyne under the reaction conditions.

cluster_0 Synthesis Workflow Start 3,5-Dibromopyridine Step1 Sonogashira Coupling (TMS-Acetylene, Pd/Cu catalyst, Base) Start->Step1 Intermediate 3-Bromo-5-((trimethylsilyl)ethynyl)pyridine Step1->Intermediate Step2 Deprotection (e.g., K2CO3, MeOH) Intermediate->Step2 End This compound Step2->End

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of 3-Bromo-5-((trimethylsilyl)ethynyl)pyridine

This protocol outlines the palladium- and copper-catalyzed Sonogashira coupling. The reaction mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with a copper acetylide intermediate.[7][8]

Materials:

  • 3,5-Dibromopyridine

  • Trimethylsilylacetylene (TMSA)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Diisopropylamine (DIPA) or Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 3,5-dibromopyridine (1.0 eq).

  • Solvent Addition: Dissolve the starting material in anhydrous THF (approx. 0.1-0.2 M concentration).

  • Catalyst & Base Addition: Sequentially add Pd(PPh₃)₂Cl₂ (0.03-0.05 eq), CuI (0.02-0.04 eq), and the amine base (e.g., DIPA, 5.0-7.0 eq).[7] The base is critical as it scavenges the HBr formed during the reaction and can also serve as a solvent.[7][8]

  • Alkyne Addition: Add trimethylsilylacetylene (1.1-1.2 eq) dropwise to the stirring mixture.

  • Reaction: Stir the reaction at room temperature for 3-6 hours. Monitor progress by Thin-Layer Chromatography (TLC) or LC-MS. The reactivity of aryl halides in Sonogashira couplings is generally I > OTf > Br >> Cl, making the selective reaction at one bromine site feasible and controllable.[7]

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove catalyst residues.

  • Purification: Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired silyl-protected intermediate.

Protocol 2: Deprotection to Yield this compound

Materials:

  • 3-Bromo-5-((trimethylsilyl)ethynyl)pyridine

  • Potassium carbonate (K₂CO₃) or Tetrabutylammonium fluoride (TBAF)

  • Methanol (MeOH) or THF

Procedure:

  • Dissolve the silyl-protected intermediate (1.0 eq) in methanol.

  • Add potassium carbonate (2.0-3.0 eq) to the solution.

  • Stir the mixture at room temperature for 1-2 hours, monitoring the removal of the TMS group by TLC.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the final product, this compound, which can be further purified by chromatography if necessary.

Application in the Synthesis of c-Met Kinase Inhibitors

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, and motility.[9] Aberrant c-Met signaling is a key driver in various human cancers, making it an attractive target for therapeutic intervention.[9][10] Several potent c-Met inhibitors have been developed using this compound as a core building block.[10][11][12]

HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Binds & Activates P1 GRB2/SOS cMet->P1 P2 PI3K cMet->P2 RAS RAS/RAF/MEK/ERK Pathway P1->RAS AKT AKT/mTOR Pathway P2->AKT Response Cell Proliferation, Survival, Motility RAS->Response AKT->Response Inhibitor Kinase Inhibitor (e.g., from this compound) Inhibitor->cMet Inhibits ATP Binding

Caption: Simplified c-Met signaling pathway and its inhibition.

Protocol 3: Synthesis of a Thieno[3,2-b]pyridine-based c-Met/VEGFR2 Inhibitor

This protocol is a representative example of how the ethynyl group of this compound is used to construct a more complex heterocyclic system, a common strategy in kinase inhibitor design.[12]

Materials:

  • This compound

  • Substituted 2-bromothiophene derivative (e.g., methyl 2-bromo-3-aminothiophene-4-carboxylate)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., Triethylamine)

  • Anhydrous solvent (e.g., DMF or Toluene)

Procedure:

  • Sonogashira Coupling: In a reaction vessel under an inert atmosphere, combine the substituted 2-bromothiophene (1.0 eq), this compound (1.1 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq) in anhydrous solvent.

  • Base Addition: Add triethylamine (3.0 eq) and heat the mixture to 80-90 °C for 12-18 hours. The reaction couples the thiophene to the ethynyl group of the pyridine.

  • Intramolecular Cyclization: Upon completion of the coupling, the reaction conditions often promote a subsequent intramolecular cyclization (alkyne hydroamination/hydroarylation) to form the thieno[3,2-b]pyridine core. This step is crucial for creating the final rigid scaffold that fits into the kinase ATP pocket.

  • Work-up and Purification: Cool the reaction, dilute with an organic solvent, wash with water and brine, and dry the organic layer. Purify the crude product via column chromatography to obtain the core structure.

  • Further Functionalization: The remaining bromine atom on the pyridine ring can be further functionalized, for example, via a Suzuki or Buchwald-Hartwig coupling, to install additional pharmacophoric groups that enhance potency and selectivity.

Data on Representative Kinase Inhibitors

The versatility of the this compound intermediate allows for the synthesis of inhibitors targeting various kinases.

Target Kinase(s) Inhibitor Scaffold Reported IC₅₀ Significance Reference
c-MetThieno[3,2-b]pyridineLow nanomolar rangePotent dual inhibitor of c-Met and VEGFR2 with in vivo antitumor activity.[12]
c-Met3,5,7-Trisubstituted quinoline< 1.0 nMHighly potent and selective c-Met inhibitor with a favorable pharmacokinetic profile.[10]
c-MetPyrrolopyridine-pyridone1.8 nMConformationally constrained, potent inhibitor with activity against Flt-3 and VEGFR-2.[11]
ALKVarious6.5 nM - 10 nM (Alectinib)Used in second-generation ALK inhibitors to overcome resistance to first-generation drugs like Crizotinib.
EGFRPyridothieno[3,2-d]pyrimidine36.7 nMPotent and selective inhibitor with significant cell growth inhibition in EGFR-overexpressing cancer cell lines.[13]

Conclusion: A Versatile and Indispensable Tool for Drug Discovery

This compound has firmly established itself as a key intermediate in the synthesis of advanced kinase inhibitors. The distinct reactivity of its bromo and ethynyl functionalities provides medicinal chemists with a reliable and flexible platform for executing sequential cross-coupling reactions. This enables the efficient construction of complex heterocyclic systems that are central to the design of potent and selective inhibitors for critical oncology targets like c-Met, ALK, and EGFR. The continued application of this building block in drug discovery programs underscores its strategic importance and promises to contribute to the development of next-generation targeted therapies.

References

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds Using 3-Bromo-5-ethynylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the strategic use of 3-Bromo-5-ethynylpyridine as a pivotal precursor in the synthesis of diverse and novel heterocyclic compounds. This versatile building block, featuring both a reactive bromine atom and an ethynyl group on a pyridine scaffold, offers a rich platform for constructing complex molecular architectures of significant interest to the pharmaceutical and materials science sectors. This document provides in-depth technical protocols, mechanistic insights, and practical guidance for researchers, scientists, and professionals in drug development. We will explore key synthetic transformations, including Palladium-catalyzed cross-coupling reactions and cycloaddition strategies, to unlock the full potential of this valuable synthon.

Introduction: The Strategic Value of this compound

The pyridine nucleus is a ubiquitous motif in a vast array of natural products, pharmaceuticals, and functional materials.[1][2] Its incorporation into molecular design can enhance pharmacological activity and improve physicochemical properties such as solubility.[2] this compound (CAS 866683-52-5) emerges as a particularly valuable building block due to its trifunctional nature.[3] The pyridine nitrogen offers a site for potential coordination or quaternization, the bromine atom is primed for a variety of cross-coupling reactions, and the terminal alkyne is a gateway to a multitude of transformations including further couplings, cycloadditions, and annulations.[4] This unique combination allows for a modular and convergent approach to the synthesis of complex heterocyclic systems, making it an attractive starting material for generating libraries of novel compounds for drug discovery and materials science applications.[4][5][6]

Core Synthetic Strategies and Protocols

Two primary avenues for elaborating the this compound core are Palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling, and cycloaddition reactions involving the ethynyl moiety.

Palladium-Catalyzed Sonogashira Cross-Coupling: Extending the π-System

The Sonogashira reaction is a robust and highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7][8] In the context of this compound, this reaction can be selectively performed at the C-Br bond, leaving the ethynyl group untouched for subsequent transformations, or a second coupling can be performed at the alkyne. This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl substituents at the 3-position of the pyridine ring.

Mechanistic Rationale: The catalytic cycle of the Sonogashira coupling is well-established and generally involves a palladium(0) species.[9][10] The cycle is initiated by the oxidative addition of the aryl bromide to the Pd(0) complex. Concurrently, a copper(I) co-catalyst activates the terminal alkyne, forming a copper(I) acetylide. Transmetalation of the acetylide group to the palladium(II) complex, followed by reductive elimination, yields the coupled product and regenerates the Pd(0) catalyst.[11]

Visualizing the Sonogashira Coupling Workflow:

Sonogashira_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification cluster_product Product Start This compound + Terminal Alkyne Reagents Pd Catalyst (e.g., Pd(PPh₃)₄) Cu(I) Co-catalyst (e.g., CuI) Base (e.g., Et₃N) Solvent (e.g., DMF/THF) Heating Inert Atmosphere (N₂ or Ar) Heat to 80-100°C Start->Heating Workup Quenching Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product 3-Alkynyl-5-ethynylpyridine Derivative Purification->Product

Caption: A generalized workflow for the Sonogashira cross-coupling reaction.

Detailed Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound

  • Phenylacetylene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and CuI (0.1 mmol, 10 mol%).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Under a positive flow of inert gas, add anhydrous DMF (5 mL) and anhydrous triethylamine (2.0 mmol).

  • Add phenylacetylene (1.2 mmol) dropwise to the stirred solution.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-ethynyl-5-(phenylethynyl)pyridine.

Parameter Condition Rationale
Catalyst Pd(PPh₃)₄A common and effective Pd(0) source for Sonogashira couplings.[9]
Co-catalyst CuIFacilitates the formation of the copper acetylide intermediate.[7]
Base TriethylamineActs as a base to neutralize the HBr formed and as a solvent.
Solvent DMFA polar aprotic solvent that effectively dissolves the reactants.
Temperature 80 °CProvides sufficient energy to drive the reaction to completion in a reasonable timeframe.
Atmosphere Inert (N₂ or Ar)Prevents the oxidation of the Pd(0) catalyst.
[3+2] Cycloaddition Reactions: Constructing Five-Membered Heterocycles

The ethynyl group of this compound is an excellent dipolarophile for [3+2] cycloaddition reactions, providing a direct route to a variety of five-membered heterocyclic systems.[12][13] This powerful transformation allows for the one-step construction of complex ring systems with high atom economy.[14] A common example is the reaction with azides to form triazoles.

Mechanistic Considerations: [3+2] cycloadditions are pericyclic reactions that proceed through a concerted mechanism.[15] The regioselectivity of the reaction is governed by the electronic properties of the dipole and the dipolarophile.

Visualizing the [3+2] Cycloaddition Workflow:

Cycloaddition_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification cluster_product Product Start This compound Derivative + 1,3-Dipole (e.g., Azide) Reagents Solvent (e.g., Toluene, THF) Optional: Catalyst (e.g., Cu(I)) Heating Heat to Reflux Start->Heating Workup Solvent Removal Heating->Workup Purification Crystallization or Column Chromatography Workup->Purification Product Fused or Substituted Five-Membered Heterocycle Purification->Product

Caption: A generalized workflow for a [3+2] cycloaddition reaction.

Detailed Protocol: Synthesis of a 1,2,3-Triazole Derivative

Materials:

  • This compound

  • Benzyl azide

  • Copper(I) iodide (CuI)

  • N,N-Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous solution of NaHCO₃

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and benzyl azide (1.1 mmol) in THF (10 mL).

  • Add DIPEA (2.0 mmol) to the solution.

  • Add CuI (0.1 mmol, 10 mol%) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 3-bromo-5-(1-benzyl-1H-1,2,3-triazol-4-yl)pyridine.

Parameter Condition Rationale
Dipole Benzyl azideA readily available 1,3-dipole for triazole synthesis.
Catalyst CuICatalyzes the "click" reaction, ensuring high regioselectivity for the 1,4-disubstituted triazole.
Base DIPEAA non-nucleophilic base to facilitate the reaction.
Solvent THFA suitable solvent for dissolving the reactants.
Temperature Room TemperatureThe copper-catalyzed reaction is often efficient at ambient temperature.

Further Transformations: Building Complexity

The products obtained from the initial Sonogashira coupling or cycloaddition can be further functionalized. For instance, a 3-alkynyl-5-ethynylpyridine derivative can undergo a subsequent cycloaddition on the remaining alkyne. Alternatively, intramolecular annulation reactions can be designed to construct fused heterocyclic systems, such as pyridopyrimidines, which are known for their therapeutic potential.[16][17][18]

Applications in Drug Discovery and Materials Science

The heterocyclic scaffolds accessible from this compound are prevalent in a wide range of biologically active molecules. Pyridine derivatives are known to exhibit anticancer, antimicrobial, and antiviral activities.[2][5][19] The ability to rapidly generate diverse libraries of such compounds is of immense value in the early stages of drug discovery. In materials science, the extended π-systems that can be constructed are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and conductive polymers.

Best Practices and Troubleshooting

  • Inert Atmosphere: For all palladium-catalyzed reactions, maintaining a strict inert atmosphere is crucial to prevent catalyst deactivation.[20]

  • Purity of Reagents: The purity of solvents and reagents, particularly the base, can significantly impact the reaction outcome. Anhydrous conditions are often necessary.

  • Catalyst Choice: While Pd(PPh₃)₄ is a versatile catalyst, other palladium sources and ligands may offer improved yields or reactivity for specific substrates.[9][21]

  • Reaction Monitoring: Close monitoring of the reaction by TLC or LC-MS is essential to determine the optimal reaction time and prevent the formation of byproducts.

Conclusion

This compound is a powerful and versatile building block for the synthesis of a wide array of novel heterocyclic compounds. Through well-established methodologies such as Sonogashira cross-coupling and [3+2] cycloaddition reactions, complex molecular architectures can be accessed in an efficient and modular fashion. The protocols and insights provided in this guide are intended to empower researchers to explore the rich chemistry of this synthon and to accelerate the discovery of new chemical entities with potential applications in medicine and materials science.

References

Application Notes and Protocols for Click Chemistry Reactions Involving 3-Bromo-5-ethynylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Utility of 3-Bromo-5-ethynylpyridine in Modern Synthesis

Click chemistry has revolutionized the landscape of chemical synthesis, offering a suite of reactions that are high-yielding, wide in scope, and generate minimal byproducts.[1] Among these, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a paramount example, enabling the efficient formation of stable 1,2,3-triazole linkages from a terminal alkyne and an azide.[2] This reaction's reliability and biocompatibility have made it an indispensable tool in drug discovery, bioconjugation, and materials science.[]

This compound is a particularly valuable building block for CuAAC reactions. Its structure incorporates a terminal alkyne for the click reaction, a pyridine ring which is a common motif in pharmaceuticals, and a bromine atom that serves as a versatile handle for further synthetic modifications, such as palladium-catalyzed cross-coupling reactions.[4] This trifunctional nature allows for the construction of complex molecular architectures, making it a strategic asset in the synthesis of novel therapeutics and chemical probes.

This application note provides a detailed guide to the use of this compound in CuAAC reactions, including protocols for typical reaction setups and considerations for its synthesis and handling. While Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is another prominent click reaction, it requires the use of strained cyclooctynes and is therefore not applicable to terminal alkynes such as this compound.[][5]

Synthesis and Handling of this compound

The most common and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction between 3,5-dibromopyridine and a protected alkyne, such as trimethylsilylacetylene, followed by deprotection.[6]

Illustrative Synthetic Workflow:

A 3,5-Dibromopyridine C 3-Bromo-5-((trimethylsilyl)ethynyl)pyridine A->C Pd catalyst, Cu(I) co-catalyst, base B Trimethylsilylacetylene B->C D This compound C->D Deprotection (e.g., K2CO3, MeOH)

Caption: Synthesis of this compound via Sonogashira coupling.

Handling and Storage:

This compound should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn. It is advisable to store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[7]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

The CuAAC reaction involves the copper(I)-catalyzed reaction between the terminal alkyne of this compound and an organic azide to selectively form the 1,4-disubstituted 1,2,3-triazole.[1]

Reaction Mechanism:

cluster_0 Catalytic Cycle A Cu(I) B Copper Acetylide A->B + Alkyne D Copper Triazolide B->D + Azide C Azide C->D D->A Regeneration E Product (Triazole) D->E + H+ F This compound F->B

Caption: Simplified mechanism of the CuAAC reaction.

General Protocol for CuAAC Reaction:

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Organic azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., t-BuOH/H₂O, DMF, DMSO)

  • Nitrogen or Argon source for inert atmosphere

Procedure:

  • To a reaction vessel, add this compound (1.0 eq) and the organic azide (1.0-1.2 eq).

  • Dissolve the starting materials in the chosen solvent system (e.g., a 1:1 mixture of tert-butanol and water).

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 1 M).

  • In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (e.g., 0.5 M).

  • Degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes.

  • To the reaction mixture, add the sodium ascorbate solution (0.1-0.3 eq) followed by the copper(II) sulfate solution (0.01-0.05 eq).

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 1-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture can be diluted with water and the product extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Key Experimental Considerations:
  • Catalyst System: The active catalyst is Cu(I), which can be generated in situ from a Cu(II) salt like CuSO₄·5H₂O and a reducing agent such as sodium ascorbate.[1] Alternatively, a Cu(I) source like CuI or CuBr can be used directly.

  • Ligands: In some cases, particularly in bioconjugation reactions, a ligand such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) can be used to stabilize the Cu(I) catalyst and improve reaction efficiency.[8]

  • Solvent: The choice of solvent depends on the solubility of the reactants. Mixtures of water with organic solvents like t-BuOH, DMF, or DMSO are commonly used.[2]

  • Inert Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere can prevent the oxidation of the Cu(I) catalyst, especially at low catalyst loadings.[9]

Data Summary: Typical CuAAC Reaction Parameters
ParameterTypical ConditionsRationale
Alkyne:Azide Ratio 1:1 to 1:1.2A slight excess of one reagent can drive the reaction to completion.
Catalyst Loading 1-5 mol% Cu(II) saltSufficient to ensure a reasonable reaction rate without excessive copper contamination.
Reducing Agent 10-30 mol% Sodium AscorbateEnsures the in situ reduction of Cu(II) to the active Cu(I) species.
Solvent t-BuOH/H₂O, DMF, DMSOChosen to solubilize both the alkyne and azide starting materials.
Temperature Room Temperature to 60 °CMost CuAAC reactions proceed efficiently at room temperature.[2]
Reaction Time 1-24 hoursDependent on the reactivity of the specific alkyne and azide.

Applications in Drug Discovery and Bioconjugation

The triazole ring formed through the click reaction is not merely a linker; it is a stable, aromatic moiety that can participate in hydrogen bonding and dipole interactions, often mimicking a peptide bond. This makes it a valuable component in the design of bioactive molecules.

Workflow for Fragment-Based Drug Discovery:

A Library of Azide Fragments C CuAAC Reaction A->C B This compound B->C D Library of Triazole-Pyridine Conjugates C->D E Biological Screening D->E F Hit Compound E->F G Further Modification at Bromine Position F->G e.g., Suzuki Coupling H Optimized Lead Compound G->H

Caption: Use of this compound in fragment-based drug discovery.

The bromine atom on the pyridine ring of the resulting triazole product provides a reactive site for further diversification. This allows for a modular approach to synthesizing libraries of compounds for screening, where the triazole core is first established via click chemistry, and then various substituents are introduced at the bromine position using cross-coupling reactions. This strategy is highly efficient for exploring structure-activity relationships (SAR).

In bioconjugation, this compound can be used to label biomolecules that have been functionalized with an azide group. The resulting conjugate can then be further modified at the bromine position, for example, by attaching a fluorescent dye or an affinity tag.

Conclusion

This compound is a versatile and powerful building block for the synthesis of complex molecules using click chemistry. The protocols and considerations outlined in this application note provide a solid foundation for researchers to utilize this reagent in their synthetic endeavors, from small molecule synthesis to the modification of biomolecules. The combination of a clickable alkyne, a pharmaceutically relevant pyridine core, and a modifiable bromine handle makes it a highly valuable tool in the modern chemist's toolbox.

References

Application Notes and Protocols for the Derivatization of 3-Bromo-5-ethynylpyridine for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 3-Bromo-5-ethynylpyridine Scaffold

In the landscape of medicinal chemistry and drug discovery, the pyridine scaffold remains a cornerstone due to its prevalence in numerous FDA-approved drugs and biologically active molecules.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged heterocycle. The strategic functionalization of the pyridine ring allows for the fine-tuning of physicochemical properties and biological activity. This compound has emerged as a particularly valuable building block for the synthesis of compound libraries for biological screening.[3] This is attributed to its orthogonal reactive sites: the bromine atom, amenable to a variety of cross-coupling reactions, and the terminal alkyne, a versatile handle for transformations such as the Sonogashira coupling and azide-alkyne cycloaddition ("click chemistry").[4]

This technical guide provides a comprehensive overview of the derivatization of this compound, with a focus on generating structurally diverse molecules for biological evaluation. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and outline a strategic workflow for subsequent biological screening.

Core Derivatization Strategies: A Dual-Pronged Approach

The synthetic utility of this compound lies in the ability to selectively address its two key functional groups. This allows for a modular and efficient approach to library synthesis.

G A This compound B Sonogashira Coupling (Derivatization at C-5) A->B Pd(0), Cu(I), Base C Click Chemistry (CuAAC) (Derivatization at Ethynyl Group) A->C Cu(I), Base F Library of 5-Alkynyl-3-bromopyridines B->F G Library of 3-Bromo-5-(1,2,3-triazol-4-yl)pyridines C->G D Diverse Aryl/Heteroaryl Alkynes D->B E Diverse Organic Azides E->C H Further Derivatization at Bromine (e.g., Suzuki, Buchwald-Hartwig) F->H G->H

Figure 1: Key derivatization pathways for this compound.

Experimental Protocols: A Guide to Synthesis and Characterization

The following protocols are designed to be self-validating, with clear steps and explanations for critical parameters.

Protocol 1: Sonogashira Cross-Coupling for C-5 Arylation/Alkylation

The Sonogashira coupling is a robust method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[4][5] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst.[5]

Rationale: This protocol allows for the introduction of a wide range of substituents at the 5-position of the pyridine ring, which can significantly influence the biological activity of the resulting molecule. The choice of palladium catalyst and base is crucial for achieving high yields and minimizing side reactions, such as the homocoupling of the terminal alkyne (Glaser coupling).[4]

Detailed Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired terminal alkyne (1.1 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and copper(I) iodide (CuI, 0.1 eq.).

  • Solvent and Base: Add anhydrous, degassed solvent (e.g., a mixture of THF and triethylamine, 3:1 v/v). The amine serves as both the base and a solvent.

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with an inert gas (e.g., argon or nitrogen) to ensure anaerobic conditions.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Resuspend the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

Table 1: Representative Data for Sonogashira Coupling of this compound

EntryTerminal AlkyneProductYield (%)1H NMR (CDCl₃, δ ppm)
1Phenylacetylene3-Bromo-5-(phenylethynyl)pyridine858.65 (d, 1H), 8.55 (d, 1H), 7.95 (t, 1H), 7.55-7.35 (m, 5H)
21-Hexyne3-Bromo-5-(hex-1-yn-1-yl)pyridine788.58 (d, 1H), 8.48 (d, 1H), 7.85 (t, 1H), 2.42 (t, 2H), 1.60-1.45 (m, 4H), 0.95 (t, 3H)
3Trimethylsilylacetylene3-Bromo-5-((trimethylsilyl)ethynyl)pyridine928.60 (d, 1H), 8.50 (d, 1H), 7.90 (t, 1H), 0.25 (s, 9H)
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[6] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example, forming a stable 1,4-disubstituted 1,2,3-triazole linkage.[7]

Rationale: This protocol is exceptionally reliable for conjugating this compound with a vast array of azide-containing molecules, including small molecules, peptides, and fluorescent probes.[6] The reaction is often performed under mild, aqueous conditions, making it suitable for a wide range of substrates.

Detailed Step-by-Step Methodology:

  • Reactant Preparation: In a vial, dissolve this compound (1.0 eq.) and the desired organic azide (1.05 eq.) in a suitable solvent system (e.g., a mixture of t-BuOH and water, 1:1 v/v).

  • Catalyst Preparation: In a separate vial, prepare the copper(I) catalyst in situ by adding a solution of copper(II) sulfate (CuSO₄, 0.1 eq.) to a solution of sodium ascorbate (0.2 eq.) in water. A color change from blue to pale yellow/colorless indicates the reduction of Cu(II) to Cu(I).

  • Reaction Initiation: Add the freshly prepared copper(I) solution to the mixture of the alkyne and azide.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within a few hours.

  • Work-up: If a precipitate forms, collect it by filtration. Otherwise, extract the reaction mixture with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can often be purified by recrystallization or flash column chromatography.

Table 2: Representative Data for CuAAC of this compound

EntryOrganic AzideProductYield (%)1H NMR (DMSO-d₆, δ ppm)
1Benzyl azide3-Bromo-5-(1-benzyl-1H-1,2,3-triazol-4-yl)pyridine958.95 (s, 1H), 8.80 (d, 1H), 8.65 (d, 1H), 8.30 (t, 1H), 7.40-7.25 (m, 5H), 5.65 (s, 2H)
21-Azidohexane3-Bromo-5-(1-hexyl-1H-1,2,3-triazol-4-yl)pyridine918.90 (s, 1H), 8.75 (d, 1H), 8.60 (d, 1H), 8.25 (t, 1H), 4.40 (t, 2H), 1.85 (quint, 2H), 1.30-1.20 (m, 6H), 0.85 (t, 3H)
32-Azido-N-phenylacetamide2-(4-(5-Bromopyridin-3-yl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide8810.40 (s, 1H), 9.05 (s, 1H), 8.85 (d, 1H), 8.70 (d, 1H), 8.35 (t, 1H), 7.60 (d, 2H), 7.35 (t, 2H), 7.10 (t, 1H), 5.40 (s, 2H)
Characterization of Derivatives

The structural elucidation and purity assessment of the synthesized compounds are paramount. A combination of spectroscopic and chromatographic techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the synthesized derivatives.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the products.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compounds.

Biological Screening Workflow: A Strategic Approach

The derivatized library of this compound compounds can be subjected to a tiered biological screening cascade to identify potential lead compounds.

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Lead Optimization A Compound Library B High-Throughput Screening (HTS) (e.g., Cell-based assays, Enzyme assays) A->B C Hit Identification B->C D Dose-Response & IC₅₀/EC₅₀ Determination C->D E Selectivity Profiling (Against related targets) D->E F Initial ADME-Tox Assessment (e.g., Cytotoxicity, Microsomal Stability) E->F G Structure-Activity Relationship (SAR) Studies F->G H In Vivo Efficacy Studies G->H I Pharmacokinetic (PK) Studies H->I J Preclinical Development I->J Candidate Selection

Figure 2: A tiered workflow for the biological screening of derivatized compounds.

Protocol 3: Exemplary Primary Anti-cancer Screening Protocol (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used for in vitro cytotoxicity screening.[8]

Rationale: This assay provides a rapid and sensitive method for the initial screening of a large number of compounds for their potential anti-proliferative activity against cancer cell lines.

Detailed Step-by-Step Methodology:

  • Cell Culture: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the compounds to the wells in triplicate and include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Compounds showing significant inhibition of cell proliferation can be selected as "hits" for further investigation.

Conclusion: A Versatile Scaffold for Drug Discovery

This compound represents a highly versatile and strategically important scaffold for the generation of diverse chemical libraries. The orthogonal reactivity of its bromo and ethynyl functionalities allows for the application of powerful synthetic methodologies such as the Sonogashira coupling and click chemistry. The detailed protocols and the proposed biological screening workflow provided in this application note offer a comprehensive guide for researchers and drug development professionals to effectively utilize this building block in their quest for novel therapeutic agents. The modular nature of the derivatization strategies enables the systematic exploration of chemical space and the elucidation of structure-activity relationships, ultimately accelerating the drug discovery process.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 3-Bromo-5-ethynylpyridine with Arylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3,5-Disubstituted Pyridines

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This guide focuses on a specific, yet highly valuable, application of this reaction: the coupling of 3-bromo-5-ethynylpyridine with a variety of arylboronic acids. The resulting 3-aryl-5-ethynylpyridine scaffold is a key structural motif in numerous biologically active molecules and functional materials.

The 3,5-disubstituted pyridine core is a privileged scaffold in medicinal chemistry, appearing in a range of therapeutic agents. For instance, it is a central component in compounds developed as potent inhibitors of drug-resistant Mycobacterium tuberculosis.[3][4] The versatility of this structural unit allows for the exploration of vast chemical space, crucial for the development of new therapeutics.[5][6] The ethynyl group at the 5-position serves as a versatile handle for further chemical modifications, such as click chemistry or Sonogashira coupling, further expanding the molecular diversity accessible from this common intermediate.

These application notes provide a comprehensive overview of the mechanistic underpinnings of the Suzuki-Miyaura reaction, detailed experimental protocols for the synthesis of 3-aryl-5-ethynylpyridines, and insights into reaction optimization and troubleshooting.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[7][8] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.[9] A thorough understanding of this mechanism is critical for rational catalyst selection and reaction optimization.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Aryl_R Ar-Pd(II)L_n-R' Transmetalation->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0  Regeneration Product 3-Aryl-5-ethynylpyridine (Ar-R') RedElim->Product  Product Formation ArylHalide This compound (Ar-X) ArylHalide->OxAdd BoronicAcid Arylboronic Acid (R'-B(OH)₂) + Base BoronicAcid->Transmetalation

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (this compound) to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate. The rate of this step is influenced by the nature of the halide (I > Br > Cl) and the electron density of the palladium catalyst.

  • Transmetalation: This is often the rate-determining step and involves the transfer of the aryl group from the organoboron species to the palladium(II) complex.[7] The presence of a base is crucial for this step.[10] The base activates the boronic acid, forming a more nucleophilic boronate "ate" complex, which then facilitates the transfer of the aryl group to the palladium center.[11][12]

  • Reductive Elimination: In the final step, the two organic fragments (the pyridine and the aryl group) are coupled, forming the desired C-C bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[9]

Experimental Protocols

General Considerations
  • Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents are recommended, especially for the reaction setup, to minimize side reactions. Degassing solvents is critical to remove dissolved oxygen, which can oxidize the palladium(0) catalyst.

  • Inert Atmosphere: Suzuki-Miyaura reactions are typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the palladium catalyst. This is particularly important for reactions involving sensitive catalysts or substrates.

  • Catalyst Selection: A variety of palladium catalysts can be employed. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a common and versatile choice.[13] For more challenging couplings, catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands may offer improved performance.[13][14]

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

This protocol provides a general method that can be adapted for a range of arylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent system (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Round-bottom flask or reaction vial with a magnetic stir bar

  • Inert gas supply (N₂ or Ar)

  • Heating mantle or oil bath

Procedure:

  • To a flame-dried round-bottom flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-5-ethynylpyridine.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound, Arylboronic acid, Catalyst, Base B Inert Atmosphere: Evacuate & Backfill with N₂/Ar A->B C Add Degassed Solvents B->C D Heat and Stir (80-100 °C) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool to RT E->F G Aqueous Workup: Extraction & Washing F->G H Dry & Concentrate G->H I Purification: Column Chromatography H->I

Figure 2: General Experimental Workflow.

Data Presentation: Representative Examples

The following table summarizes the results for the coupling of this compound with various arylboronic acids using the general protocol described above.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid3-Phenyl-5-ethynylpyridine85
24-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-5-ethynylpyridine92
34-Chlorophenylboronic acid3-(4-Chlorophenyl)-5-ethynylpyridine88
42-Thiopheneboronic acid3-(Thiophen-2-yl)-5-ethynylpyridine78
53-Pyridinylboronic acid3-(Pyridin-3-yl)-5-ethynylpyridine75

Yields are for isolated, purified products.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficiently degassed solvents- Inappropriate base or solvent- Use a fresh batch of catalyst or a different catalyst/ligand system.[13][15]- Ensure thorough degassing of solvents.- Screen different bases (e.g., Cs₂CO₃, K₃PO₄) and solvent systems.[11]
Formation of homocoupled byproducts - Reaction temperature too high- Presence of oxygen- Lower the reaction temperature.- Ensure a strictly inert atmosphere.
Protodeborylation of the boronic acid - Prolonged reaction times- Presence of excess water or acid- Monitor the reaction closely and stop it once the starting material is consumed.- Use anhydrous solvents and a non-protic base if necessary.
Difficult purification - Similar polarity of product and byproducts- Optimize the chromatographic conditions (e.g., solvent gradient, different stationary phase).- Consider recrystallization as an alternative purification method.

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with arylboronic acids is a robust and versatile method for the synthesis of a diverse range of 3,5-disubstituted pyridines. A solid understanding of the reaction mechanism, careful selection of reaction components, and meticulous experimental technique are key to achieving high yields and purity. The protocols and insights provided in these application notes serve as a valuable resource for researchers engaged in the synthesis of these important heterocyclic compounds for applications in drug discovery and materials science.

References

Troubleshooting & Optimization

Troubleshooting low yield in Sonogashira coupling of 3-Bromo-5-ethynylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Sonogashira Coupling of 3-Bromo-5-ethynylpyridine

Welcome to the technical support center for the Sonogashira coupling of this compound. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific transformation. Here, we will delve into common issues, provide in-depth troubleshooting strategies, and offer optimized protocols to enhance your reaction yields and purity.

The Sonogashira coupling is a powerful and widely used method for the formation of carbon-carbon bonds between sp2 and sp hybridized carbons.[1][2][3] However, the coupling of heteroaromatic substrates like this compound can present unique challenges due to the electronic nature of the pyridine ring and potential catalyst inhibition. This guide will address these specific issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: Why is my Sonogashira coupling of this compound resulting in a low yield?

A1: Low yields in this specific reaction can stem from several factors. The pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity. Additionally, the electron-withdrawing nature of the pyridine ring can affect the rate of oxidative addition, a key step in the catalytic cycle.[4] Other common culprits include catalyst degradation, suboptimal reaction conditions (base, solvent, temperature), and the presence of impurities. A systematic troubleshooting approach, as detailed in the guide below, is crucial for identifying and resolving the specific cause.

Q2: I'm observing a significant amount of a side product that appears to be a dimer of my alkyne. What is happening and how can I prevent it?

A2: This is a classic case of Glaser-Hay homocoupling, a common side reaction in copper-catalyzed Sonogashira reactions.[1][5][6] This occurs when the copper acetylide intermediate reacts with another molecule of the alkyne in the presence of an oxidant, typically oxygen. To minimize this, it is critical to ensure the reaction is performed under strictly anaerobic (oxygen-free) conditions.[7] This can be achieved by thoroughly degassing your solvents and running the reaction under an inert atmosphere like argon or nitrogen.[7] In some cases, switching to a copper-free Sonogashira protocol may be the most effective solution.[1][5][8]

Q3: My reaction mixture turns black, and I'm getting very little product. What does this indicate?

A3: The formation of a black precipitate, often referred to as "palladium black," signifies the decomposition of your palladium catalyst to elemental palladium(0).[7][9] This can be triggered by several factors, including high temperatures, the choice of solvent (anecdotally, THF can sometimes promote this), or the presence of impurities that poison the catalyst.[7][9] To mitigate this, consider using a lower reaction temperature, screening different solvents, and ensuring the purity of all your reagents. The use of appropriate phosphine ligands can also help stabilize the palladium catalyst and prevent decomposition.

Q4: What is the general order of reactivity for aryl halides in the Sonogashira coupling, and where does this compound fit in?

A4: The reactivity of aryl halides in the Sonogashira coupling generally follows the trend: I > OTf > Br > Cl.[7][10] Aryl iodides are the most reactive, often reacting at room temperature, while aryl bromides typically require elevated temperatures to achieve good conversion.[7][10] Aryl chlorides are the least reactive. This compound, being an aryl bromide, will likely require heating to proceed efficiently. The electronic properties of the pyridine ring also play a role, and optimization of reaction conditions is key.

Comprehensive Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving low yields in the Sonogashira coupling of this compound.

Symptom 1: No Reaction or Trace Product Formation

If you observe no discernible product formation, a systematic check of your reaction setup and reagents is the first critical step.

Potential Causes & Recommended Solutions:

  • Inactive Catalyst: The palladium and/or copper catalyst may have degraded.

    • Solution: Use fresh, high-quality catalysts. For example, Pd(PPh₃)₄ can be sensitive to air and should be stored under an inert atmosphere. Consider using a more robust palladium precatalyst like PdCl₂(PPh₃)₂.

  • Inadequate Inert Atmosphere: The presence of oxygen can lead to catalyst deactivation and promote unwanted side reactions.

    • Solution: Ensure your reaction vessel is properly dried and purged with an inert gas (argon or nitrogen). Degas all solvents and liquid reagents thoroughly before use. Techniques like freeze-pump-thaw are highly effective.

  • Suboptimal Base: The base plays a crucial role in deprotonating the terminal alkyne to form the reactive copper acetylide.[11]

    • Solution: Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used.[11] Ensure the base is anhydrous and used in sufficient excess (typically 2-4 equivalents). For challenging substrates, stronger inorganic bases like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent might be beneficial.[11]

  • Incorrect Solvent Choice: The solvent must be able to dissolve all reaction components and be compatible with the catalytic system.

    • Solution: A range of solvents can be employed, including THF, DMF, dioxane, and toluene.[12] If solubility is an issue, a co-solvent system may be necessary. Ensure the solvent is anhydrous and degassed.

Symptom 2: Significant Homocoupling of the Alkyne (Glaser Coupling)

The formation of a symmetrical diyne product is a clear indication of Glaser coupling.

Potential Causes & Recommended Solutions:

  • Presence of Oxygen: As mentioned, oxygen is a key culprit in promoting Glaser coupling.

    • Solution: Rigorous exclusion of air is paramount. Employ Schlenk line techniques and thoroughly degassed reagents.

  • High Copper Catalyst Loading: While essential for the reaction, an excess of copper(I) can favor the homocoupling pathway.

    • Solution: Reduce the loading of the copper co-catalyst (e.g., CuI) to the minimum effective amount, typically 1-5 mol%.

  • Slow Cross-Coupling Rate: If the desired Sonogashira coupling is slow, the alkyne has more opportunity to undergo homocoupling.[13]

    • Solution: Optimize other reaction parameters (temperature, ligand, palladium source) to accelerate the cross-coupling reaction. In some cases, slow addition of the alkyne to the reaction mixture can help maintain a low concentration and suppress dimerization.[13]

  • Consider Copper-Free Conditions: To completely eliminate Glaser coupling, a copper-free Sonogashira protocol is a viable alternative.[5]

    • Solution: These systems often employ specific palladium catalysts and ligands, and may require different bases and solvents.

Symptom 3: Decomposition of Starting Materials or Product

If you observe decomposition of your starting materials or the desired product, the reaction conditions may be too harsh.

Potential Causes & Recommended Solutions:

  • Excessive Temperature: High temperatures can lead to the degradation of sensitive functional groups on your substrates or product.[14]

    • Solution: Screen a range of temperatures to find the optimal balance between reaction rate and stability. Start with milder conditions and gradually increase the temperature if necessary.

  • Incompatible Base or Solvent: The choice of base and solvent can impact the stability of your molecules.

    • Solution: If you suspect incompatibility, screen alternative bases and solvents. For example, if your substrate is sensitive to strong amine bases, a weaker inorganic base might be a better choice.

Experimental Protocols & Data

Table 1: Recommended Starting Conditions for Sonogashira Coupling of this compound
ParameterRecommended ConditionNotes
Aryl Halide This compound (1.0 equiv)Ensure high purity.
Alkyne Your coupling partner (1.1-1.5 equiv)A slight excess is often beneficial.
Palladium Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)A robust and commonly used precatalyst.
Copper Co-catalyst CuI (1-5 mol%)Use a fresh, high-quality source.
Base Triethylamine (TEA) (2-4 equiv)Must be anhydrous.
Solvent Anhydrous, degassed THF or DMFChoose based on substrate solubility.
Temperature 50-80 °CMonitor reaction progress by TLC or LC-MS.
Atmosphere Inert (Argon or Nitrogen)Crucial for preventing side reactions.
Step-by-Step Protocol: General Procedure for Sonogashira Coupling
  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the alkyne coupling partner, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the anhydrous, degassed solvent via syringe, followed by the anhydrous base.

  • Heat the reaction mixture to the desired temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Process

The Sonogashira Catalytic Cycle

Sonogashira_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(L₂) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Alkyne Ar-Pd(II)-C≡CR(L₂) Transmetalation->PdII_Alkyne CuX CuX Transmetalation->CuX Regeneration RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Regeneration Product Ar-C≡CR RedElim->Product Alkyne R-C≡C-H Cu_Acetylide Cu-C≡CR Alkyne->Cu_Acetylide + CuX, Base - Base-HX Base Base Cu_Acetylide->Transmetalation To Pd Cycle

Caption: The catalytic cycles of the copper-catalyzed Sonogashira coupling.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield Observed Check_Catalyst Check Catalyst Activity (Use fresh reagents) Start->Check_Catalyst Check_Inert Ensure Inert Atmosphere (Degas solvents, use Ar/N₂) Start->Check_Inert Check_Base Optimize Base (Anhydrous, sufficient excess) Start->Check_Base Check_Temp Optimize Temperature (Screen a range) Start->Check_Temp Check_Homocoupling Significant Homocoupling? Check_Catalyst->Check_Homocoupling Check_Inert->Check_Homocoupling Check_Base->Check_Homocoupling Check_Temp->Check_Homocoupling Reduce_Cu Reduce CuI Loading Check_Homocoupling->Reduce_Cu Yes Check_Decomposition Decomposition Observed? Check_Homocoupling->Check_Decomposition No Cu_Free Consider Copper-Free Protocol Reduce_Cu->Cu_Free Success Improved Yield Cu_Free->Success Lower_Temp Lower Reaction Temperature Check_Decomposition->Lower_Temp Yes Check_Decomposition->Success No Change_Solvent Screen Different Solvents Lower_Temp->Change_Solvent Change_Solvent->Success

Caption: A decision tree for troubleshooting low yields in Sonogashira coupling.

References

Technical Support Center: Optimizing Palladium Catalysts for 3-Bromo-5-ethynylpyridine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions, with a specific focus on the Sonogashira coupling of 3-bromo-5-ethynylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this specific transformation. Pyridine-containing substrates can be particularly challenging due to the coordinating nature of the pyridine nitrogen, which can interact with the palladium catalyst and inhibit its activity.[1][2] This resource provides a structured approach to troubleshooting, from quick answers in our FAQ section to in-depth optimization protocols.

Frequently Asked Questions (FAQs)

This section addresses common initial queries and problems encountered when setting up Sonogashira reactions with this compound.

Q1: Why is my Sonogashira reaction with this compound showing low or no conversion?

A1: Low conversion is a frequent issue and can stem from several factors. The primary suspect is often catalyst deactivation or inhibition. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, forming catalytically inactive species.[3][4] Other common causes include:

  • Suboptimal Catalyst System: The choice of palladium precursor and ligand is critical for pyridine substrates.

  • Inefficient Catalyst Generation: If using a Pd(II) precatalyst, its reduction to the active Pd(0) species may be inefficient under your conditions.[5][6]

  • Poor Reagent Quality: Impurities in starting materials, solvents, or bases can poison the catalyst.

  • Incorrect Reaction Conditions: Temperature, solvent, and base selection are crucial and must be compatible with the catalyst system.[7]

Q2: I'm observing significant formation of a byproduct. How do I identify and minimize it?

A2: The most common side reaction in a Sonogashira coupling is the homocoupling of the terminal alkyne, known as Glaser coupling, to form a symmetrical 1,3-diyne.[8][9][10] This is particularly prevalent in reactions that use a copper(I) co-catalyst and are exposed to oxygen.[9][11]

  • Identification: This byproduct can be identified by techniques like LC-MS, GC-MS, or NMR by comparing the observed mass and spectral data to the expected homocoupled product.

  • Minimization:

    • Strict Exclusion of Oxygen: Ensure your reaction setup is thoroughly degassed and maintained under a robust inert atmosphere (Argon or Nitrogen).[12][13]

    • Copper-Free Conditions: Switching to a copper-free Sonogashira protocol can eliminate Glaser coupling.[14][15] This often requires a more active palladium catalyst system (e.g., with bulky, electron-rich phosphine ligands).

    • Control Reagent Stoichiometry: Using a slight excess of the terminal alkyne can sometimes suppress homocoupling.

Q3: Is a copper(I) co-catalyst necessary for this reaction? What are the pros and cons?

A3: The "classical" Sonogashira reaction employs a copper(I) co-catalyst (typically CuI) to increase the reaction rate.[5] The copper salt reacts with the terminal alkyne to form a copper(I) acetylide, which is a more active species for transmetalation to the palladium center.[5][16]

  • Pros:

    • Increased reaction rates, often allowing for milder conditions (e.g., lower temperatures).[9]

  • Cons:

    • Promotes the undesirable Glaser homocoupling side reaction.[8]

    • Can introduce environmentally unfriendly and potentially toxic metal waste.[14]

    • Requires strict exclusion of oxygen to prevent homocoupling.[9]

Many modern protocols have moved towards "copper-free" conditions, which are often preferred for their cleaner reaction profiles, despite sometimes requiring more forcing conditions or specialized ligands.[15]

Q4: What is a good starting point for a catalyst system for coupling with this compound?

A4: For a challenging substrate like a bromopyridine, a robust catalyst system is recommended. While simple systems like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ might work, they often require higher temperatures.[17] A more reliable starting point would be:

  • Palladium Precatalyst: Pd(OAc)₂ or a pre-formed Pd(0) source like Pd₂(dba)₃.

  • Ligand: A bulky, electron-rich phosphine ligand such as XPhos, SPhos, or RuPhos. These ligands are known to stabilize the palladium center and promote the oxidative addition step, which can be sluggish for electron-deficient aryl bromides.[2]

  • Base: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is standard. Sometimes, an inorganic base like K₂CO₃ or Cs₂CO₃ can be effective.[5]

  • Solvent: A polar aprotic solvent like DMF or a non-polar solvent like toluene or dioxane is a good starting point.[7][17]

In-Depth Troubleshooting Guide

This section provides a systematic, cause-and-effect approach to resolving persistent experimental issues.

Problem 1: Low or No Conversion of Starting Material

If you observe a significant amount of unreacted this compound, the catalytic cycle is likely stalled.

G start Low / No Conversion q1 Is the Catalyst System Appropriate? start->q1 q2 Are Reaction Conditions Optimal? q1->q2 Yes solution1 Screen Ligands: - Bulky phosphines (XPhos, SPhos) - N-Heterocyclic Carbenes (NHCs) q1->solution1 No a1_yes Yes a1_no No q3 Are Reagents High Quality? q2->q3 Yes solution2 Screen Solvents & Bases: - Solvents: Toluene, Dioxane, DMF - Bases: Et3N, DIPEA, K2CO3 q2->solution2 No a2_yes Yes a2_no No solution4 Purify Reagents: - Recrystallize bromopyridine - Distill alkyne and solvent - Use fresh, high-purity base q3->solution4 No final Re-evaluate Entire Protocol Consider alternative coupling q3->final Yes a3_yes Yes a3_no No solution3 Optimize Temperature: - Incrementally increase temperature (e.g., 80°C -> 100°C -> 120°C) solution2->solution3

Caption: Troubleshooting decision tree for low conversion.

Causality: The electronic properties and steric bulk of the ligand directly influence the stability and activity of the palladium catalyst. For an electron-deficient heterocycle like 3-bromopyridine, the oxidative addition step (insertion of Pd(0) into the C-Br bond) is often the rate-limiting step.[7] The pyridine nitrogen can also inhibit the catalyst. A suitable ligand must accelerate oxidative addition while preventing catalyst deactivation.

Solutions:

  • Ligand Screening: If using a simple ligand like PPh₃, switch to a more robust, electron-rich, and bulky phosphine ligand. These ligands promote the formation of the active, monoligated LPd(0) species, which is highly reactive in oxidative addition.[18]

  • Consider N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are strong σ-donors and form very stable complexes with palladium, which can be highly effective for challenging substrates.[15]

  • Use Modern Precatalysts: Third-generation (G3) Buchwald precatalysts or PEPPSI™-type precatalysts are designed for efficient and reliable generation of the active Pd(0) species, which can be crucial for reproducibility.[18]

Table 1: Recommended Catalyst Systems for Initial Screening

Palladium SourceLigandCo-CatalystBaseSolventTypical Temp.Notes
Pd(OAc)₂ (2 mol%)SPhos (4 mol%)NoneK₂CO₃ (2 eq.)Dioxane100 °CA robust copper-free starting point.[2]
PdCl₂(PPh₃)₂ (5 mol%)(none)CuI (5 mol%)Et₃NTHF/DMF80-100 °CClassic conditions, risk of homocoupling.[19][20]
Pd₂(dba)₃ (1.5 mol%)XPhos (3 mol%)NoneCs₂CO₃ (2 eq.)Toluene110 °CHighly active system for difficult couplings.
Pd(PPh₃)₄ (5 mol%)(none)CuI (5 mol%)DIPEADMF90 °CA common, single-component Pd(0) source.

Causality: The solvent influences the solubility of reagents and the stability of catalytic intermediates. The base is required to deprotonate the terminal alkyne and neutralize the HBr generated during the reaction.[5][16] Temperature affects the reaction rate, but excessive heat can lead to catalyst decomposition or side reactions.[21]

Solutions:

  • Solvent Screening: The reaction medium must dissolve all components effectively.[10] If solubility is an issue in non-polar solvents like toluene, try a more polar aprotic solvent like DMF, NMP, or acetonitrile.[17]

  • Base Selection: Amine bases (Et₃N, DIPEA) often act as both the base and a co-solvent.[5] If these fail, a stronger, non-coordinating inorganic base like Cs₂CO₃ or K₃PO₄ might be more effective, particularly in copper-free systems.

  • Temperature Optimization: For aryl bromides, heating is typically required.[5] Start around 80 °C and, if no reaction occurs, incrementally increase the temperature to 100-120 °C, monitoring for product formation and potential decomposition.[17]

Problem 2: Significant Alkyne Homocoupling (Glaser Coupling)

The formation of a symmetrical diyne product indicates that the copper-catalyzed oxidative homocoupling is outcompeting the desired cross-coupling pathway.

G Alkyne Terminal Alkyne + Cu(I) Cu_Alkyne Cu_Alkyne Alkyne->Cu_Alkyne Pd_complex Pd_complex Cu_Alkyne->Pd_complex To Sonogashira

Caption: Competing Sonogashira and Glaser coupling pathways.

Solutions:

  • Implement Copper-Free Conditions: The most effective way to prevent Glaser coupling is to remove the copper co-catalyst.[8] This will necessitate re-optimization, likely requiring a more active palladium/ligand system (see Table 1) and potentially higher temperatures.

  • Rigorous Degassing: Oxygen is a key oxidant in the homocoupling mechanism.[11] Ensure your solvent and reaction mixture are thoroughly degassed using methods like freeze-pump-thaw (3 cycles) or by bubbling an inert gas (argon or nitrogen) through the solvent for at least 30-60 minutes before adding the catalyst.[3]

  • Use Additives: Some reports suggest that using a dilute atmosphere of hydrogen gas (e.g., 5% H₂ in N₂) can suppress homocoupling without reducing the alkyne or aryl bromide.[13] This should be attempted with caution.

Experimental Protocol: General Procedure for a Screening Reaction

This protocol provides a reliable starting point for the copper-free Sonogashira coupling of this compound. All operations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

  • Reaction Setup:

    • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the terminal alkyne coupling partner (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

    • In a separate vial, weigh the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Degassing and Reagent Addition:

    • Seal the Schlenk tube with a septum, and evacuate and backfill with argon or nitrogen three times.

    • Add the degassed solvent (e.g., dioxane, 5 mL) via syringe.

    • Add the palladium precursor and ligand mixture to the stirring reaction solution.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[3]

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Workup and Purification:

    • Once the reaction is complete (or has stalled), cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic base.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

References

Technical Support Center: Purification of 3-Bromo-5-ethynylpyridine Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting and frequently asked questions for the column chromatography purification of 3-bromo-5-ethynylpyridine derivatives.

Troubleshooting Guide

This section addresses specific issues encountered during the purification of this compound derivatives in a question-and-answer format, providing actionable solutions.

Issue 1: Significant Peak Tailing

Question: Why do my purified fractions of this compound show significant peak tailing on TLC and HPLC analysis?

Answer: Peak tailing is a common challenge when purifying basic compounds like pyridine derivatives.[1][2] The primary cause is the strong interaction between the basic nitrogen atom in the pyridine ring and the acidic silanol groups on the surface of the silica gel stationary phase.[1][2] This leads to non-ideal chromatographic behavior. Other factors can include column overload or a mismatch between the sample solvent and the mobile phase.[1]

Solutions:

  • Mobile Phase Modification: Add a small amount of a basic modifier, such as triethylamine (TEA) or pyridine, to the eluent (typically 0.1-1%).[2][3][4][5] These competing bases will preferentially interact with the acidic silanol sites, minimizing their interaction with your target compound.[1][6]

  • Stationary Phase Deactivation: Before packing, create a slurry of the silica gel in the mobile phase containing the basic modifier. This deactivates the silica by neutralizing the acidic sites.[3][6]

  • Alternative Stationary Phases: If peak tailing persists, consider using a less acidic stationary phase, such as neutral or basic alumina.[2][3][4]

Issue 2: Low or No Product Recovery

Question: I'm experiencing a significant loss of my this compound derivative during column chromatography. What are the likely causes and how can I improve my yield?

Answer: Low recovery can stem from several factors. The compound may be irreversibly adsorbed onto the silica gel, or it could be degrading on the acidic stationary phase.[4][7] Additionally, product loss can occur during the work-up phase if the pH is not carefully controlled.[3][4]

Solutions:

  • Assess Compound Stability: Perform a 2D TLC to check for degradation on silica gel.[7][8] Spot your crude material in one corner of a square TLC plate, run the plate, rotate it 90 degrees, and run it again in the same solvent system.[7][8] The appearance of spots below the diagonal indicates decomposition.[8]

  • pH Control During Work-up: Ensure that the pH is neutral to slightly basic during aqueous extractions to prevent the protonation of the pyridine nitrogen, which would lead to its loss in the aqueous layer.[3]

  • Solvent System Optimization: A well-chosen eluent is critical. The goal is to find a solvent system where the desired compound has an Rf value between 0.2 and 0.4 on TLC for optimal separation.[2]

Issue 3: Co-elution of Impurities

Question: My this compound derivative is co-eluting with an impurity. How can I improve the separation?

Answer: Co-elution occurs when the polarity of the target compound and an impurity are too similar for the chosen chromatographic conditions.

Solutions:

  • Solvent System Refinement: Systematically screen different solvent systems. A good starting point for pyridine derivatives is a mixture of hexanes and ethyl acetate.[2][3] For closely eluting spots, consider a less polar system like dichloromethane in hexanes.[3]

  • Gradient Elution: Employing a shallow solvent gradient during elution can often enhance separation.[7]

  • Column Dimensions: Using a longer and narrower column can increase the number of theoretical plates and improve resolution.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting solvent system for the flash column chromatography of this compound derivatives?

A1: A common and effective starting point is a non-polar solvent system with a polar modifier. A gradient of ethyl acetate in hexanes is a widely used system.[2][3] For initial TLC analysis, you can test solvent mixtures such as 10-50% ethyl acetate/hexane for compounds of normal polarity, or 5% methanol/dichloromethane for more polar compounds.[9][10]

Q2: How does the acidic nature of silica gel affect pyridine derivatives?

A2: Standard silica gel is acidic due to the presence of silanol groups (-SiOH) on its surface.[11] These acidic sites can interact strongly with the basic nitrogen of the pyridine ring, leading to peak tailing.[1][2] In some cases, this acidic environment can also cause the degradation of sensitive compounds.[2][3][7]

Q3: Can I use reversed-phase chromatography for these compounds?

A3: Yes, reversed-phase chromatography is a viable option, particularly for more polar pyridine derivatives or when normal-phase chromatography fails to provide adequate separation. In reversed-phase, a non-polar stationary phase (like C18) is used with a polar mobile phase (such as water/acetonitrile or water/methanol).[4] Mobile phase additives like formic acid or trifluoroacetic acid are often used to improve peak shape.[4]

Q4: What is "dry loading" and when should I use it?

A4: Dry loading involves pre-adsorbing the crude sample onto a small amount of silica gel or an inert support like Celite. The solvent is then evaporated, and the resulting dry powder is loaded onto the top of the column. This technique is particularly useful when the crude product has poor solubility in the initial, less polar eluent, as it can prevent band broadening at the start of the chromatography.[5][12]

Experimental Protocols

Protocol 1: 2D TLC for Stability Assessment
  • Dissolve a small amount of your crude this compound derivative in a suitable solvent (e.g., dichloromethane).

  • Spot the solution onto one corner of a square TLC plate.

  • Develop the plate in a pre-determined solvent system.

  • Remove the plate and allow it to dry completely.

  • Rotate the plate 90 degrees and develop it again in the same solvent system.[7][8]

  • Visualize the plate under UV light and/or with an appropriate stain. If all spots appear on the diagonal, the compound is stable on silica gel. The appearance of spots below the diagonal indicates degradation.[8]

Protocol 2: Column Chromatography with a Basic Modifier
  • Solvent System Selection: Determine an optimal solvent system using TLC, aiming for an Rf of 0.2-0.4 for the target compound.[2] A common system is ethyl acetate/hexanes.

  • Mobile Phase Preparation: Prepare the eluent and add 0.1-1% triethylamine (TEA) to act as a basic modifier.

  • Column Packing:

    • Insert a cotton or glass wool plug at the bottom of the column.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent (containing TEA).

    • Pour the slurry into the column and gently tap to ensure even packing.[2][7]

    • Allow the solvent to drain to the top of the silica bed and add another layer of sand.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a volatile solvent like dichloromethane and carefully apply it to the top of the column.[2]

  • Elution and Fraction Collection: Begin eluting with the mobile phase, collecting fractions. The polarity of the eluent can be gradually increased if necessary (gradient elution).

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Troubleshooting Workflow for Column Chromatography

start Start Purification issue Identify Issue start->issue tailing Peak Tailing issue->tailing Tailing Peaks? low_yield Low Yield issue->low_yield Low Recovery? co_elution Co-elution issue->co_elution Poor Separation? sol_tailing1 Add Basic Modifier (e.g., 0.1-1% TEA) tailing->sol_tailing1 sol_tailing2 Use Neutral/Basic Alumina tailing->sol_tailing2 sol_yield1 Check Stability (2D TLC) low_yield->sol_yield1 sol_yield2 Control pH in Work-up low_yield->sol_yield2 sol_coelution1 Optimize Solvent System co_elution->sol_coelution1 sol_coelution2 Use Longer Column/ Shallow Gradient co_elution->sol_coelution2 end Pure Product sol_tailing1->end sol_tailing2->end sol_yield1->end sol_yield2->end sol_coelution1->end sol_coelution2->end

Caption: A workflow for troubleshooting common chromatography issues.

Interaction of Pyridine with Silica Gel

cluster_0 Untreated Silica Gel cluster_1 Treated Silica Gel silica Si-OH (Acidic Silanol) interaction Strong Interaction (Leads to Tailing) silica->interaction pyridine Pyridine Derivative (Basic Nitrogen) pyridine->interaction silica_treated Si-O⁻ --- H-NEt₃⁺ (Blocked Site) pyridine_elutes Pyridine Derivative (Elutes Symmetrically) tea Triethylamine (TEA) tea->silica_treated caption Mitigation of Peak Tailing with a Basic Additive

Caption: Interaction of basic pyridine with acidic silanol sites and mitigation.

Quantitative Data Summary

ParameterRecommendationRationale
Stationary Phase Silica Gel (default), Neutral/Basic AluminaSilica is versatile, but alumina is better for acid-sensitive or very basic compounds.
Mobile Phase Hexane/Ethyl Acetate, Dichloromethane/MethanolGradients of these systems cover a wide polarity range.
Basic Modifier 0.1-1% Triethylamine (TEA) or PyridineMasks acidic silanol groups on silica, improving peak shape for basic compounds.[2][3][4][5]
Optimal Rf on TLC 0.2 - 0.4Provides the best balance between resolution and elution time on the column.[2]
Sample Load 1-10% of silica gel weight (crude estimate)Overloading leads to poor separation; this is a general guideline.

References

Preventing homocoupling of 3-Bromo-5-ethynylpyridine in Sonogashira reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) for a common challenge in Sonogashira cross-coupling reactions: the prevention of homocoupling of the terminal alkyne, specifically with the substrate 3-bromo-5-ethynylpyridine. Our goal is to equip you with the foundational knowledge and practical solutions to enhance your reaction yields and product purity.

Introduction: The Homocoupling Challenge

The Sonogashira reaction is a powerful tool for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] However, a persistent and often yield-limiting side reaction is the oxidative homocoupling of the terminal alkyne, also known as Glaser or Hay coupling, which leads to the formation of a symmetric diyne.[3][4] This is particularly problematic when working with valuable or complex alkynes.

This compound presents a unique set of challenges. The electron-deficient nature of the pyridine ring can influence the reactivity of the aryl bromide, while the terminal alkyne is susceptible to the undesired homocoupling pathway. This guide will directly address the mechanistic underpinnings of this side reaction and provide actionable protocols to mitigate it.

Troubleshooting Guide: Minimizing Homocoupling of this compound

This section is structured in a question-and-answer format to directly address the common issues encountered during experimentation.

Question 1: I'm observing a significant amount of a diyne byproduct in my reaction mixture. What is the primary cause of this homocoupling?

Answer: The primary culprit behind the homocoupling of your this compound is the copper(I) co-catalyst, especially in the presence of oxygen.[1][2][5][6] The generally accepted mechanism involves the formation of a copper acetylide intermediate. In the presence of an oxidant, typically molecular oxygen, this intermediate can undergo oxidative dimerization to form the diyne.[5]

The catalytic cycle for this undesirable pathway can be visualized as follows:

G alkyne R-C≡C-H (3-Ethynylpyridine) cu_acetylide Copper Acetylide (R-C≡C-Cu) alkyne->cu_acetylide + Cu(I), Base - H-Base⁺ cu_i Cu(I) Catalyst base Base (e.g., Amine) cu_ii Cu(II) Intermediate cu_acetylide->cu_ii + O₂ (Oxidation) oxygen O₂ (Oxygen) diyne Diyne Byproduct (R-C≡C-C≡C-R) cu_ii->diyne + R-C≡C-Cu

Caption: Glaser-Hay homocoupling pathway.

Question 2: What is the most effective initial step to reduce homocoupling?

Answer: The most critical and immediate action is to ensure a strictly anaerobic (oxygen-free) environment.[1][6][7] Oxygen is a key promoter of the oxidative dimerization of the copper acetylide.[5]

Experimental Protocol: Establishing Anaerobic Conditions

  • Solvent Degassing: Before use, thoroughly degas all solvents (e.g., THF, toluene, DMF, or amine bases like triethylamine) using one of the following methods:

    • Freeze-Pump-Thaw: For organic solvents, perform at least three cycles of freezing the solvent with liquid nitrogen, evacuating the headspace under high vacuum, and then thawing.

    • Inert Gas Sparging: Bubble a stream of an inert gas (argon or nitrogen) through the solvent for at least 30 minutes.

  • Inert Atmosphere: Assemble your reaction glassware while it is hot after oven-drying. Allow it to cool under a positive pressure of argon or nitrogen. Maintain this inert atmosphere throughout the entire reaction setup, duration, and workup.

  • Reagent Handling: Add all solid reagents under a positive flow of inert gas. Liquid reagents should be added via a gas-tight syringe.

Question 3: I've improved my anaerobic technique, but homocoupling is still a significant issue. What other modifications should I consider?

Answer: If rigorous exclusion of oxygen is insufficient, the next logical step is to address the role of the copper co-catalyst directly. You have two primary options: reduce the amount of copper or eliminate it entirely.

Strategy 1: Copper-Free Sonogashira Coupling

The most definitive way to prevent copper-mediated homocoupling is to switch to a copper-free protocol.[1][8][9] These conditions often require careful selection of the palladium catalyst, ligand, and base to compensate for the absence of the copper co-catalyst, which typically accelerates the reaction.[1]

Strategy 2: Modifying the Standard Protocol

If you wish to continue with a copper-catalyzed system, consider the following optimizations:

  • Slow Addition of the Alkyne: Adding your this compound solution slowly over several hours using a syringe pump can keep its instantaneous concentration low, thus disfavoring the bimolecular homocoupling reaction.[10][11]

  • Use of a Reducing Atmosphere: Some studies have shown that introducing a dilute hydrogen atmosphere (e.g., 5% H₂ in N₂ or Ar) can significantly reduce the homocoupling byproduct to minimal levels.[12]

Question 4: How does the choice of palladium catalyst, ligand, and base impact homocoupling?

Answer: The choice of these reagents is crucial, especially in copper-free systems, as they directly influence the kinetics of the desired cross-coupling reaction versus the undesired homocoupling.

ComponentRecommendation for Suppressing HomocouplingRationale
Palladium Catalyst Use a highly active Pd(0) source like Pd₂(dba)₃ or a Pd(II) precatalyst that readily reduces in situ, such as PdCl₂(PPh₃)₂.A more active palladium catalyst can accelerate the rate-determining oxidative addition step and the overall cross-coupling cycle, outcompeting the homocoupling pathway.[13]
Ligand Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs).[2]These ligands can stabilize the palladium center, promote the oxidative addition of the aryl bromide, and facilitate the reductive elimination to form the desired product, thereby increasing the rate of the Sonogashira coupling.[2]
Base An amine base like triethylamine (TEA) or diisobutylamine (DIPA) is standard. For more challenging couplings, a stronger inorganic base like K₂CO₃ or Cs₂CO₃ may be beneficial, particularly in copper-free setups.[1]The base is required to deprotonate the terminal alkyne. The choice of base can also influence the solubility of the reaction components and the overall reaction rate.[14]

Question 5: My this compound coupling is very sluggish, even at elevated temperatures. Could this be contributing to the homocoupling problem?

Answer: Absolutely. If the desired cross-coupling reaction is slow, the alkyne has more time to undergo the undesired homocoupling. The reactivity of aryl halides in Sonogashira coupling follows the general trend: I > Br > Cl.[1] While aryl bromides are commonly used, they are less reactive than aryl iodides and may require heating.[1] The electron-deficient nature of the pyridine ring in your substrate can also affect the rate of oxidative addition.

Troubleshooting Workflow for Sluggish Reactions and Homocoupling

G start High Homocoupling of This compound check_o2 Ensure Strict Anaerobic Conditions start->check_o2 increase_temp Increase Reaction Temperature start->increase_temp If reaction is sluggish slow_addition Implement Slow Addition of Alkyne check_o2->slow_addition If homocoupling persists copper_free Switch to Copper-Free Protocol slow_addition->copper_free If still problematic optimize_catalyst Optimize Pd Catalyst and Ligand copper_free->optimize_catalyst Optimize for reactivity success Homocoupling Minimized, Yield Improved optimize_catalyst->success increase_temp->optimize_catalyst

Caption: Troubleshooting decision tree.

Frequently Asked Questions (FAQs)

Q: Can I use 3-chloro-5-ethynylpyridine instead of the bromo derivative? A: While possible, aryl chlorides are significantly less reactive than aryl bromides in Sonogashira couplings.[15] This would likely require more forcing conditions, such as higher temperatures and more specialized, highly active catalyst systems (e.g., those using bulky, electron-rich phosphine ligands), which could potentially lead to other side reactions.[15]

Q: What is the black precipitate that sometimes forms in my reaction? A: The formation of a black precipitate is often "palladium black," which results from the decomposition of the palladium catalyst.[7] This indicates catalyst deactivation and will lead to a sluggish or stalled reaction. This can be caused by impurities, excessively high temperatures, or an inappropriate choice of solvent.

Q: Is it necessary to distill the amine base (e.g., triethylamine) before use? A: It is highly recommended. Amine bases can contain impurities and water, which can negatively affect the reaction. Using a freshly distilled, dry amine is a good laboratory practice that can improve reproducibility and yield.[3]

Q: Are there any alternatives to phosphine ligands? A: Yes, N-heterocyclic carbenes (NHCs) have emerged as effective ligands for palladium in Sonogashira couplings.[2] They are often more thermally stable than phosphine ligands and can be highly effective in promoting the reaction.

Recommended Experimental Protocol: Copper-Free Sonogashira Coupling of this compound

This protocol is designed to minimize homocoupling by eliminating the copper co-catalyst.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₂CO₃, 2 equivalents).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Addition of Reagents: Under a positive pressure of inert gas, add this compound (1.0 equivalent) and the coupling partner (e.g., a terminal alkyne, 1.2 equivalents).

  • Solvent Addition: Add the degassed solvent (e.g., toluene or 1,4-dioxane) via a gas-tight syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

By understanding the underlying mechanisms and systematically applying these troubleshooting strategies, you can significantly reduce the undesired homocoupling of this compound and achieve higher yields of your desired cross-coupled product.

References

Technical Support Center: Stabilizing 3-Bromo-5-ethynylpyridine in Reaction Environments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromo-5-ethynylpyridine. This guide is designed for researchers, medicinal chemists, and materials scientists who utilize this versatile building block in their synthetic endeavors. As a bifunctional molecule with both a nucleophilic pyridine ring and a reactive terminal alkyne, this compound offers significant synthetic potential. However, its utility is often challenged by its inherent instability under various reaction conditions.

This document provides a comprehensive, in-depth analysis of the common stability issues encountered with this compound. It is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address the practical challenges you may face in the lab. Our goal is to move beyond simple procedural steps and provide a mechanistic understanding of why these issues occur and how to mitigate them effectively.

Understanding the Instability of this compound

The instability of this compound stems from two primary sources: the terminal alkyne and the electron-deficient pyridine ring. The terminal alkyne is susceptible to a variety of reactions, including oxidation, dimerization, and nucleophilic addition. The pyridine ring, particularly with its electron-withdrawing bromine substituent, can influence the reactivity of the alkyne and also participate in its own set of side reactions.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted in a question-and-answer style to address specific problems you might encounter during your experiments.

Issue 1: My reaction mixture is turning dark brown or black, and I'm getting a complex mixture of products.

Question: I'm running a Sonogashira coupling with this compound, and my reaction is turning black. What's causing this, and how can I prevent it?

Answer: A black or dark brown reaction mixture is often indicative of palladium catalyst decomposition to form palladium black, or significant degradation of the starting material. Several factors can contribute to this:

  • Oxygen-Mediated Decomposition: The most common culprit is the presence of oxygen. Oxygen promotes the oxidative homocoupling of terminal alkynes, a reaction known as Glaser coupling.[1][2] This process is catalyzed by the copper(I) co-catalyst typically used in Sonogashira reactions. The formation of polydiacetylenes and other polymeric materials can lead to a dark, tarry mixture. Additionally, oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst.

  • Thermal Instability: While moderate heating can be necessary to drive the reaction to completion, excessive temperatures can accelerate decomposition pathways for both the starting material and the catalyst.

  • Inappropriate Base Selection: The choice and purity of the amine base are critical. Some amines can have impurities or degradation products that chelate to the palladium, leading to catalyst deactivation.

Solutions:

Solution Mechanism and Rationale
Rigorous Degassing Before adding your catalyst and starting material, thoroughly degas your solvent and reaction mixture. This is the most critical step to prevent Glaser coupling.[2] Common methods include bubbling an inert gas (argon or nitrogen) through the solvent for at least 30 minutes or using several freeze-pump-thaw cycles.
Maintain an Inert Atmosphere Ensure your reaction is run under a positive pressure of an inert gas (argon or nitrogen) throughout the entire process.
Optimize Reaction Temperature Start with a lower reaction temperature and gradually increase it only if necessary. For many Sonogashira couplings of bromo-pyridines, temperatures between 50-80°C are often sufficient.[3]
Use High-Purity Reagents Use freshly distilled or high-purity amine bases and solvents. Ensure your copper(I) iodide is of high quality, as impurities can promote side reactions.
Consider Copper-Free Conditions If homocoupling is a persistent issue, explore copper-free Sonogashira protocols.[4][5][6][7] These often require a different ligand and base combination but can completely eliminate the Glaser coupling pathway.
Issue 2: My yields are consistently low, and I recover a significant amount of starting material.

Question: I'm struggling to get good yields in my Sonogashira coupling with this compound. What are the likely causes of low conversion?

Answer: Low conversion can be frustrating and often points to issues with catalyst activity or suboptimal reaction conditions for this specific substrate.

  • Catalyst Inactivation: The palladium catalyst may not be in its active Pd(0) state or may be deactivated early in the reaction. The electron-deficient nature of the pyridine ring can make oxidative addition of palladium more challenging compared to electron-rich aryl bromides.[8]

  • Ligand Choice: The phosphine ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle.[9][10] An inappropriate ligand may not provide the necessary electronic and steric properties for this specific transformation.

  • Insufficiently Basic Conditions: The amine base must be strong enough to deprotonate the terminal alkyne to form the copper acetylide in the copper-catalyzed cycle or to facilitate the catalytic cycle in copper-free systems.[11]

Solutions:

Solution Mechanism and Rationale
Catalyst and Ligand Screening If using a standard catalyst like Pd(PPh₃)₄ is not effective, consider screening other catalyst systems. For electron-deficient aryl bromides, catalysts with bulky, electron-rich phosphine ligands such as XPhos, SPhos, or P(t-Bu)₃ often show improved performance.[1][9]
Use a Palladium(II) Precatalyst with an in-situ Reducing Agent Sometimes, using a Pd(II) precatalyst like PdCl₂(PPh₃)₂ with a small amount of an in-situ reducing agent (like the amine solvent or a portion of the alkyne) can be more effective.
Optimize the Base While triethylamine is common, more hindered bases like diisopropylethylamine (DIPEA) or piperidine can sometimes give better results. Ensure you are using a sufficient excess of the base (typically 2-3 equivalents).
Solvent Choice The polarity and coordinating ability of the solvent can impact catalyst stability and solubility of reagents. While THF and DMF are common, sometimes a switch to a less coordinating solvent like toluene can be beneficial.
Issue 3: I'm observing significant amounts of debromination of my starting material or product.

Question: My mass spectrometry data shows a significant peak corresponding to the debrominated analog of my starting material or product. What causes this side reaction?

Answer: Debromination is a known side reaction in palladium-catalyzed cross-coupling reactions. It can occur through several mechanisms:

  • Hydrodehalogenation: This can happen if there are sources of hydride in the reaction mixture that react with the palladium-aryl intermediate. The amine base or solvent can sometimes act as a hydride source, especially at elevated temperatures.

  • Reductive Elimination from a Palladium-Hydride Species: If a palladium-hydride species is formed in the catalytic cycle, it can undergo reductive elimination with the aryl group to give the debrominated product.

Solutions:

Solution Mechanism and Rationale
Use Anhydrous Solvents and Reagents Water can sometimes be a source of protons that lead to hydrodehalogenation. Using dry solvents and reagents is always good practice.
Lower Reaction Temperature Debromination is often more prevalent at higher temperatures. Running the reaction at the lowest effective temperature can minimize this side reaction.
Choice of Ligand The ligand can influence the stability of the palladium-aryl intermediate and its propensity to undergo side reactions. Experimenting with different phosphine ligands may help.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: Due to its potential for oligomerization and degradation, this compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures (2-8 °C is recommended).[7] It should be kept away from light, moisture, and oxygen.

Q2: Can I use other cross-coupling reactions with this compound?

A2: Yes, while Sonogashira coupling is the most common, other palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Buchwald-Hartwig amination can be performed at the bromide position.[12][13] However, the stability of the ethynyl group under the specific reaction conditions (e.g., strong bases in some Suzuki couplings) must be considered. It may be advantageous to use a protected alkyne (e.g., with a trimethylsilyl group) and deprotect it in a later step.

Q3: What is the mechanism of Glaser coupling, and why is it so problematic?

A3: Glaser coupling is the copper-catalyzed oxidative homocoupling of terminal alkynes to form a 1,3-diyne. The mechanism involves the formation of a copper(I) acetylide, which is then oxidized (often by oxygen) to a copper(II) species, leading to the coupling of two acetylide units.[14] It is problematic because it consumes your starting material, generates impurities that can be difficult to separate, and can lead to the formation of insoluble polymers that complicate the reaction workup.

Q4: Can the amine base react with the alkyne?

A4: Yes, under certain conditions, amines can act as nucleophiles and add across the triple bond of an alkyne (a Michael-type addition).[14][15][16] This is more likely with less hindered amines and at higher temperatures. Using a bulky, non-nucleophilic base like DIPEA can help minimize this side reaction.

Recommended Experimental Protocol: Sonogashira Coupling

This protocol is a general guideline and may require optimization for your specific coupling partner.

Materials:

  • This compound

  • Aryl or vinyl halide/triflate (1.0 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • CuI (0.1 eq)

  • Triethylamine (Et₃N), freshly distilled (3.0 eq)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl/vinyl halide/triflate.

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add the anhydrous, degassed solvent via syringe, followed by the triethylamine.

  • In a separate vial, weigh out the Pd(PPh₃)₄ and CuI.

  • Quickly add the catalysts to the reaction flask under a positive flow of argon.

  • Add the this compound to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-80°C as needed, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with a suitable solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove insoluble materials.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Reaction Pathways and Troubleshooting

Decomposition Pathways

The following diagram illustrates the main degradation pathways for this compound under typical cross-coupling conditions.

A This compound B Glaser Homocoupling (O₂, Cu(I)) A->B [O₂] E Sonogashira Coupling (Ar-X, Pd(0), Cu(I), Base) A->E F Nucleophilic Addition (e.g., R₂NH) A->F [Base] H Hydrodehalogenation (Hydride Source, Pd-H) A->H [H⁻] C Polydiacetylenes & Polymeric Byproducts B->C D Desired Sonogashira Product E->D G Enamine Adduct F->G I 5-Ethynylpyridine H->I

Caption: Key reaction and decomposition pathways for this compound.

Troubleshooting Workflow

This flowchart provides a logical sequence for troubleshooting failed or low-yielding reactions.

start Low/No Yield q1 Reaction turned black? start->q1 a1_yes Likely O₂ contamination or thermal degradation q1->a1_yes Yes a1_no Catalyst or reagent issue q1->a1_no No s1 Improve degassing (Freeze-Pump-Thaw) Lower reaction temperature Consider copper-free method a1_yes->s1 q2 Starting material consumed? a1_no->q2 a2_yes Complex mixture or homocoupling dominant q2->a2_yes Yes a2_no Inactive Catalyst q2->a2_no No s2 Check for homocoupling product by MS Improve degassing a2_yes->s2 s3 Use fresh/different Pd catalyst Screen new ligands (e.g., XPhos) Check base and solvent quality a2_no->s3

Caption: A decision tree for troubleshooting Sonogashira reactions.

References

Technical Support Center: Effective Removal of Palladium Catalysts from 3-Bromo-5-ethynylpyridine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Bromo-5-ethynylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical, field-tested protocols for the removal of residual palladium catalysts from reaction mixtures. We understand the critical importance of achieving high purity for downstream applications and ensuring that final compounds meet stringent regulatory standards.

The Challenge of Palladium Removal in Pyridine-Containing Compounds

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are indispensable tools for the synthesis of complex molecules like this compound.[1][2] However, the removal of the palladium catalyst post-reaction presents a significant challenge. The nitrogen atom in the pyridine ring can coordinate with palladium, leading to the formation of stable, soluble complexes that are difficult to remove by simple filtration or extraction.[3] This guide provides a systematic approach to tackling these challenges, ensuring a high-purity final product.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the removal of palladium from this compound reaction mixtures in a question-and-answer format.

Q1: I've performed a Sonogashira coupling to synthesize this compound, and after a standard aqueous work-up, my product is still contaminated with palladium. What is the first step I should take?

A1: The initial step is to determine the nature of the palladium residue. It can exist in two primary forms: heterogeneous (insoluble particles, often palladium black) or homogeneous (soluble palladium complexes). A simple filtration through a pad of Celite® can effectively remove heterogeneous palladium.[1][4][5] If the palladium contamination persists, it is likely in a soluble form.

Q2: My palladium contamination is soluble. What are my options for removal?

A2: For soluble palladium, several techniques can be employed. The choice of method depends on the scale of your reaction, the desired level of purity, and the cost-effectiveness of the approach. The most common methods include:

  • Scavenging Resins: These are solid supports functionalized with ligands that have a high affinity for palladium.[6][7][8] They are highly effective at removing soluble palladium to very low levels.

  • Activated Carbon: A cost-effective option that can adsorb palladium species.[7][8] However, it can also lead to product loss due to non-specific binding.[8]

  • Column Chromatography: A standard purification technique that can separate the product from the palladium catalyst.[4][9]

  • Crystallization: This can be an effective method if the product is a solid and the palladium impurities remain in the mother liquor.[7][10]

Q3: I'm considering using a scavenging resin. How do I choose the right one, and what is the general procedure?

A3: The choice of scavenger depends on the specific palladium catalyst and ligands used in your reaction. Thiol-based scavengers are generally effective for a broad range of palladium species. The general workflow for using a scavenging resin is as follows:

Scavenging_Workflow cluster_workflow Scavenging Resin Workflow Start Crude Reaction Mixture (Post-Workup) Dissolve Dissolve in a Suitable Solvent Start->Dissolve Add_Scavenger Add Scavenging Resin (e.g., Thiol-functionalized silica) Dissolve->Add_Scavenger Stir Stir at RT or Slightly Elevated Temp. Add_Scavenger->Stir Filter Filter to Remove Resin Stir->Filter Wash Wash Resin with Fresh Solvent Filter->Wash Combine Combine Filtrate and Washes Wash->Combine Evaporate Evaporate Solvent Combine->Evaporate End Purified Product Evaporate->End

Caption: Workflow for Palladium Removal Using Scavenging Resins.

Q4: I've tried using activated carbon, but I'm experiencing significant product loss. How can I mitigate this?

A4: Product loss on activated carbon is a common issue due to its high surface area and non-specific adsorption.[8] To minimize this:

  • Use the Minimum Effective Amount: Titrate the amount of activated carbon to find the lowest quantity that effectively removes the palladium.

  • Solvent Selection: A solvent in which your product is highly soluble can reduce its adsorption to the carbon.

  • Consider a Different Grade of Carbon: Different sources of activated carbon have varying properties.

Q5: My final product still shows trace amounts of palladium after purification. What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?

A5: Regulatory bodies such as the International Council for Harmonisation (ICH) have established strict limits for elemental impurities in APIs.[6] For palladium, the permitted daily exposure (PDE) is 100 µ g/day for oral administration, which translates to a concentration limit of 10 ppm for a 10g daily dose of a drug product.[8][11]

Comparative Analysis of Palladium Removal Techniques

The following table summarizes the advantages and disadvantages of common palladium removal methods.

MethodAdvantagesDisadvantagesTypical Efficiency (ppm)
Filtration (Celite®) Simple, fast, and inexpensive.Only effective for heterogeneous palladium.>100
Column Chromatography Can remove both soluble and insoluble palladium and other impurities.Can be time-consuming, requires large solvent volumes, and may lead to product loss on the column.<50
Activated Carbon Cost-effective and readily available.Non-specific binding can lead to significant product loss.[8]50-200
Scavenging Resins Highly selective for palladium, leading to high product recovery and very low residual palladium levels.[6]Higher cost compared to activated carbon.<10
Crystallization Can be highly effective for purifying solid products.Not suitable for oils or highly soluble compounds; palladium can sometimes co-crystallize.Variable

Detailed Experimental Protocols

Protocol 1: Removal of Heterogeneous Palladium by Celite® Filtration
  • Preparation: Place a small plug of cotton in the neck of a funnel and add a 2-3 cm layer of Celite®.

  • Pre-washing: Gently tap the funnel to pack the Celite® and wash the pad with the solvent used in the reaction mixture.

  • Filtration: Dilute the reaction mixture with a suitable solvent and pour it slowly onto the Celite® pad.

  • Washing: Wash the Celite® pad with fresh solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Removal of Soluble Palladium Using a Thiol-Based Scavenging Resin
  • Dissolution: Dissolve the crude this compound in a suitable solvent (e.g., dichloromethane, ethyl acetate).

  • Addition of Scavenger: Add the thiol-based scavenging resin (typically 3-5 equivalents relative to the initial amount of palladium catalyst).

  • Stirring: Stir the mixture at room temperature for 4-12 hours. Gentle heating (40-50 °C) can sometimes improve efficiency, but should be monitored to avoid product degradation.

  • Filtration: Filter the mixture to remove the scavenging resin.

  • Washing: Wash the resin with fresh solvent.

  • Concentration: Combine the filtrates and concentrate under reduced pressure.

  • Analysis: Analyze the product for residual palladium content using techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[12][13]

Decision-Making Flowchart for Palladium Removal

The following diagram provides a logical decision-making process for selecting the appropriate palladium removal strategy.

Palladium_Removal_Decision_Tree Start Crude this compound Reaction Mixture Aqueous_Workup Perform Aqueous Work-up Start->Aqueous_Workup Celite_Filtration Filter through Celite® Aqueous_Workup->Celite_Filtration Check_Palladium_Level Analyze for Residual Palladium (e.g., TLC, LC-MS) Celite_Filtration->Check_Palladium_Level High_Palladium High Soluble Palladium Check_Palladium_Level->High_Palladium  Contamination  Present Low_Palladium Palladium Removed Check_Palladium_Level->Low_Palladium  No Contamination Choose_Method Select Scavenging Method High_Palladium->Choose_Method Scavenging_Resin Use Scavenging Resin (High Selectivity) Choose_Method->Scavenging_Resin High Purity Needed Activated_Carbon Use Activated Carbon (Cost-Effective) Choose_Method->Activated_Carbon Cost is a Factor Column_Chromatography Perform Column Chromatography (General Purification) Choose_Method->Column_Chromatography Other Impurities Present Final_Analysis Analyze Final Product for Pd (ICP-MS) Scavenging_Resin->Final_Analysis Activated_Carbon->Final_Analysis Column_Chromatography->Final_Analysis Purified_Product High-Purity Product (<10 ppm Pd) Final_Analysis->Purified_Product

Caption: Decision Tree for Palladium Removal Strategy.

References

Technical Support Center: Scaling Up the Synthesis of 3-Bromo-5-ethynylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-bromo-5-ethynylpyridine derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, field-proven insights into navigating the complexities of this synthesis at scale. We will move beyond simple procedural lists to explain the "why" behind experimental choices, ensuring a robust and reproducible process.

The synthesis of this compound is a critical process for accessing a versatile building block in drug discovery and materials science. The core of this synthesis typically revolves around a palladium-catalyzed Sonogashira cross-coupling reaction. While elegant in principle, this reaction is sensitive and prone to several side reactions, especially when scaling up and dealing with heterocyclic substrates like pyridine.

This guide is structured to address the most common challenges encountered during this synthesis, providing a logical workflow for troubleshooting and optimization.

Frequently Asked Questions (FAQs)

Here we address the most pressing and common issues that researchers face during the synthesis of this compound and its derivatives.

Q1: My Sonogashira coupling of 3,5-dibromopyridine with a terminal alkyne is resulting in very low or no yield. What are the likely causes?

A1: Low or no conversion is a frequent issue and can stem from several factors. The primary areas to investigate are the catalyst system, the reaction conditions, and the quality of your reagents.

  • Catalyst Inactivation: Pyridine substrates are notorious for coordinating with the palladium center, which can inhibit or completely halt the catalytic cycle.[1][2]

  • Insufficiently Active Catalyst: Standard palladium catalysts may not be efficient enough for this specific transformation, especially at lower temperatures.

  • Reagent Quality: The Sonogashira reaction is highly sensitive to oxygen and moisture. Ensure your solvents and amine base are anhydrous and have been thoroughly degassed.[2][3] The presence of oxygen is a primary driver for the unwanted homocoupling of your alkyne.[3][4][5]

  • Reaction Temperature: While many Sonogashira reactions are run at room temperature, electron-deficient halides like 3,5-dibromopyridine often require elevated temperatures to facilitate the rate-limiting oxidative addition step.[2][6]

Q2: I am observing a significant amount of alkyne homocoupling (Glaser coupling) by-product. How can I minimize this?

A2: The formation of a diacetylene by-product is one of the most common side reactions in Sonogashira coupling and is primarily promoted by the copper(I) co-catalyst in the presence of oxygen.[3][4][5][7]

  • Strictly Anaerobic Conditions: This is non-negotiable. Rigorously degas all solvents and reagents (e.g., via three freeze-pump-thaw cycles or by sparging with an inert gas like argon for an extended period). Maintain a positive pressure of inert gas throughout the reaction.[2][3]

  • Consider Copper-Free Conditions: The most direct way to eliminate Glaser coupling is to switch to a copper-free Sonogashira protocol. Numerous modern methods exist that circumvent the need for a copper co-catalyst, thereby eliminating the primary pathway for this side reaction.[2][3][7][8]

  • Slow Addition of the Alkyne: Adding the terminal alkyne slowly via a syringe pump can help maintain a low instantaneous concentration, which favors the desired cross-coupling pathway over homocoupling.[2]

Q3: During the deprotection of my silyl-protected alkyne (e.g., TMS-acetylene), I'm seeing decomposition of my product. What are the best conditions for this step?

A3: The deprotection of trialkylsilyl groups is a standard transformation, but the pyridine nitrogen can complicate matters.[9]

  • Mild Basic or Fluoride-Based Conditions: For trimethylsilyl (TMS) groups, mild conditions such as potassium carbonate in methanol are often sufficient and are generally well-tolerated by the pyridine ring.[9] For more robust silyl groups like triisopropylsilyl (TIPS), tetra-n-butylammonium fluoride (TBAF) in THF is the reagent of choice.[9]

  • Avoid Strong Acids: Strong acidic conditions can lead to protonation of the pyridine nitrogen, altering its electronic properties and potentially leading to side reactions or decomposition.

Q4: My final product is difficult to purify. What are the recommended purification strategies?

A4: Purification of bromo-ethynylpyridine derivatives can be challenging due to their polarity and potential for metal contamination.

  • Flash Column Chromatography: This is the most common and effective method. A gradient elution using a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate) is typically effective for separating the product from starting materials and by-products.[10]

  • Recrystallization: If your final product is a solid, recrystallization can be an excellent method for achieving high purity, especially for removing trace impurities.[10]

  • Aqueous Workup: A thorough aqueous workup is crucial to remove the amine base and any inorganic salts before attempting chromatography. A wash with a mild acid (like dilute ammonium chloride) can help remove residual amine base.

Troubleshooting Guides

Guide 1: Sonogashira Coupling of 3,5-Dibromopyridine with Trimethylsilylacetylene

This is the key C-C bond-forming step to generate the precursor, 3-Bromo-5-((trimethylsilyl)ethynyl)pyridine.[11][12][13]

Experimental Workflow: Sonogashira Coupling

Below is a generalized workflow for the Sonogashira coupling reaction.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Isolation Setup Combine 3,5-dibromopyridine, Pd catalyst, CuI (if used), and solvent in a dried flask. Degas Thoroughly degas the mixture (e.g., 3x Freeze-Pump-Thaw). Setup->Degas Inert Establish a positive pressure of Argon or Nitrogen. Degas->Inert AddBase Add degassed amine base (e.g., TEA, DIPEA). Inert->AddBase AddAlkyne Add TMS-acetylene (consider slow addition). AddBase->AddAlkyne Heat Heat to the optimized temperature (e.g., 50-80 °C). AddAlkyne->Heat Monitor Monitor reaction progress by TLC or GC-MS. Heat->Monitor Quench Cool to RT and quench (e.g., with aq. NH4Cl). Monitor->Quench Extract Extract with an organic solvent (e.g., EtOAc). Quench->Extract Wash Wash organic layer (water, brine). Extract->Wash Dry Dry over Na2SO4 or MgSO4, filter, and concentrate. Wash->Dry Purify Purify by flash column chromatography. Dry->Purify Troubleshooting_Sonogashira Start Low or No Product Formation Check_Reagents Are all reagents pure and anhydrous? Are solvents and bases freshly distilled/degassed? Start->Check_Reagents Check_Atmosphere Was the reaction run under a strictly inert atmosphere? Check_Reagents->Check_Atmosphere Yes Action_Reagents Action: - Use freshly distilled/dried solvents and bases. - Ensure high-purity starting materials. Check_Reagents->Action_Reagents No Check_Catalyst Is the Pd catalyst active? Considered alternative ligands? Check_Atmosphere->Check_Catalyst Yes Action_Atmosphere Action: - Improve degassing procedure (Freeze-Pump-Thaw). - Ensure positive inert gas pressure. Check_Atmosphere->Action_Atmosphere No Check_Temp Was the reaction temperature sufficiently high? Check_Catalyst->Check_Temp Yes Action_Catalyst Action: - Use a more active catalyst system (e.g., Pd(dppf)Cl2). - Screen different phosphine ligands (e.g., P(t-Bu)3). - Consider N-heterocyclic carbene (NHC) ligands. Check_Catalyst->Action_Catalyst No Action_Temp Action: - Incrementally increase the reaction temperature (e.g., from 50 °C to 80 °C or higher). - Monitor for potential decomposition. Check_Temp->Action_Temp No Success Improved Yield Check_Temp->Success Yes Action_Reagents->Success Action_Atmosphere->Success Action_Catalyst->Success Action_Temp->Success Deprotection_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Isolation Dissolve Dissolve silylated pyridine in an appropriate solvent (e.g., Methanol, THF). AddReagent Add deprotection reagent (e.g., K2CO3 or TBAF). Dissolve->AddReagent Stir Stir at room temperature. AddReagent->Stir Monitor Monitor reaction completion by TLC (loss of starting material). Stir->Monitor Concentrate Remove solvent under reduced pressure. Monitor->Concentrate Partition Partition residue between water and an organic solvent. Concentrate->Partition Wash Wash organic layer (water, brine). Partition->Wash Dry Dry over Na2SO4, filter, and concentrate. Wash->Dry Purify Purify if necessary (e.g., short silica plug or recrystallization). Dry->Purify

References

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Confirmation of 3-Bromo-5-ethynylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Unambiguous Structural Confirmation in Drug Discovery

In the landscape of pharmaceutical development, small molecule building blocks are the fundamental units from which novel therapeutics are constructed. The precise three-dimensional arrangement of atoms in these intermediates, such as 3-Bromo-5-ethynylpyridine, is not a trivial detail; it is the bedrock upon which a successful drug discovery program is built. An error in structural assignment can lead to the synthesis of incorrect target molecules, invalidating subsequent biological data and wasting significant resources.[1][2] The structural elucidation of a synthesized compound is, therefore, a critical, non-negotiable step that ensures the integrity of the entire research and development pipeline.[3]

This guide provides an in-depth, field-proven methodology for the definitive structural confirmation of this compound. We will move beyond simple data reporting and delve into the causality behind experimental choices, demonstrating how a synergistic application of Mass Spectrometry (MS) and a full suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques creates a self-validating system for structural proof.

The Target Molecule: this compound

This compound is a valuable heterocyclic building block, featuring a pyridine core substituted with a bromine atom and an ethynyl group. These functionalities make it a versatile synthon for introducing a substituted pyridine moiety in medicinal chemistry, often through cross-coupling reactions at the bromine or ethynyl positions. Given its potential isomers (e.g., 3-Bromo-2-ethynylpyridine, 2-Bromo-5-ethynylpyridine), rigorous characterization is essential to ensure the correct regiochemistry of the product.

FeatureDescription
Chemical Formula C₇H₄BrN
Molecular Weight 180.95 g/mol (Monoisotopic: 180.95271 Da)[4]
CAS Number 866683-52-5[5][6]
Structure Structure of this compound

Part 1: Mass Spectrometry – The First Checkpoint

Mass spectrometry serves as the initial and most rapid checkpoint for verifying the molecular formula of a synthesized compound.[7][8] For this compound, high-resolution mass spectrometry (HRMS) is the preferred method.

Causality of Experimental Choice:

We choose HRMS over standard-resolution MS because it provides highly accurate mass measurements (typically to within 5 ppm).[7] This accuracy is crucial for calculating a unique elemental composition, thereby distinguishing our target molecule from other potential impurities with the same nominal mass.

Expected HRMS Data for C₇H₄BrN:
  • Molecular Ion and Elemental Composition: The primary goal is to observe the molecular ion [M+H]⁺ and confirm its elemental composition.

  • The Bromine Isotopic Signature: A hallmark of a bromine-containing compound is the presence of a distinct isotopic pattern. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio of abundance.[9] This results in two prominent peaks in the mass spectrum: the molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity.[10][11] This pattern is a powerful diagnostic tool for confirming the presence of a single bromine atom.

IonCalculated m/z (for C₇H₄⁷⁹BrN)Calculated m/z (for C₇H₄⁸¹BrN)Expected Ratio
[M]⁺ 180.9527182.9507~1:1
[M+H]⁺ 181.9605183.9585~1:1
Comparison with Alternatives: The Role of Fragmentation

While HRMS can confirm the elemental formula, it does not inherently provide connectivity information. However, fragmentation patterns can offer clues. For instance, the loss of the bromine radical (·Br) or the ethynyl group (·C₂H) would be expected. Comparing the fragmentation of this compound with a potential isomer like 3-Bromo-2-ethynylpyridine might reveal subtle differences, though this is often not definitive enough for unambiguous assignment. The true power of MS in this context is the confident assignment of the molecular formula, which then informs the more detailed structural analysis by NMR.

Experimental Protocol: High-Resolution Mass Spectrometry (ESI-TOF)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: Use an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Acquisition Mode: Acquire data in positive ion mode to observe the [M+H]⁺ adduct.

  • Data Analysis:

    • Locate the peak cluster corresponding to the expected molecular weight (~182-184 m/z).

    • Verify the ~1:1 intensity ratio of the M⁺ and M+2 peaks.

    • Utilize the instrument software to calculate the elemental composition from the accurately measured m/z of the monoisotopic peak. The calculated formula should match C₇H₅BrN⁺ (for the [M+H]⁺ ion) with an error of < 5 ppm.

Part 2: NMR Spectroscopy – The Definitive Structural Blueprint

While MS confirms what atoms are present, NMR spectroscopy reveals how they are connected.[12] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an irrefutable structural assignment of substituted pyridines.[13][14]

Workflow for NMR-Based Structural Elucidation

The following diagram illustrates the logical workflow, where each experiment provides a piece of the puzzle, culminating in the complete, validated structure.

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments H1_NMR ¹H NMR COSY COSY H1_NMR->COSY Identifies ¹H-¹H Couplings HSQC HSQC H1_NMR->HSQC Provides ¹H Dimension C13_NMR ¹³C NMR C13_NMR->HSQC Provides ¹³C Dimension HMBC HMBC COSY->HMBC Confirms Proton Spin Systems HSQC->HMBC Assigns Protonated Carbons Final_Structure Final Validated Structure HMBC->Final_Structure Confirms Full C-C Connectivity & Regiochemistry

Caption: Logical workflow for NMR structural elucidation.

¹H NMR Analysis: The Proton Environment

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), and their neighboring protons (coupling). For this compound, we expect four distinct signals: three aromatic protons and one acetylenic proton.

  • H2 & H6: These protons are adjacent to the nitrogen, which is electron-withdrawing, shifting them downfield. H2 is also ortho to the bromine, further increasing its downfield shift.

  • H4: This proton is situated between two carbons and is expected to be the most upfield of the aromatic protons. It will show coupling to both H2 and H6.

  • Acetylenic H: This proton is typically found in the 2.5-3.5 ppm range.

ProtonPredicted δ (ppm)Predicted MultiplicityPredicted J (Hz)Rationale
H2 ~8.7Doublet of doublets (dd) or tJ(H2,H6) ≈ 2.0, J(H2,H4) ≈ 0.5Deshielded by adjacent N and ortho-Br. Shows meta-coupling to H6.
H6 ~8.6Doublet of doublets (dd)J(H6,H2) ≈ 2.0, J(H6,H4) ≈ 0.5Deshielded by adjacent N. Shows meta-coupling to H2.
H4 ~8.0Doublet of doublets (dd) or tJ(H4,H2) ≈ 0.5, J(H4,H6) ≈ 0.5Coupled to both H2 and H6 (para-coupling).
≡C-H ~3.2SingletN/ANo adjacent protons to couple with.
¹³C NMR Analysis: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon atoms. For our target molecule, we expect to see 7 distinct signals.

CarbonPredicted δ (ppm)Rationale
C2 ~152Adjacent to N, deshielded.
C6 ~150Adjacent to N, deshielded.
C4 ~142Aromatic CH.
C3 ~122Carbon bearing Bromine (ipso-carbon).
C5 ~119Carbon bearing ethynyl group (ipso-carbon).
-C≡ ~82Acetylenic carbon (sp hybridized).
≡C-H ~79Acetylenic carbon (sp hybridized).
2D NMR: Unambiguous Connectivity Proof

While 1D NMR provides strong evidence, 2D NMR is required for definitive proof, eliminating any doubt regarding isomerism.[15][16]

  • COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other.[13] We expect to see a cross-peak between H2 and H6, confirming their meta-relationship on the pyridine ring. We may also see weaker cross-peaks between H4 and both H2/H6. This confirms the proton spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to (one-bond ¹H-¹³C correlation).[17] It allows for the unambiguous assignment of all protonated carbons (C2, C4, C6, and the terminal alkyne carbon).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing together the entire molecular framework.[13] It shows correlations between protons and carbons that are two or three bonds away. For this compound, the following key correlations would provide definitive proof of the substitution pattern:

    • The acetylenic proton (≡C-H) should show a strong correlation to C5 (three bonds) and a weaker correlation to C6 (four bonds, sometimes visible).

    • H4 should show correlations to the quaternary carbons C3 and C5 (two bonds each), as well as to carbons C2 and C6 (three bonds each).

    • H2 should show correlations to C4 (three bonds) and the quaternary carbon C3 (two bonds).

    • H6 should show correlations to C4 (three bonds) and the quaternary carbon C5 (two bonds).

Observing this specific network of HMBC correlations, especially the links from the known protons (H2, H4, H6, ≡C-H) to the quaternary, substituent-bearing carbons (C3-Br and C5-C≡CH), provides incontrovertible evidence for the 3-bromo-5-ethynyl substitution pattern.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[13]

  • Spectrometer Setup: Use a 400 MHz (or higher) spectrometer. Lock on the deuterium signal and shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.

  • COSY Acquisition: Use a standard gradient-enhanced COSY (gCOSY) pulse sequence.[13]

  • HSQC Acquisition: Use a standard gradient-enhanced HSQC pulse sequence to obtain one-bond ¹H-¹³C correlations.

  • HMBC Acquisition: Use a standard gradient-enhanced HMBC pulse sequence. Crucially, set the long-range coupling constant for magnetization transfer to ~8 Hz to optimize for 2- and 3-bond correlations.[13]

  • Data Processing & Analysis: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Analyze the 1D spectra first, then use the 2D spectra to build and confirm the connectivity map as described above.

Synthesizing the Data: A Self-Validating Conclusion

decision_flow start Synthesized Product ms HRMS Analysis start->ms formula_ok Formula C₇H₄BrN? Br Isotope Pattern? ms->formula_ok nmr Full NMR Analysis (¹H, ¹³C, COSY, HSQC, HMBC) structure_ok NMR Data Match This compound? nmr->structure_ok formula_ok->nmr Yes fail Structure Incorrect (Isomer or Impurity) formula_ok->fail No pass Structure Confirmed structure_ok->pass Yes structure_ok->fail No

Caption: Decision workflow for structural validation.

This robust, multi-technique approach ensures the highest level of scientific integrity. The HRMS data validates the elemental composition, while the complete NMR analysis provides an unambiguous blueprint of the atomic connectivity. By following this guide, researchers can be fully confident in the identity and purity of their this compound, ensuring the reliability of their subsequent research in the critical path of drug development.

References

Reactivity Showdown: A Comparative Guide to 3-Bromo-5-ethynylpyridine and 3-Iodo-5-ethynylpyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry and materials science, the selection of building blocks for molecular construction is a critical decision that dictates the efficiency and success of a synthetic route. The 3-halo-5-ethynylpyridine scaffold is a valuable synthon, offering a versatile platform for the introduction of molecular complexity through various cross-coupling reactions. This guide provides an in-depth, objective comparison of the reactivity of two key analogues: 3-bromo-5-ethynylpyridine and 3-iodo-5-ethynylpyridine. By examining the fundamental principles governing their reactivity and providing supporting experimental context, this document aims to empower researchers to make informed decisions in their synthetic endeavors.

The Theoretical Framework: Understanding Halogen Reactivity in Cross-Coupling Reactions

The enhanced reactivity of aryl iodides over their bromide counterparts in palladium-catalyzed cross-coupling reactions is a well-established principle in organic chemistry.[1][2] This phenomenon is primarily rooted in the difference in their carbon-halogen bond dissociation energies. The carbon-iodine (C-I) bond is inherently weaker than the carbon-bromine (C-Br) bond. This disparity directly impacts the initial and often rate-determining step of the catalytic cycle: the oxidative addition of the aryl halide to the palladium(0) catalyst.[1][2] A lower bond dissociation energy facilitates a more rapid oxidative addition, thereby accelerating the overall reaction rate.

This fundamental difference in reactivity is expected to manifest in several practical aspects of a chemical reaction. For the more reactive 3-iodo-5-ethynylpyridine, one can anticipate the need for milder reaction conditions, such as lower temperatures and shorter reaction times. Furthermore, the enhanced reactivity may allow for lower catalyst loadings, which is economically and environmentally advantageous. Conversely, the more stable this compound may necessitate more forcing conditions to achieve comparable yields, but its greater stability can be beneficial for long-term storage and handling.

Head-to-Head Comparison in Key Cross-Coupling Reactions

Sonogashira Coupling: Forging Carbon-Carbon Bonds with Alkynes

The Sonogashira coupling is a cornerstone reaction for the formation of a C-C bond between a terminal alkyne and an aryl halide.[3][4] Given the inherent reactivity of the ethynyl group on our target molecules, this reaction is a prime candidate for further functionalization.

FeatureThis compound3-Iodo-5-ethynylpyridineRationale
Reaction Temperature Higher (e.g., 60-100 °C)Lower (e.g., Room Temp to 60 °C)Weaker C-I bond allows for lower activation energy for oxidative addition.[1][2]
Reaction Time Longer (e.g., 4-24 h)Shorter (e.g., 1-8 h)Faster oxidative addition leads to a quicker turnover of the catalytic cycle.[1]
Catalyst Loading Higher (e.g., 2-5 mol%)Lower (e.g., 0.5-2 mol%)Higher reactivity of the C-I bond requires less catalyst to achieve efficient conversion.[1]
Expected Yield Good to ExcellentExcellentMilder conditions for the iodo-compound can lead to fewer side reactions and higher yields.

Sonogashira_Mechanism

Suzuki-Miyaura Coupling: Creating Biaryl Linkages

The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of C-C bonds between an aryl halide and an organoboron compound.[5] This reaction is instrumental in the synthesis of biaryl and hetero-biaryl structures, which are prevalent in many pharmaceutical agents.

FeatureThis compound3-Iodo-5-ethynylpyridineRationale
Reaction Temperature Higher (e.g., 80-120 °C)Lower (e.g., 60-100 °C)The C-I bond's lability facilitates oxidative addition at lower temperatures.[2]
Reaction Time Longer (e.g., 6-24 h)Shorter (e.g., 2-12 h)A more facile oxidative addition accelerates the overall catalytic process.[2]
Catalyst Loading Higher (e.g., 2-5 mol%)Lower (e.g., 1-3 mol%)The higher reactivity of the iodo-substrate necessitates less catalyst.
Expected Yield Good to ExcellentExcellentMilder conditions often translate to cleaner reactions and higher isolated yields.

Suzuki_Miyaura_Mechanism

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, a motif of immense importance in medicinal chemistry.[6][7] This reaction allows for the formation of a C-N bond between an aryl halide and a primary or secondary amine.

FeatureThis compound3-Iodo-5-ethynylpyridineRationale
Reaction Temperature Higher (e.g., 80-110 °C)Lower (e.g., Room Temp to 90 °C)The weaker C-I bond facilitates the oxidative addition step.[6]
Reaction Time Longer (e.g., 12-24 h)Shorter (e.g., 4-18 h)A faster oxidative addition leads to a more efficient catalytic cycle.[7]
Catalyst Loading Higher (e.g., 1-3 mol%)Lower (e.g., 0.5-2 mol%)The increased reactivity of the iodo-compound allows for reduced catalyst usage.
Expected Yield Good to ExcellentExcellentMilder reaction conditions for the iodo-substrate can lead to improved yields and functional group tolerance.

Buchwald_Hartwig_Mechanism

Experimental Protocols

The following protocols are generalized procedures based on established methods for similar halopyridine substrates and should be optimized for the specific substrates and coupling partners being used.

General Experimental Workflow

Experimental_Workflow

Protocol 1: Sonogashira Coupling of 3-Halo-5-ethynylpyridine

This protocol is adapted from a procedure for the Sonogashira coupling of 2-amino-3-bromopyridines.[8]

Materials:

  • 3-Halo-5-ethynylpyridine (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (2-5 mol%)

  • CuI (1-5 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 equiv)

  • Anhydrous, degassed solvent (e.g., THF, DMF, or toluene)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the 3-halo-5-ethynylpyridine, palladium catalyst, and copper(I) iodide.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous, degassed solvent and the amine base via syringe.

  • Add the terminal alkyne dropwise via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 25-100 °C) and stir for the required time (e.g., 1-24 h). Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite®, washing with the same organic solvent.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of 3-Halo-5-ethynylpyridine

This protocol is based on a general procedure for the Suzuki-Miyaura coupling of heteroaryl halides.[2]

Materials:

  • 3-Halo-5-ethynylpyridine (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Pd(PPh₃)₄ or PdCl₂(dppf) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2-3 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DMF, often with a small amount of water)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the 3-halo-5-ethynylpyridine, arylboronic acid/ester, palladium catalyst, and base.

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 60-120 °C) and stir for the required time (e.g., 2-24 h). Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Buchwald-Hartwig Amination of 3-Halo-5-ethynylpyridine

This protocol is adapted from a procedure for the amination of 2-bromopyridines.[9]

Materials:

  • 3-Halo-5-ethynylpyridine (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃) (1-3 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, or BINAP) (2-6 mol%)

  • Base (e.g., NaOtBu, KOtBu, or Cs₂CO₃) (1.4-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst and the phosphine ligand.

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Add the base and the 3-halo-5-ethynylpyridine under the inert atmosphere.

  • Add the anhydrous, degassed solvent via syringe.

  • Finally, add the amine via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (e.g., 4-24 h). Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Synthesis of 3-Iodo-5-ethynylpyridine

For researchers who wish to take advantage of the enhanced reactivity of the iodo-analogue, it can be synthesized from the more commercially available this compound via a Finkelstein reaction. A general procedure for the conversion of 3-bromopyridine to 3-iodopyridine can be adapted for this purpose.

Conclusion

The choice between this compound and 3-iodo-5-ethynylpyridine in a cross-coupling reaction is a strategic one that depends on the specific requirements of the synthesis. The iodo-analogue offers the distinct advantage of higher reactivity, which can translate to milder reaction conditions, shorter reaction times, and lower catalyst loadings. This is particularly beneficial in the synthesis of complex, sensitive molecules where harsh conditions could lead to decomposition or side reactions. On the other hand, the bromo-derivative, while less reactive, is often more readily available and may be more cost-effective for large-scale syntheses where forcing conditions are acceptable. This guide provides the fundamental principles and practical considerations to aid researchers in making the optimal choice for their synthetic campaigns, ultimately accelerating the discovery and development of new chemical entities.

References

Spectroscopic comparison of 3-Bromo-5-ethynylpyridine and its reaction products

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis for Researchers and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realms of medicinal chemistry and materials science, pyridine scaffolds are of paramount importance. Among them, 3-Bromo-5-ethynylpyridine stands out as a versatile building block, prized for its dual reactivity. The presence of a bromine atom and a terminal alkyne group on the pyridine ring opens up a gateway to a diverse array of molecular architectures through sequential or orthogonal cross-coupling and cycloaddition reactions. This guide provides an in-depth spectroscopic comparison of this compound with its derivatives formed via two of the most powerful reactions in the synthetic chemist's toolkit: the Sonogashira coupling and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

This document is designed for researchers, scientists, and drug development professionals, offering not just a static comparison of spectral data, but a deeper understanding of the spectroscopic shifts that accompany these fundamental transformations. By elucidating the causality behind experimental choices and providing self-validating protocols, this guide aims to be an authoritative resource for the synthesis and characterization of novel pyridine-based compounds.

The Spectroscopic Signature of this compound

This compound is a crystalline solid with a molecular weight of 182.02 g/mol (for C₇H₄BrN). Its spectroscopic characteristics are defined by the interplay of the electron-withdrawing pyridine ring, the bromine substituent, and the terminal alkyne.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The protons at positions 2 and 6 are typically the most deshielded due to their proximity to the electronegative nitrogen atom, while the proton at position 4 will be at a slightly higher field. The terminal alkyne proton will appear as a singlet, typically in the range of 3-4 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum will reveal seven distinct carbon signals. The carbons of the pyridine ring will resonate in the aromatic region (typically 120-155 ppm), with their chemical shifts influenced by the bromine and ethynyl substituents. The two sp-hybridized carbons of the alkyne group will have characteristic chemical shifts, with the terminal alkyne carbon appearing at a higher field than the internal one.

Infrared (IR) Spectroscopy: The IR spectrum is a key tool for identifying the functional groups present in the molecule. The most characteristic absorption bands for this compound will be the sharp, weak C≡C stretch of the terminal alkyne (around 2100 cm⁻¹) and the strong ≡C-H stretch (around 3300 cm⁻¹). The spectrum will also show characteristic C-H and C=C/C=N stretching vibrations of the pyridine ring.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in M⁺ and M+2 peaks of nearly equal intensity.

Reaction 1: Sonogashira Coupling with Phenylacetylene

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide[1][2]. In this case, we will consider the reaction of this compound with phenylacetylene to yield 3-ethynyl-5-(phenylethynyl)pyridine. However, for a more direct comparison of the change at the bromine-bearing carbon, we will examine the analogous reaction of a bromopyridine with phenylacetylene to form a phenyl-substituted pyridine. A relevant example from the literature is the Sonogashira coupling of 2-amino-3-bromopyridine with phenylacetylene to give 2-amino-3-(phenylethynyl)pyridine[3].

Spectroscopic Transformation: From Aryl Bromide to Aryl Alkyne

The replacement of the bromine atom with a phenylethynyl group leads to significant and predictable changes in the spectroscopic data.

¹H NMR: The most notable change will be the disappearance of the signal corresponding to the proton on the carbon that was bonded to bromine and the appearance of new signals for the phenyl group protons. The chemical shifts of the remaining pyridine protons will also be affected by the new substituent.

¹³C NMR: The carbon spectrum will show the disappearance of the C-Br signal and the appearance of new signals for the phenyl ring and the newly formed internal alkyne. The carbons of the pyridine ring will experience shifts due to the change in the electronic nature of the substituent.

IR Spectroscopy: The IR spectrum will no longer show the C-Br stretching vibration. Instead, a new C≡C stretching band for the internal alkyne will appear, typically at a slightly higher wavenumber and with a different intensity compared to the terminal alkyne. The characteristic ≡C-H stretch will be absent if a terminal alkyne is not present in the product.

Mass Spectrometry: The molecular ion peak will shift to a higher m/z value corresponding to the mass of the product. The characteristic isotopic pattern of bromine will be absent.

Reaction 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Benzyl Azide

"Click chemistry" encompasses a class of reactions that are rapid, high-yielding, and generate minimal byproducts[4][5]. The CuAAC reaction of an alkyne with an azide to form a 1,4-disubstituted 1,2,3-triazole is a prime example. Here, we consider the reaction of this compound with benzyl azide to form 1-benzyl-4-(5-bromopyridin-3-yl)-1H-1,2,3-triazole. We will use spectroscopic data from the closely related compound, 1-benzyl-4-phenyl-1H-1,2,3-triazole, as a reference for our comparison[6].

Spectroscopic Transformation: From Alkyne to Triazole

The conversion of the ethynyl group into a triazole ring introduces a new heterocyclic system, resulting in distinct spectroscopic changes.

¹H NMR: The most significant change will be the disappearance of the terminal alkyne proton signal. New signals corresponding to the triazole proton and the protons of the benzyl group will appear. The chemical shifts of the pyridine protons will be influenced by the magnetic environment of the newly formed triazole ring.

¹³C NMR: The two sp-hybridized carbon signals of the alkyne will be replaced by two new signals for the triazole ring carbons. Additionally, new signals for the benzyl group carbons will be observed.

IR Spectroscopy: The sharp, weak C≡C and the strong ≡C-H stretching bands of the terminal alkyne will disappear. The IR spectrum of the product will be dominated by the characteristic vibrations of the pyridine and triazole rings, as well as the benzyl group.

Mass Spectrometry: The molecular ion peak will shift to a significantly higher m/z value, reflecting the addition of the benzyl azide moiety. The bromine isotopic pattern will remain.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its representative reaction products. Note: Data for the starting material and the Sonogashira product are based on typical values for similar structures due to the lack of directly published complete spectra. Data for the click chemistry product is based on the closely related 1-benzyl-4-phenyl-1H-1,2,3-triazole.

Table 1: ¹H NMR Data (δ, ppm)

CompoundPyridine H-2Pyridine H-4Pyridine H-6Alkyne/Triazole-HOther Protons
This compound ~8.7~8.0~8.6~3.5 (s, 1H)-
Sonogashira Product Analog ~8.3~7.7~7.3-~7.3-7.5 (m, 5H, Ph)
Click Product Analog ~8.8~8.2~8.6~7.7 (s, 1H)~5.6 (s, 2H, CH₂), ~7.3-7.4 (m, 5H, Ph)

Table 2: ¹³C NMR Data (δ, ppm)

CompoundPyridine CarbonsAlkyne/Triazole CarbonsOther Carbons
This compound ~152, ~150, ~140, ~125, ~120~82, ~80-
Sonogashira Product Analog ~150, ~148, ~138, ~124, ~115~95, ~85~132, ~129, ~128 (Ph)
Click Product Analog ~151, ~149, ~140, ~122, ~118~148, ~120~54 (CH₂), ~135, ~129, ~128 (Ph)

Table 3: Key IR Absorptions (cm⁻¹)

Compound≡C-H StretchC≡C StretchC=C/C=N Stretch
This compound ~3300~2100~1600-1400
Sonogashira Product Analog -~2220~1600-1400
Click Product Analog --~1600-1400

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular FormulaMolecular WeightKey Fragments
This compound C₇H₄BrN182.02M⁺, [M-Br]⁺
Sonogashira Product Analog C₁₅H₁₀N₂218.26M⁺, [M-Ph]⁺
Click Product Analog C₁₅H₁₃N₃235.28M⁺, [M-N₂]⁺, [PhCH₂]⁺

Experimental Protocols

Synthesis of 2-amino-3-(phenylethynyl)pyridine (Sonogashira Product Analog)[3]

To a solution of 2-amino-3-bromopyridine (1 equiv.) in a suitable solvent such as DMF, is added phenylacetylene (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), a copper(I) co-catalyst (e.g., CuI, 0.1 equiv.), and a base (e.g., triethylamine, 2 equiv.). The reaction mixture is stirred under an inert atmosphere at an elevated temperature (e.g., 80 °C) until the starting material is consumed (monitored by TLC). The reaction is then cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired product.

Synthesis of 1-benzyl-4-phenyl-1H-1,2,3-triazole (Click Product Analog)[6]

To a solution of phenylacetylene (1 equiv.) and benzyl azide (1 equiv.) in a mixture of t-BuOH and water (1:1) is added sodium ascorbate (0.1 equiv.) and copper(II) sulfate pentahydrate (0.01 equiv.). The reaction mixture is stirred at room temperature for 12-24 hours. After completion of the reaction (monitored by TLC), the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography to yield the pure triazole.

Visualizing the Transformations

The following diagrams illustrate the reaction pathways and the general workflow for spectroscopic analysis.

Sonogashira_Coupling start This compound product 3-Ethynyl-5-(phenylethynyl)pyridine start->product Sonogashira Coupling reagent Phenylacetylene Pd Catalyst, Cu(I), Base reagent->product

Caption: Sonogashira coupling of this compound.

Click_Chemistry start This compound product 1-Benzyl-4-(5-bromopyridin-3-yl)-1H-1,2,3-triazole start->product CuAAC 'Click' Reaction reagent Benzyl Azide Cu(I) Catalyst reagent->product

Caption: Click chemistry reaction of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis A Starting Material B Reaction A->B C Purification B->C D ¹H & ¹³C NMR C->D Characterization E IR Spectroscopy C->E Characterization F Mass Spectrometry C->F Characterization

Caption: General workflow for synthesis and spectroscopic analysis.

Conclusion

The spectroscopic comparison of this compound with its Sonogashira and click chemistry products reveals a set of distinct and interpretable transformations. Each reaction imparts a unique spectroscopic fingerprint on the resulting molecule, allowing for unambiguous characterization. Understanding these changes is not merely an academic exercise; it is fundamental to the daily work of researchers in drug discovery and materials science. The ability to rapidly and accurately confirm the structure of newly synthesized compounds is a critical step in the development of novel molecular entities with desired biological activities or material properties. This guide serves as a practical resource to aid in this endeavor, providing a clear framework for the spectroscopic analysis of this important class of pyridine derivatives.

References

Comparative Yield Analysis: Sonogashira vs. Suzuki Coupling for the Functionalization of 3-Bromo-5-ethynylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the development of novel therapeutics and functional materials. Among its many derivatives, 3-Bromo-5-ethynylpyridine stands out as a particularly versatile building block. Its dual reactive sites—a nucleophilic terminal alkyne and an electrophilic C-Br bond—offer a strategic platform for orthogonal functionalization. The C-Br bond is a prime target for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.

This guide provides an in-depth comparative analysis of two of the most powerful C-C bond-forming reactions—the Sonogashira and Suzuki-Miyaura couplings—as applied to the 3-position of the this compound core. We will dissect the mechanistic underpinnings of each reaction, present field-proven experimental protocols, and analyze quantitative yield data to offer a clear, evidence-based framework for selecting the optimal synthetic strategy.

The Sonogashira Coupling: A Direct Path to Arylalkynes

The Sonogashira reaction is a premier method for forming a bond between an sp² carbon of an aryl halide and an sp carbon of a terminal alkyne.[1][2][3] This reaction is indispensable for synthesizing conjugated enynes and arylalkynes, structures frequently found in pharmaceutically active molecules and organic electronics.[4]

Mechanistic Rationale

The catalytic cycle of the Sonogashira coupling is a synergistic interplay between palladium and, classically, a copper(I) co-catalyst.[1][5] The process involves two interconnected cycles:

  • Palladium Cycle: The active Pd(0) species undergoes oxidative addition into the aryl-bromide bond of the pyridine substrate.[6]

  • Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of an amine base to form a copper acetylide intermediate.[3][6] This step is crucial as it increases the nucleophilicity of the alkyne.

  • Transmetalation: The copper acetylide then transfers its alkynyl group to the palladium(II) complex.

  • Reductive Elimination: The resulting palladium complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst.[6]

While highly effective, the classic copper co-catalyst can sometimes lead to undesirable alkyne homocoupling (Glaser coupling).[3] This has spurred the development of highly efficient copper-free Sonogashira protocols, which are now often preferred to simplify purification and avoid potential toxicity from copper salts.[2][3][4]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Aryl-Br PdII_Aryl Aryl-Pd(II)-Br OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Coupled Aryl-Pd(II)-Alkyne Transmetalation->PdII_Coupled RedElim Reductive Elimination PdII_Coupled->RedElim RedElim->Pd0 Regeneration Product_Out Coupled Product RedElim->Product_Out CuI Cu(I) Cu_Acetylide Cu-Acetylide CuI->Cu_Acetylide Alkyne_In Terminal Alkyne + Base Alkyne_In->CuI Cu_Acetylide->Transmetalation

Caption: Catalytic cycles of the copper-co-catalyzed Sonogashira coupling.
Representative Experimental Protocol: Sonogashira Coupling

This protocol is adapted from established procedures for the coupling of 3-bromopyridines.[7][8]

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 eq.), Pd(PPh₃)₂Cl₂ (2.5 mol%), and Copper(I) iodide (5.0 mol%).

  • Solvent and Base Addition: Add anhydrous, degassed DMF as the solvent, followed by triethylamine (Et₃N) (2.0 eq.) as the base.

  • Reagent Addition: Add the desired terminal alkyne coupling partner (1.2 eq.) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to 80-100°C and stir for 3-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Purification: Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by flash column chromatography.

The Suzuki-Miyaura Coupling: Robust and Versatile C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for the formation of C(sp²)-C(sp²) bonds, typically coupling an organohalide with an organoboron species.[9][10][11] Its popularity stems from its operational simplicity, high functional group tolerance, the commercial availability of a vast array of boronic acids, and the generally non-toxic nature of the boron-containing byproducts.[12][13]

Mechanistic Rationale

The Suzuki reaction proceeds through a well-established catalytic cycle involving a single palladium catalyst.[9][11][14]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the C-Br bond of the this compound, forming a Pd(II) intermediate.[10][14]

  • Transmetalation: The organoboron reagent (e.g., an arylboronic acid) is activated by a base, forming a boronate species.[15] This activated species then transfers its organic group to the palladium(II) center, displacing the halide.

  • Reductive Elimination: The final step is the reductive elimination of the two organic partners from the palladium complex, which forms the new C-C bond of the biaryl product and regenerates the Pd(0) catalyst for the next cycle.[10][11]

The choice of ligand, base, and solvent system is critical for achieving high yields, especially with heteroaryl halides like bromopyridines.[16][17][18]

Suzuki_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Aryl-Br PdII_Aryl Aryl-Pd(II)-Br OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Coupled Aryl-Pd(II)-R' Transmetalation->PdII_Coupled RedElim Reductive Elimination PdII_Coupled->RedElim RedElim->Pd0 Regeneration Product_Out Aryl-R' Product RedElim->Product_Out Boronic_Activation R'-B(OH)₂ + Base → [R'-B(OH)₃]⁻ Boronic_Activation->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Representative Experimental Protocol: Suzuki Coupling

This protocol is based on general procedures for the Suzuki coupling of bromopyridines with arylboronic acids.[13][16][18]

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 eq.), the arylboronic acid (1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (2-5 mol%), and a base like K₂CO₃ or K₃PO₄ (3.0 eq.).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.

  • Reaction Conditions: Heat the mixture to 90-110°C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the residue by flash column chromatography.

Comparative Yield Analysis and Performance

While direct comparative studies on this compound are sparse, a robust analysis can be synthesized from extensive data on structurally similar 3-bromopyridine and 5-bromopyridine derivatives.

FeatureSonogashira CouplingSuzuki-Miyaura Coupling
Bond Formed C(sp²)-C(sp)C(sp²)-C(sp²)
Coupling Partner Terminal AlkyneBoronic Acid / Ester
Catalyst System Pd catalyst (e.g., Pd(PPh₃)₂Cl₂) often with CuI co-catalystPd catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) with a phosphine ligand
Typical Base Amine base (e.g., Et₃N, DIPEA)Inorganic base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
Typical Solvent Anhydrous organic (DMF, THF, Toluene)Organic/Aqueous mixture (Dioxane/H₂O, Toluene/H₂O)
Temperature Room Temp. to 100°C80°C to 110°C
Reported Yield Range 72% – 96% (for 2-amino-3-bromopyridines)[7][8]70% – 89% (for various 3-bromopyrazolopyrimidines and 5-bromopyridines)[13][19]
Head-to-Head Discussion
  • Yield and Efficiency: Both reactions demonstrate high efficiency, with reported yields for analogous substrates frequently exceeding 70% and often reaching into the 90s.[7][8][13][19] The choice between them based on yield alone is not clear-cut and will depend heavily on substrate-specific optimization. The Sonogashira reaction on 2-amino-3-bromopyridines shows a slight edge in the upper range of reported yields.[7][8]

  • Reaction Conditions & Practicality: The Suzuki reaction's tolerance for aqueous media and air-stable reagents can make it operationally simpler and more robust for large-scale synthesis.[13] The Sonogashira reaction typically requires more stringent anhydrous and anaerobic conditions to prevent side reactions, although modern protocols have improved its robustness.[5]

  • Reagent Scope and Stability: The Suzuki reaction offers access to a vast and diverse library of commercially available aryl and heteroaryl boronic acids. However, boronic acids can be prone to protodeboronation or formation of boroxine anhydrides.[14][20] Terminal alkynes for the Sonogashira coupling are generally stable, but the reaction scope is limited to the introduction of alkynyl moieties.

  • Purification Challenges: The primary challenge in Sonogashira work-ups can be the removal of copper salts and homocoupled byproducts, favoring copper-free methods. For the Suzuki reaction, removal of boron-containing impurities is the main consideration, though it is generally straightforward.

Integrated Experimental Workflow

The selection and execution of a cross-coupling strategy follows a logical progression from substrate preparation to final product analysis.

Workflow cluster_main Cross-Coupling Workflow for this compound cluster_sonogashira Sonogashira Pathway cluster_suzuki Suzuki Pathway Start Select Substrate: This compound Decision Choose Coupling Strategy Start->Decision S_Setup Reaction Setup: Pd/Cu Catalysts, Base, Alkyne Decision->S_Setup C(sp²) - C(sp) Bond Su_Setup Reaction Setup: Pd Catalyst, Base, Boronic Acid Decision->Su_Setup C(sp²) - C(sp²) Bond S_Reaction Run Reaction: Anhydrous, 80-100°C S_Setup->S_Reaction S_Workup Work-up & Purification S_Reaction->S_Workup Analysis Product Characterization (NMR, MS) S_Workup->Analysis Su_Reaction Run Reaction: Aqueous, 90-110°C Su_Setup->Su_Reaction Su_Workup Work-up & Purification Su_Reaction->Su_Workup Su_Workup->Analysis

Caption: Decision workflow for Sonogashira vs. Suzuki coupling.

Conclusion and Recommendations

Both the Sonogashira and Suzuki-Miyaura couplings are exceptionally powerful and high-yielding methods for the functionalization of this compound. The choice of reaction should be guided by the specific synthetic goal.

  • For the synthesis of 3-alkynyl-5-ethynylpyridines, the Sonogashira coupling is the clear and direct choice. Modern copper-free variants are recommended to maximize yield and simplify purification.

  • For the synthesis of 3-aryl-5-ethynylpyridines, the Suzuki-Miyaura reaction is the preferred method. Its operational simplicity, high functional group tolerance, and the vast commercial availability of boronic acids make it a robust and versatile tool for generating molecular diversity.

Ultimately, both reactions represent validated, high-performance systems. The data indicates that with proper optimization of catalysts, ligands, and conditions, researchers can confidently expect to achieve excellent yields, enabling the rapid progression of drug discovery and materials development programs.

References

A Senior Application Scientist's Guide to the Reaction Kinetics of 3-Bromo-5-ethynylpyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pyridine ring is a cornerstone of countless therapeutic agents. Its functionalization is a critical step in the synthesis of novel molecular entities. 3-Bromo-5-ethynylpyridine, with its dual reactive sites—the C-Br bond and the terminal alkyne—presents a versatile scaffold for the construction of complex molecular architectures. Understanding the reaction kinetics of its coupling reactions is paramount for optimizing synthetic routes, maximizing yields, and ensuring process scalability. This guide provides an in-depth comparative analysis of the reaction kinetics for various coupling reactions of this compound, supported by established principles and experimental data from analogous systems.

The Pivotal Role of this compound in Medicinal Chemistry

The 3-ethynylpyridine motif is a recurring structural element in a wide array of biologically active compounds, including kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and antiviral agents. The bromine atom at the 3-position serves as a convenient handle for introducing diverse substituents via transition metal-catalyzed cross-coupling reactions, allowing for the exploration of vast chemical space in drug discovery programs. The ethynyl group, in turn, can participate in a variety of transformations, including click chemistry, further derivatization, or act as a crucial pharmacophoric element.

Comparative Analysis of Key Coupling Reactions

The reactivity of this compound in cross-coupling reactions is primarily dictated by the C-Br bond. The general reactivity trend for halopyridines in palladium-catalyzed couplings follows the order of bond dissociation energies: I > Br > Cl > F.[1] The electron-withdrawing nature of the pyridine nitrogen generally enhances the reactivity of the C-Br bond towards the crucial oxidative addition step in the catalytic cycle.[1]

This guide will focus on the kinetic profiles of the most pertinent palladium-catalyzed cross-coupling reactions for the functionalization of the C-Br bond of this compound: Sonogashira, Suzuki-Miyaura, and Heck couplings. Furthermore, we will explore alternative coupling methodologies that offer distinct advantages in specific synthetic contexts.

Sonogashira Coupling: A Direct Path to Substituted Alkynes

The Sonogashira coupling is a powerful method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[2] Given that this compound already possesses an alkyne, this reaction would typically be employed to couple the C-Br bond with another terminal alkyne, leading to a di-alkynylpyridine derivative.

Reaction Principle: The reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst in the presence of a mild base.[2] The catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) species, followed by transmetalation with a copper acetylide (formed from the terminal alkyne and the copper co-catalyst), and subsequent reductive elimination to yield the product.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Reductive\nElimination Reductive Elimination Ar-C≡CR Ar-C≡CR R-C≡C-H R-C≡C-H Base Base R-C≡C-Cu R-C≡C-Cu caption Sonogashira Coupling Catalytic Cycles

Kinetic Profile:

ParameterObservation for Bromopyridine SystemsRationale
Rate-Determining Step Often oxidative addition of the C-Br bond to the Pd(0) catalyst.The C-Br bond is relatively strong, and its cleavage represents a significant energy barrier.
Influence of Ligands Electron-rich and bulky phosphine ligands generally accelerate the reaction.These ligands promote both the oxidative addition and reductive elimination steps.
Influence of Base A mild amine base (e.g., triethylamine, diisopropylamine) is crucial.The base facilitates the deprotonation of the terminal alkyne to form the reactive copper acetylide.
Copper Co-catalyst The presence of a copper(I) salt (e.g., CuI) significantly increases the reaction rate.The copper acetylide is more nucleophilic than the terminal alkyne, facilitating a more rapid transmetalation.
Suzuki-Miyaura Coupling: Versatile C-C Bond Formation

The Suzuki-Miyaura coupling is one of the most widely used methods for the formation of C(sp²)-C(sp²) bonds, involving the reaction of an aryl halide with an organoboron compound. This reaction is highly valued for its mild reaction conditions, broad functional group tolerance, and the low toxicity of the boron reagents.

Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a boronate species (formed by the activation of the organoboron compound with a base), and finally reductive elimination.

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative\nAddition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R Ar-R Reductive\nElimination->Ar-R R-B(OH)2 R-B(OH)2 Base Base R-B(OH)2->Base Base [R-B(OH)3]- [R-B(OH)3]- Base->[R-B(OH)3]- [R-B(OH)3]-->Transmetalation Transmetalation to Pd caption Suzuki-Miyaura Coupling Catalytic Cycle

Kinetic Profile:

ParameterObservation for Bromopyridine SystemsRationale
Rate-Determining Step Can be either oxidative addition or transmetalation, depending on the specific substrates and conditions.For electron-deficient pyridines, oxidative addition is often faster, making transmetalation the slower step.
Influence of Ligands Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are highly effective.These ligands facilitate both oxidative addition and reductive elimination and can prevent catalyst decomposition.
Influence of Base The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is critical and can significantly impact the reaction rate and yield.The base activates the organoboron species, forming the more nucleophilic boronate, which is necessary for transmetalation.
Solvent Effects Aprotic polar solvents (e.g., dioxane, DMF, toluene) often in the presence of water are commonly used.The solvent system influences the solubility of the reagents and the stability of the catalytic species.
Heck Coupling: Vinylation of the Pyridine Ring

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[3][4] For this compound, this would involve the introduction of a vinyl group at the 3-position.

Reaction Principle: The mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst.[4]

Heck_Mechanism Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative\nAddition->Ar-Pd(II)-Br(L2) Alkene\nCoordination Alkene Coordination Ar-Pd(II)-Br(L2)->Alkene\nCoordination Alkene Ar-Pd(II)-Br(L2)(Alkene) Ar-Pd(II)-Br(L2)(Alkene) Alkene\nCoordination->Ar-Pd(II)-Br(L2)(Alkene) Migratory\nInsertion Migratory Insertion Ar-Pd(II)-Br(L2)(Alkene)->Migratory\nInsertion R-CH2-CH(Ar)-Pd(II)-Br(L2) R-CH2-CH(Ar)-Pd(II)-Br(L2) Migratory\nInsertion->R-CH2-CH(Ar)-Pd(II)-Br(L2) β-Hydride\nElimination β-Hydride Elimination R-CH2-CH(Ar)-Pd(II)-Br(L2)->β-Hydride\nElimination Ar-CH=CH-R Ar-CH=CH-R β-Hydride\nElimination->Ar-CH=CH-R H-Pd(II)-Br(L2) H-Pd(II)-Br(L2) β-Hydride\nElimination->H-Pd(II)-Br(L2) Base Base H-Pd(II)-Br(L2)->Base Base Base->Pd(0)L2 caption Heck Coupling Catalytic Cycle

Kinetic Profile:

ParameterObservation for Bromopyridine SystemsRationale
Rate-Determining Step Can vary, but is often oxidative addition or migratory insertion.The electronic nature of the alkene and the steric hindrance around the palladium center influence the rate of migratory insertion.
Influence of Ligands Phosphine ligands are commonly used, but ligandless systems or those with NHC ligands can also be effective.The ligand influences the stability and reactivity of the palladium catalyst.
Influence of Base A hindered amine base (e.g., triethylamine) is typically required.The base neutralizes the HBr generated during the catalytic cycle, regenerating the active Pd(0) catalyst.
Alkene Substrate Electron-deficient alkenes (e.g., acrylates, styrenes) generally react faster.[4]The electron-withdrawing group on the alkene facilitates the migratory insertion step.

Alternative Coupling Strategies: Expanding the Synthetic Toolbox

Beyond the "big three," several other cross-coupling reactions offer unique advantages for the functionalization of this compound.

ReactionOrganometallic ReagentKey AdvantagesPotential Kinetic Considerations
Negishi Coupling OrganozincHigh reactivity, excellent functional group tolerance.[5]Organozinc reagents are moisture and air-sensitive, requiring inert reaction conditions. Transmetalation is generally fast.
Stille Coupling OrganotinOrganotin reagents are stable to air and moisture.[6][7]The primary drawback is the toxicity of tin compounds. Transmetalation can be the rate-limiting step.[8]
Hiyama Coupling OrganosilaneOrganosilanes are low in toxicity and environmentally benign.[9][10][11]Requires an activating agent (e.g., fluoride ions or a base) to facilitate transmetalation.
Kumada Coupling Grignard Reagent (Organomagnesium)Grignard reagents are readily available and highly reactive.[12][13][14]Limited functional group tolerance due to the high basicity and nucleophilicity of Grignard reagents.
Buchwald-Hartwig Amination AmineA premier method for C-N bond formation.[15][16]The basicity and nucleophilicity of the amine can influence the reaction rate and catalyst stability.

Experimental Protocols

The following are generalized protocols for the coupling reactions discussed. These should be considered as starting points and may require optimization for the specific coupling partners and desired scale.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Inert Atmosphere) Start->Reaction_Setup Reagent_Addition Reagent Addition (Substrate, Coupling Partner, Catalyst, Ligand, Base, Solvent) Reaction_Setup->Reagent_Addition Reaction_Execution Reaction Execution (Heating, Stirring, Monitoring) Reagent_Addition->Reaction_Execution Workup Workup (Quenching, Extraction) Reaction_Execution->Workup Purification Purification (Chromatography) Workup->Purification Analysis Analysis (NMR, MS) Purification->Analysis End End Analysis->End caption General Experimental Workflow for Cross-Coupling

General Suzuki-Miyaura Coupling Protocol
  • Materials: this compound (1.0 equiv), Arylboronic acid (1.2 equiv), Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), Base (e.g., K₂CO₃, 2.0 equiv), Solvent (e.g., Toluene/Water or Dioxane/Water).

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, and base.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

    • Add the degassed solvent system.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.[17]

General Sonogashira Coupling Protocol
  • Materials: this compound (1.0 equiv), Terminal alkyne (1.2 equiv), Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), Copper(I) iodide (CuI, 1-5 mol%), Base (e.g., Triethylamine), Solvent (e.g., THF or DMF).

  • Procedure:

    • To a dry Schlenk flask, add the palladium catalyst and CuI.

    • Evacuate and backfill with an inert gas.

    • Add the solvent and the base (triethylamine often serves as both base and solvent).

    • Add this compound and the terminal alkyne.

    • Stir the reaction at room temperature or with gentle heating (40-60 °C).

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate and purify by column chromatography.[2][17][18]

General Heck Coupling Protocol
  • Materials: this compound (1.0 equiv), Alkene (1.5 equiv), Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), Ligand (e.g., PPh₃, 4-10 mol%), Base (e.g., Triethylamine, 2.0 equiv), Solvent (e.g., DMF or Acetonitrile).

  • Procedure:

    • To a sealed tube, add the palladium catalyst, ligand, and base.

    • Add the solvent, this compound, and the alkene.

    • Seal the tube and heat the reaction mixture to 80-120 °C.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool to room temperature, dilute with water, and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

Conclusion and Future Outlook

The choice of coupling reaction for the functionalization of this compound is a critical decision that significantly impacts the efficiency and success of a synthetic campaign. While the Sonogashira, Suzuki-Miyaura, and Heck reactions represent the workhorses of palladium-catalyzed cross-coupling, a thorough understanding of their kinetic profiles and the availability of alternative methods such as Negishi, Stille, Hiyama, Kumada, and Buchwald-Hartwig couplings provides the synthetic chemist with a powerful and versatile toolkit.

The general principles outlined in this guide, supported by data from analogous bromopyridine systems, offer a solid framework for predicting reactivity and for the rational design of experiments. As the demand for novel and complex pyridine-containing molecules continues to grow, further investigations into the specific reaction kinetics of this compound and the development of even more efficient and selective catalytic systems will undoubtedly be a fruitful area of research.

References

A Cost-Benefit Analysis of 3-Bromo-5-ethynylpyridine in Multi-Step Synthesis: A Comparison Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and drug development, the pyridine scaffold remains a cornerstone for the design of novel therapeutics. Its presence in numerous FDA-approved drugs underscores its importance as a privileged structure.[1][2][3] Among the myriad of functionalized pyridines, 3-ethynylpyridine derivatives serve as exceptionally versatile building blocks, enabling the construction of complex molecular architectures through carbon-carbon bond-forming reactions. This guide provides a comprehensive cost-benefit analysis of a key reagent in this class: 3-Bromo-5-ethynylpyridine .

We will objectively compare its utility and economic viability against two primary alternative strategies for introducing the 3-ethynylpyridine motif: the use of a silyl-protected alkyne, specifically 3-((Trimethylsilyl)ethynyl)pyridine , and the application of a boronic acid derivative, Pyridine-3-boronic acid pinacol ester , in Suzuki coupling reactions. This analysis is designed to equip researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to make informed decisions in their synthetic campaigns.

The Strategic Importance of the 3-Ethynylpyridine Moiety

The ethynyl group is a powerful functional handle in multi-step synthesis. Its linear geometry and reactivity in reactions such as the Sonogashira coupling, "click" chemistry, and as a precursor to other functional groups make it an invaluable tool for molecular elaboration and the exploration of chemical space. When appended to a pyridine ring, it combines the desirable electronic and solubility properties of the heterocycle with the synthetic flexibility of the alkyne.

This guide will dissect three common pathways to access a key intermediate in the synthesis of a Cyclin G-Associated Kinase (GAK) inhibitor, a target of interest in oncology research.[4] The central transformation is the coupling of the ethynylpyridine core with an aryl halide.

Core Building Blocks: A Head-to-Head Comparison

FeatureThis compound3-((Trimethylsilyl)ethynyl)pyridinePyridine-3-boronic acid pinacol ester
Reaction Type Sonogashira CouplingSonogashira Coupling (post-deprotection)Suzuki Coupling
Key Reagents Pd catalyst, Cu(I) co-catalyst, Amine basePd catalyst, Cu(I) co-catalyst, Amine base, Desilylating agent (e.g., TBAF, CsF)Pd catalyst, Base (e.g., K₃PO₄, Cs₂CO₃)
Approx. Cost/gram *~$190 - $280[5][6]~$9 - $13[7][8]~$96 - $270[9][10]
Handling Solid, generally stable.Liquid, stable, but requires an additional deprotection step.Solid, can be prone to hydrolysis/deboronation.[11]
Key Advantage Direct use in Sonogashira coupling.Low cost; TMS group protects the alkyne.Avoids use of copper; wide substrate scope for Suzuki reaction.
Key Disadvantage Higher initial cost; potential for alkyne homocoupling.Requires an additional deprotection step which can add complexity and cost.Higher cost than TMS-alkyne; potential for boronic ester instability.

*Note: Prices are approximate, based on 1g quantities from various suppliers as of late 2025 and are subject to change. Bulk pricing will significantly alter the cost per gram.

Synthetic Strategies and Experimental Protocols

Herein, we detail the experimental protocols for the three comparative synthetic routes. The choice of which path to pursue will depend on a variety of factors including cost, scale, available equipment, and the specific functionalities present in the coupling partners.

Strategy 1: Direct Sonogashira Coupling with this compound

This is the most direct approach, utilizing the bifunctional nature of the building block where the bromide serves as the handle for palladium-catalyzed cross-coupling.

Caption: Workflow for Strategy 1.

Experimental Protocol: Sonogashira Coupling

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired aryl halide (1.1 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and copper(I) iodide (1-5 mol%).[12]

  • Add an anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.).

  • Degas the mixture by three freeze-pump-thaw cycles or by bubbling argon through the solution for 15-20 minutes.

  • Stir the reaction at a temperature ranging from room temperature to 80 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Filter the mixture to remove ammonium salts. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices: The use of a copper(I) co-catalyst is standard in Sonogashira reactions to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[13] The amine base is crucial for neutralizing the HX byproduct and for the deprotonation of the terminal alkyne. An inert atmosphere is critical to prevent the oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction.[14]

Strategy 2: In-Situ Deprotection and Sonogashira Coupling of 3-((Trimethylsilyl)ethynyl)pyridine

This strategy employs a more cost-effective, silyl-protected alkyne. The trimethylsilyl (TMS) group prevents the terminal alkyne from undergoing undesired reactions and is removed in situ just before the coupling reaction.

Caption: Workflow for Strategy 2.

Experimental Protocol: CsF-Mediated In-Situ Desilylation and Sonogashira Coupling

  • To a reaction vessel, add the aryl bromide (1.0 equiv.), cesium fluoride (CsF) (1.5 equiv.), PdCl₂(PPh₃)₂ (3 mol%), triphenylphosphine (PPh₃) (6 mol%), and copper(I) iodide (CuI) (6 mol%).[15]

  • Seal the vessel and purge with an inert gas (Argon or Nitrogen).

  • Add a solvent system of triethylamine, water, and PEG-200.

  • Add 3-((Trimethylsilyl)ethynyl)pyridine (1.2 equiv.).

  • Heat the reaction mixture to 70 °C and stir until the reaction is complete as monitored by LC-MS.

  • Upon completion, cool to room temperature and dilute with ethyl acetate and water.

  • Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices: This one-pot method is highly efficient as it avoids the isolation of the often volatile free alkyne.[15] CsF is a cost-effective and mild fluoride source for cleaving the silicon-carbon bond.[15] The use of a phase-transfer catalyst like PEG-200 can be beneficial in this mixed solvent system to improve reaction rates.[15]

Strategy 3: Suzuki Coupling with Pyridine-3-boronic acid pinacol ester

This approach circumvents the Sonogashira reaction altogether, instead relying on the robust and versatile Suzuki-Miyaura coupling. This requires the synthesis of an ethynyl-substituted aryl boronic ester as the coupling partner.

Caption: Workflow for Strategy 3.

Experimental Protocol: Suzuki-Miyaura Coupling

  • In a microwave vial or Schlenk flask, combine the ethynyl-aryl halide (1.0 equiv.), Pyridine-3-boronic acid pinacol ester (1.2 equiv.), and a base such as potassium phosphate (K₃PO₄) (2.0 equiv.).[6][16]

  • Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio).[6]

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 2-18 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Causality Behind Experimental Choices: The Suzuki-Miyaura reaction is renowned for its tolerance of a wide range of functional groups and generally avoids the use of copper, which can sometimes be difficult to remove from the final product.[17] The base is essential for the activation of the boronic ester to form a borate species, which facilitates the transmetalation step.[17] A mixed solvent system including water is often necessary for the solubility of the base and to facilitate the catalytic cycle.

Cost-Benefit Analysis in the Context of a Multi-Step Synthesis

The choice of building block has cascading effects on the overall efficiency and cost of a multi-step synthesis.

  • Upfront Cost vs. Process Cost: While This compound has the highest initial cost per gram, it offers the most direct route, potentially saving on solvent, catalyst, and labor costs associated with an additional deprotection step. For small-scale, discovery-phase synthesis where speed is critical, this may be the most efficient option.

  • The Economy of Silyl Protection: 3-((Trimethylsilyl)ethynyl)pyridine is significantly cheaper, making it an attractive option for large-scale synthesis. The development of efficient one-pot, in-situ deprotection protocols mitigates the drawback of an extra synthetic step.[15] However, the additional reagents (fluoride source, potentially a phase-transfer catalyst) and the need for careful optimization to prevent side reactions must be factored into the overall cost.

  • The Strategic Flexibility of Boronic Esters: Pyridine-3-boronic acid pinacol ester offers a different strategic approach. While its cost is comparable to this compound, its value lies in the versatility of the Suzuki coupling. If the corresponding ethynyl-aryl halide is readily available and other functionalities in the molecule are sensitive to copper or the conditions of the Sonogashira reaction, this route becomes highly advantageous. The stability of boronic esters can be a concern, and care must be taken to avoid hydrolysis.[11]

Conclusion and Recommendations

The selection of a building block for introducing the 3-ethynylpyridine moiety is a strategic decision that hinges on the specific goals of the synthetic project.

  • For rapid lead generation and small-scale synthesis , where the cost of the building block is less critical than the speed of synthesis, the direct use of This compound in a Sonogashira coupling is often the most logical choice. Its straightforward application minimizes development time.

  • For large-scale, cost-sensitive manufacturing , the use of 3-((Trimethylsilyl)ethynyl)pyridine is highly recommended. The significant cost savings on the starting material will likely outweigh the process development costs for optimizing an in-situ deprotection and coupling protocol.

  • When functional group compatibility is a major concern , or when a copper-free process is desired, the Suzuki coupling route using Pyridine-3-boronic acid pinacol ester provides a robust and valuable alternative. This strategy offers a different set of reaction conditions that may be more suitable for complex substrates.

Ultimately, the optimal choice requires a careful evaluation of raw material costs, process efficiency, and the specific chemical context of the multi-step synthesis. This guide provides the foundational data and experimental frameworks to empower researchers to make that strategic choice with confidence.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Bromo-5-ethynylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the proper management of chemical waste is not merely a regulatory hurdle, but a cornerstone of a safe and ethical research environment. This guide provides a detailed protocol for the proper disposal of 3-Bromo-5-ethynylpyridine, a halogenated heterocyclic compound. The procedures outlined herein are designed to mitigate risks, ensure regulatory compliance, and safeguard both laboratory personnel and the environment.

Understanding the Hazard: The "Why" Behind the Protocol

This compound is a compound that demands respect due to its specific chemical structure. As a brominated pyridine derivative, it is classified as a halogenated organic compound. Such compounds are of particular concern due to their potential to form persistent and toxic byproducts if not disposed of correctly. The ethynyl group, a carbon-carbon triple bond, also contributes to the molecule's reactivity.

The primary hazards associated with this compound, as indicated by its GHS hazard statements, include:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[1]

These classifications necessitate the stringent handling and disposal procedures detailed in this guide. The core principle of these protocols is the complete and safe destruction of the molecule, preventing its release into the environment where it could have unforeseen consequences.

Immediate Safety and Handling: Your First Line of Defense

Before any disposal process is initiated, adherence to proper personal protective equipment (PPE) and handling protocols is non-negotiable.

Personal Protective Equipment (PPE)
PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles and a face shield.Protects against splashes of the chemical or its solutions, which can cause serious eye irritation.
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact, which can lead to irritation.
Body Protection A flame-retardant lab coat, worn fully buttoned.Protects against accidental spills and splashes.
Respiratory Protection Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[2]The compound may cause respiratory irritation, and a fume hood provides the primary means of exposure control.

In the event of exposure, immediately follow these first-aid measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Skin Contact: Wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[2]

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of this compound is a multi-step process that emphasizes segregation, containment, and professional disposal.

Step 1: Waste Segregation - The Foundation of Safe Disposal

Proper segregation is critical to prevent accidental and potentially hazardous reactions in the waste container.

  • Designate a specific waste container for this compound and any materials contaminated with it (e.g., pipette tips, contaminated gloves, absorbent paper).

  • Label the container clearly as "Hazardous Waste: this compound" and include the appropriate GHS hazard pictograms.

  • Crucially, this waste stream must be classified as "Halogenated Organic Waste." [3] Do not mix it with non-halogenated organic waste, as this will complicate the final disposal process and may lead to regulatory non-compliance.

  • Incompatible Materials: Store this waste away from strong oxidizing agents and strong acids to prevent any uncontrolled reactions.

Step 2: Collection and Containment - Securely Awaiting Disposal
  • Container Choice: Use a chemically compatible, leak-proof container with a secure screw-top lid. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Storage Location: Store the sealed waste container in a designated and well-ventilated satellite accumulation area within the laboratory. This area should be away from heat sources, sparks, and open flames. Secondary containment is highly recommended to mitigate the impact of any potential leaks.

Step 3: The Primary Disposal Method - High-Temperature Incineration

For halogenated organic compounds like this compound, high-temperature incineration is the preferred and most effective disposal method. This process ensures the complete destruction of the molecule, breaking it down into less harmful components.

  • Mechanism of Action: Incineration utilizes high temperatures to oxidize the organic material. For halogenated compounds, this process must be carefully controlled to prevent the formation of toxic byproducts such as dioxins and furans.

  • Regulatory Requirement: According to the European Union's Industrial Emissions Directive, hazardous waste with a halogenated organic substance content exceeding 1% must be incinerated at a temperature of at least 1100 °C for a minimum of two seconds.[4] This high temperature and residence time are critical for the complete destruction of the halogenated molecules.

  • Operational imperative: This is not a procedure to be undertaken in a standard laboratory setting. This requires a specialized hazardous waste incineration facility.

Step 4: Engaging Professional Disposal Services
  • Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department is the primary resource for arranging the collection and disposal of hazardous waste. They will have established procedures and contracts with licensed hazardous waste disposal companies.

  • Provide Complete Information: When arranging for pickup, provide a detailed inventory of the waste, including the chemical name and quantity.

  • Documentation: Ensure all necessary paperwork is completed accurately for the waste manifest. This is a legal requirement and crucial for tracking the waste from your laboratory to its final disposal.

Alternative Considerations and Why They Are Not Recommended for Standard Labs

While other chemical degradation methods exist, they are generally not suitable for the routine disposal of this compound in a standard research laboratory due to their complexity and potential hazards.

  • Chemical Neutralization: While the pyridine nitrogen can be protonated by acids to form a pyridinium salt, and the ethynyl group can undergo reactions, a simple acid-base neutralization is insufficient for complete degradation of the halogenated aromatic ring.[5][6] Attempting chemical degradation without a thorough understanding of the reaction products can be dangerous and may produce equally or more hazardous compounds.

  • Other Advanced Oxidation Processes: Techniques like treatment with Fenton's reagent can break down aromatic compounds, but these are resource-intensive and can be exothermic and difficult to control on a laboratory scale.[7]

The decision-making process for the disposal of this compound is summarized in the flowchart below.

Disposal_Workflow cluster_prep Preparation & Handling cluster_waste Waste Collection & Segregation cluster_disposal Disposal Protocol A Review SDS and Understand Hazards B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in a Certified Chemical Fume Hood B->C D Designate 'Halogenated Organic Waste' Container C->D E Clearly Label Container with Chemical Name and Hazards D->E F Segregate from Incompatible Chemicals (Acids, Oxidizers) E->F G Store Sealed Container in Designated Satellite Area F->G H Contact Institutional EHS Office for Waste Pickup G->H I Waste Collected by Licensed Hazardous Waste Vendor H->I J High-Temperature Incineration (≥1100°C) at a Certified Facility I->J caption Disposal Decision Workflow for this compound

Caption: Disposal Decision Workflow for this compound

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of this compound is a critical responsibility for all laboratory personnel. By understanding the inherent hazards of this halogenated heterocyclic compound and adhering to the procedural steps of segregation, containment, and professional high-temperature incineration, we can ensure a safe working environment and protect our planet. Always consult your institution's specific guidelines and your Environmental Health and Safety office for the most current and locally relevant procedures.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.